Hexoprenaline sulfate
Description
Stimulant of adrenergic beta 2 receptors. It is used as a bronchodilator, antiasthmatic agent, and tocolytic agent.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O6.H2O4S/c25-17-7-5-15(11-19(17)27)21(29)13-23-9-3-1-2-4-10-24-14-22(30)16-6-8-18(26)20(28)12-16;1-5(2,3)4/h5-8,11-12,21-30H,1-4,9-10,13-14H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDCHGNGVGRHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CNCCCCCCNCC(C2=CC(=C(C=C2)O)O)O)O)O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046688 | |
| Record name | Hexoprenaline sulfate | |
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Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32266-10-7, 30117-45-4 | |
| Record name | Hexoprenaline sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32266-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2-Benzenediol, 4,4′-[1,6-hexanediylbis[imino(1-hydroxy-2,1-ethanediyl)]]bis-, sulfate (salt) | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,4'-(Hexane-1,6-diylbis(imino(1-hydroxyethylene)))dipyrocatechol sulphate | |
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| Record name | Hexoprenaline sulfate | |
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| Record name | 4,4'-[hexane-1,6-diylbis[iminio(1-hydroxyethylene)]]dipyrocatechol sulphate | |
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| Record name | 4,4'-[hexane-1,6-diylbis[imino(1-hydroxyethylene)]]dipyrocatechol sulphate | |
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| Record name | HEXOPRENALINE SULFATE | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Hexoprenaline Sulfate on Beta-2 Adrenergic Receptors
Abstract
Hexoprenaline sulfate is a selective beta-2 (β2) adrenergic receptor agonist utilized clinically for its potent bronchodilator and tocolytic effects.[1][2][3] Its therapeutic efficacy is rooted in a precise molecular mechanism involving the activation of β2-adrenergic receptors (β2-AR), a subclass of G protein-coupled receptors (GPCRs). This guide provides a comprehensive technical examination of this mechanism, intended for researchers, scientists, and drug development professionals. We will dissect the structure-activity relationship of hexoprenaline, the conformational changes it induces in the β2-AR, the subsequent downstream signaling cascade via the Gs-adenylyl cyclase-cAMP pathway, and the physiological responses it elicits. Furthermore, we will explore the critical processes of receptor desensitization and provide detailed protocols for key experimental assays used to characterize β2-AR agonists, ensuring a blend of theoretical knowledge and practical, field-proven insights.
Introduction: The β2-Adrenergic Receptor and Hexoprenaline
The β2-adrenergic receptor is a prototypical GPCR, integral to the sympathetic nervous system's control over smooth muscle tone.[1][4] These receptors are predominantly located in the smooth muscles of the bronchi, uterus, and vasculature supplying skeletal muscle.[1][5] Endogenous activation by epinephrine leads to smooth muscle relaxation.[6] Pharmaceutical agents that selectively target these receptors, such as hexoprenaline, are designed to harness this effect for therapeutic benefit.[1][2]
Hexoprenaline is a sympathomimetic amine, structurally related to endogenous catecholamines, but with modifications that confer selectivity for the β2-AR subtype over β1-ARs, thereby minimizing cardiac side effects like tachycardia.[1][2][7] It is employed in the management of bronchospasm in asthma and COPD and as a tocolytic agent to delay premature labor by relaxing uterine smooth muscle.[1][3]
Molecular Interaction: Binding and Receptor Activation
The interaction between hexoprenaline and the β2-AR is a highly specific "lock-and-key" mechanism that initiates the signaling cascade.
Structure-Activity Relationship (SAR)
The selectivity of β2-agonists is largely determined by the substituent on the amino group of the phenylethanolamine core structure.[8] As the bulk of this substituent increases, affinity for β-receptors increases while α-receptor activity diminishes.[8] Specifically, a large N-tert-butyl group enhances β2 selectivity.[9][10] Hexoprenaline's structure, N,N'-bis[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]hexamethylenediamine, features a large N-substituent group which contributes to its high selectivity for the β2-AR.[2]
Receptor Binding and Conformational Change
The β2-AR consists of seven transmembrane helices.[11] Agonist binding occurs within a pocket formed by these helices. The binding of hexoprenaline, like other catecholamine agonists, involves critical interactions:
-
The catechol hydroxyl groups form hydrogen bonds with serine residues on transmembrane helix 5.[12]
-
The amine nitrogen forms an ionic bond with an aspartate residue on transmembrane helix 3.[12]
This binding stabilizes an active conformation of the receptor.[13][14][15] This conformational change is the pivotal event that allows the receptor to engage and activate its intracellular signaling partner, the heterotrimeric Gs protein.[11][16]
The Downstream Signaling Cascade
Hexoprenaline leverages the canonical Gs protein signaling pathway to exert its effects. The entire process is a model of signal amplification.
-
G Protein Activation: The agonist-bound, active-state β2-AR acts as a Guanine Nucleotide Exchange Factor (GEF) for the associated Gs protein. It catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit.[16][17]
-
Subunit Dissociation: GTP binding causes the Gαs subunit to dissociate from both the receptor and the Gβγ dimer.[16][18]
-
Adenylyl Cyclase Activation: The GTP-bound Gαs subunit moves laterally within the plasma membrane to bind and activate the enzyme adenylyl cyclase.[1][4][15]
-
Second Messenger Production: Activated adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[1][3][6] This step represents a major amplification of the initial signal.
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to release the active catalytic subunits.[1][4][11]
-
Phosphorylation and Physiological Response: The active PKA catalytic subunits phosphorylate multiple intracellular target proteins. In smooth muscle cells, key targets include:
-
Myosin Light-Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK.[4][19] Since MLCK is responsible for phosphorylating myosin to cause contraction, its inactivation leads to relaxation.
-
Calcium Channels: PKA-mediated phosphorylation reduces intracellular calcium concentrations by inhibiting calcium influx and enhancing its sequestration into intracellular stores.[1][6]
-
The net result of this cascade is a decrease in intracellular calcium and the inhibition of the contractile machinery, leading to profound smooth muscle relaxation, manifesting as bronchodilation or uterine relaxation.[1][4][19]
Receptor Regulation: Desensitization and Internalization
A critical aspect of GPCR pharmacology, particularly for drug development, is the phenomenon of desensitization or tachyphylaxis, where the cellular response to an agonist diminishes over time with prolonged or repeated exposure.[20] This is a protective feedback mechanism.
-
Receptor Phosphorylation: Upon sustained agonist stimulation, G protein-coupled receptor kinases (GRKs) are recruited to the activated receptor and phosphorylate serine and threonine residues in its C-terminal tail.[15][21] PKA can also contribute to this phosphorylation.[22]
-
β-Arrestin Binding: The phosphorylated C-terminus acts as a high-affinity binding site for β-arrestin proteins.[21]
-
Uncoupling and Internalization: The binding of β-arrestin sterically hinders the receptor's interaction with the Gs protein, effectively "uncoupling" it from the signaling cascade.[21] β-arrestin also acts as an adapter protein, linking the receptor to clathrin-coated pits, which leads to receptor endocytosis (internalization) into intracellular vesicles.[21]
Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation in lysosomes (down-regulation).[21][23] The rate and extent of desensitization are often dependent on the agonist's strength (efficacy).[24]
Conclusion
The mechanism of action of hexoprenaline sulfate is a well-defined process characteristic of a selective β2-adrenergic receptor agonist. Its therapeutic utility arises from its ability to specifically bind to and activate β2-ARs, initiating a Gs-protein-mediated signaling cascade that culminates in elevated intracellular cAMP and subsequent smooth muscle relaxation. [1][3]Understanding this pathway, along with the counter-regulatory mechanisms of receptor desensitization, is fundamental for the rational design and development of novel adrenergic drugs. The experimental protocols detailed herein provide a validated framework for the precise characterization of such compounds, ensuring scientific rigor and advancing the field of respiratory and obstetric pharmacology.
References
-
What is the mechanism of Hexoprenaline Sulfate? - Patsnap Synapse. (2024-07-17). [Link]
-
Activation mechanism of the β2-adrenergic receptor. - PubMed. (2011-11-15). [Link]
-
Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma. - PubMed. [Link]
-
Activation mechanism of the β 2 -adrenergic receptor. - PNAS. (2011-10-26). [Link]
-
Biochemistry, G Protein Coupled Receptors. - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Hexoprenaline: Indications, Uses, Dosage, Drugs Interactions, Side effects. (2022-09-16). [Link]
-
hexoprenaline | Dosing & Uses. - medtigo. [Link]
-
Beta-2 adrenergic receptor. - Wikipedia. [Link]
-
G protein-coupled receptor. - Wikipedia. [Link]
-
G Protein Coupled Receptors (video). - Khan Academy. [Link]
-
G protein-coupled receptor signaling pathway. - CUSABIO. [Link]
-
Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation. - PMC - NIH. [Link]
-
Beta Adrenergic Receptor Types and Function [Beta 1, 2, and 3 Receptor Mechanism of Action]. - YouTube. (2020-06-24). [Link]
-
Hexoprenaline: Uses, Dosage, and Side Effects Overview. - The Kingsley Clinic. [Link]
-
Hexoprenaline. - Wikipedia. [Link]
-
A system for screening agonists targeting β2-adrenoceptor from Chinese medicinal herbs. - PMC - NIH. [Link]
-
What is Hexoprenaline Sulfate used for? - Patsnap Synapse. (2024-06-15). [Link]
-
Beta-2 Adrenergic Receptor Agonists and Antagonists. - StatPearls - NCBI Bookshelf - NIH. (2025-12-13). [Link]
-
Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor | ACS Medicinal Chemistry Letters. - ACS Publications. (2013-09-03). [Link]
-
Chronic stimulation desensitizes β2‐adrenergic receptor responses in natural killer cells. [Link]
-
Hexoprenaline | C22H32N2O6. - PubChem - NIH. [Link]
-
beta2-adrenergic receptor desensitization, internalization, and phosphorylation in response to full and partial agonists. - PubMed. [Link]
-
Agonist-Directed Desensitization of the β2-Adrenergic Receptor. - PMC. (2011-04-26). [Link]
-
Desensitization of β2-adrenoceptor-mediated responses by short-acting β2-adrenoceptor agonists in human lung mast cells. - PMC - NIH. [Link]
-
Desensitization of beta 2-adrenergic receptors and adrenocorticotropin release. - PubMed. [Link]
-
Structure Activity Relationships | PDF | Amine | Pharmacology. - Scribd. [Link]
-
KEGG DRUG: Hexoprenaline sulfate. [Link]
-
The effects of hexoprenaline, a beta 2-sympathomimetic drug, on maternal glucose, insulin, glucagon, and free fatty acid levels. - PubMed. [Link]
-
Epinephrine (Adrenaline): Falsely reported to have higher affinity for Beta-2 receptors than Alpha-1 receptors? | ResearchGate. (2022-08-05). [Link]
-
Structure of synthetic catecholamines. - Deranged Physiology. (2024-05-17). [Link]
-
Structure Activity Relationship - Adrenergic Drugs. - Pharmacy 180. [Link]
-
Beta-2-Adrenergic Receptor Mutations | Test Detail. - Quest Diagnostics. [Link]
-
Beta2-adrenergic agonist. - Wikipedia. [Link]
-
ADRB2 - Beta-2 adrenergic receptor - Homo sapiens (Human) | UniProtKB. - UniProt. (2010-05-18). [Link]
-
Hexoprenaline: beta-adrenoreceptor selectivity in isolated tissues from the guinea-pig. [Link]
-
Predicted 3D structure for the human β2 adrenergic receptor and its binding site for agonists and antagonists. - NIH. [Link]
-
The selectivity of β-adrenoceptor agonists at human β1-, β2. - NIH. [Link]
-
Beta-Adrenoceptor Agonists (β-agonists). - CV Pharmacology. [Link]
Sources
- 1. What is the mechanism of Hexoprenaline Sulfate? [synapse.patsnap.com]
- 2. Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Hexoprenaline Sulfate used for? [synapse.patsnap.com]
- 4. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. hexoprenaline | Dosing & Uses | medtigo [medtigo.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. scribd.com [scribd.com]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Predicted 3D structure for the human β2 adrenergic receptor and its binding site for agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation mechanism of the β2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 17. cusabio.com [cusabio.com]
- 18. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 19. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 20. Agonist-Directed Desensitization of the β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chronic stimulation desensitizes β2‐adrenergic receptor responses in natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Desensitization of β2-adrenoceptor-mediated responses by short-acting β2-adrenoceptor agonists in human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Desensitization of beta 2-adrenergic receptors and adrenocorticotropin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. beta2-adrenergic receptor desensitization, internalization, and phosphorylation in response to full and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological profile of Hexoprenaline sulfate in respiratory models.
A-1: Executive Summary
This technical guide provides a comprehensive overview of the pharmacological profile of Hexoprenaline Sulfate, a selective β2-adrenoceptor agonist, with a specific focus on its application in respiratory models. Hexoprenaline Sulfate is a sympathomimetic agent utilized for its bronchodilator properties in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] This document will delve into the molecular mechanism of action, receptor binding and functional activity, and the preclinical evaluation of Hexoprenaline Sulfate in established in vitro and in vivo respiratory models. The intended audience for this guide includes researchers, scientists, and drug development professionals actively involved in the discovery and development of novel respiratory therapeutics.
A-2: Introduction to Hexoprenaline Sulfate
Hexoprenaline Sulfate is a catecholamine derivative belonging to the class of β2-adrenergic receptor agonists.[5][6] Its therapeutic utility in respiratory medicine stems from its ability to relax the smooth muscle of the bronchi, thereby alleviating bronchoconstriction.[4][6] In addition to its respiratory applications, Hexoprenaline Sulfate is also employed as a tocolytic agent to suppress premature labor by relaxing uterine smooth muscle.[1][5] The drug is available in various formulations, including oral tablets, syrups, and solutions for intravenous administration or inhalation.[1][6] This guide will focus exclusively on the respiratory pharmacology of Hexoprenaline Sulfate.
B-1: Molecular Mechanism of Action
The primary mechanism of action of Hexoprenaline Sulfate is the selective stimulation of β2-adrenergic receptors, which are predominantly located on the surface of airway smooth muscle cells.[1][5] This interaction initiates a cascade of intracellular signaling events that ultimately lead to bronchodilation.
Upon binding to the β2-adrenergic receptor, a G-protein-coupled receptor, Hexoprenaline Sulfate induces a conformational change that activates the associated stimulatory G-protein (Gs).[7] The activated α-subunit of the Gs protein then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5][7]
The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA).[5][7] PKA, in turn, phosphorylates several downstream targets within the airway smooth muscle cell, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase.[5][8] This series of events culminates in the relaxation of the airway smooth muscle, resulting in bronchodilation and improved airflow.[5][6]
Caption: Hexoprenaline Sulfate Signaling Pathway in Airway Smooth Muscle.
C-1: Receptor Binding and Functional Activity
The functional activity of Hexoprenaline Sulfate can be quantified through various in vitro assays. A key parameter is the half-maximal effective concentration (EC50), which represents the concentration of the drug that elicits 50% of its maximal effect. A lower EC50 value indicates higher potency.
| Parameter | Description | Significance in Respiratory Models |
| Binding Affinity (Ki) | The equilibrium dissociation constant, indicating the affinity of a ligand for a receptor. | A lower Ki for the β2-adrenoceptor compared to the β1-adrenoceptor confirms selectivity and predicts a favorable therapeutic window. |
| Functional Potency (EC50) | The concentration of an agonist that produces 50% of the maximal response. | A lower EC50 in functional assays, such as isolated tracheal ring relaxation, indicates greater potency and potential for lower therapeutic doses. |
| Intrinsic Efficacy | The ability of a drug-receptor complex to produce a maximal functional response. | High intrinsic efficacy at the β2-adrenoceptor ensures robust bronchodilation. |
Table 1: Key Pharmacological Parameters for Hexoprenaline Sulfate.
D-1: Preclinical Evaluation in Respiratory Models
The bronchodilator properties of Hexoprenaline Sulfate are rigorously evaluated in a variety of preclinical in vitro and in vivo models. These models are essential for characterizing the drug's efficacy, potency, and duration of action before clinical investigation.
D-2: In Vitro Models
Isolated organ bath experiments using tracheal rings or bronchial strips from species such as guinea pigs are a cornerstone for evaluating the direct relaxant effects of bronchodilators on airway smooth muscle.[9][10][11]
Experimental Protocol: Isolated Guinea Pig Tracheal Ring Assay
-
Tissue Preparation:
-
Mounting:
-
Each tracheal ring is suspended in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.[9][10]
-
One end of the ring is attached to a fixed hook, and the other end is connected to an isometric force transducer.[9]
-
A resting tension of 1.0-1.5 grams is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with periodic washes.[9][10]
-
-
Contraction Induction:
-
A contractile agent, such as histamine or carbachol, is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.[9]
-
-
Cumulative Concentration-Response Curve:
-
Data Analysis:
-
A concentration-response curve is plotted, and the EC50 value is calculated to determine the potency of Hexoprenaline Sulfate.[9]
-
Caption: Workflow for Isolated Tracheal Ring Assay.
D-3: In Vivo Models
In vivo models in animals, such as guinea pigs and mice, are employed to assess the bronchoprotective effects of Hexoprenaline Sulfate in a more physiologically relevant setting.[12][13][14] These models often involve inducing bronchoconstriction with agents like histamine, acetylcholine, or methacholine and then evaluating the ability of the test compound to prevent or reverse this effect.[12][15]
Experimental Protocol: In Vivo Bronchoprotection in Guinea Pigs
-
Animal Preparation:
-
Guinea pigs are anesthetized, and a tracheal cannula is inserted for artificial respiration.
-
Intravenous access is established for drug administration.
-
-
Measurement of Bronchoconstriction:
-
Airway resistance and dynamic lung compliance are measured using a whole-body plethysmograph or other suitable techniques.[12]
-
-
Bronchoconstrictor Challenge:
-
Drug Administration:
-
In a pretreatment protocol, Hexoprenaline Sulfate is administered (e.g., intravenously or via inhalation) a set time before the bronchoconstrictor challenge.
-
In a reversal protocol, the bronchoconstrictor is administered first, followed by Hexoprenaline Sulfate to assess its ability to reverse the established bronchoconstriction.
-
-
Data Analysis:
-
The percentage inhibition of the bronchoconstrictor response is calculated to determine the bronchoprotective effect of Hexoprenaline Sulfate.[12]
-
E-1: Pharmacokinetics and Metabolism
Following administration, Hexoprenaline Sulfate is rapidly absorbed and distributed throughout the body.[5] It has a relatively short half-life, which may necessitate frequent dosing.[5] The drug is primarily metabolized in the liver, and its metabolites are excreted mainly through the urine.[6]
F-1: Safety and Tolerability
The side effect profile of Hexoprenaline Sulfate is consistent with that of other β2-adrenergic agonists. Common adverse effects include tremors, headache, palpitations, and nervousness.[5] More severe side effects, although less common, can include tachycardia, hyperglycemia, and hypokalemia.[1] The selectivity of Hexoprenaline Sulfate for β2-receptors helps to minimize cardiovascular side effects.[5]
G-1: Conclusion
Hexoprenaline Sulfate is an effective and selective β2-adrenergic receptor agonist with well-established bronchodilator properties. Its mechanism of action, centered on the activation of the adenylyl cyclase-cAMP-PKA signaling pathway, leads to the relaxation of airway smooth muscle. Preclinical evaluation in a range of in vitro and in vivo respiratory models has consistently demonstrated its potency and efficacy in antagonizing bronchoconstriction. This comprehensive pharmacological profile supports its clinical use in the management of obstructive airway diseases.
H-1: References
-
What is Hexoprenaline Sulfate used for? - Patsnap Synapse. (2024-06-15). Retrieved from [Link]
-
What is the mechanism of Hexoprenaline Sulfate? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]
-
Beyond the dogma: novel β2-adrenoceptor signalling in the airways - ERS Publications. (n.d.). Retrieved from [Link]
-
Hexoprenaline : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2022-09-16). Retrieved from [Link]
-
Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma - PubMed. (n.d.). Retrieved from [Link]
-
Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma. | Read by QxMD. (n.d.). Retrieved from [Link]
-
Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists. (2010-01-01). Retrieved from [Link]
-
Cytokines Regulate β-2-Adrenergic Receptor Responsiveness in Airway Smooth Muscle via Multiple PKA - ACS Publications. (n.d.). Retrieved from [Link]
-
Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists. (n.d.). Retrieved from [Link]
-
β2-adrenergic receptor agonists modulate human airway smooth muscle cell migration via vasodilator-stimulated phosphoprotein - PubMed. (n.d.). Retrieved from [Link]
-
Hexoprenaline: Uses, Dosage, and Side Effects Overview - The Kingsley Clinic. (n.d.). Retrieved from [Link]
-
In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC - NIH. (n.d.). Retrieved from [Link]
-
Review Article IN-VIVO AND IN-VITRO SCREENING MODELS OF ASTHMA: AN OVERVIEW - OMICS International. (n.d.). Retrieved from [Link]
-
Chapter 20. (n.d.). Retrieved from [Link]
-
Schematic illustration of the " organ chamber " setup. Tracheal rings... - ResearchGate. (n.d.). Retrieved from [Link]
-
Development and validation of a new HPLC method for the determination of hexoprenaline sulfate and d.pdf - CHOSUN. (n.d.). Retrieved from [Link]
-
A Novel in vivo System to Test Bronchodilators - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
A Novel in vivo System to Test Bronchodilators - PubMed - NIH. (n.d.). Retrieved from [Link]
-
An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle - PubMed. (2020-09-02). Retrieved from [Link]
-
In vitro Measurements of Tracheal Constriction Using Mice - JoVE. (2012-06-25). Retrieved from [Link]
-
Hexoprenaline - Wikipedia. (n.d.). Retrieved from [Link]
-
Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles - PMC - NIH. (n.d.). Retrieved from [Link]
-
A Novel in vivo System to Test Bronchodilators - ResearchGate. (2025-08-09). Retrieved from [Link]
-
Screening Models of Bronchodilator | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Hexoprenaline Sulfate | C22H34N2O10S | CID 325003 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Impaired Bronchoprotection Is Not Induced by Increased Smooth Muscle Mass in Chronic Treatment In Vivo with Formoterol in Asthmatic Mouse Model | West Indian Medical Journal. (2015-01-16). Retrieved from [Link]
-
Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage For - Semantic Scholar. (2021-10-31). Retrieved from [Link]
-
Flow Injection Potentiometric Assay of Hexoprenaline in Its Pure State, Pharmaceutical Preparations, and Biological Samples - ResearchGate. (2025-08-09). Retrieved from [Link]
-
ERS technical standard on bronchial challenge testing: pathophysiology and methodology of indirect airway challenge testing - ERS Publications. (n.d.). Retrieved from [Link]
-
Determination of hexoprenaline in plasma and urine employing the different Hx-PTA and Hx-PMA electrodes under FIA conditions. - ResearchGate. (n.d.). Retrieved from [Link]
-
The selectivity of β-adrenoceptor agonists at human β1-, β2 - NIH. (n.d.). Retrieved from [Link]
-
Response of the Adrenergic System After Provoked Bronchoconstriction in Patients with Bronchial Asthma - PubMed Central. (n.d.). Retrieved from [Link]
-
KEGG DRUG: Hexoprenaline sulfate. (n.d.). Retrieved from [Link]
-
The selectivity of β-adrenoceptor agonists at human β 1-, β 2- and β 3-adrenoceptors: RESEARCH PAPER - ResearchGate. (2025-08-07). Retrieved from [Link]
-
The selectivity of beta-adrenoceptor agonists at human beta(1)-, beta(2)- and beta(3)-adrenoceptors - ResearchGate. (2025-08-07). Retrieved from [Link]
Sources
- 1. What is Hexoprenaline Sulfate used for? [synapse.patsnap.com]
- 2. Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. login.medscape.com [login.medscape.com]
- 4. thekingsleyclinic.com [thekingsleyclinic.com]
- 5. What is the mechanism of Hexoprenaline Sulfate? [synapse.patsnap.com]
- 6. Hexoprenaline : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. socmucimm.org [socmucimm.org]
- 12. omicsonline.org [omicsonline.org]
- 13. A Novel in vivo System to Test Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel in vivo System to Test Bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Screening Models of Bronchodilator | PPTX [slideshare.net]
Investigating the In-Vitro Relaxant Effects of Hexoprenaline Sulfate on Smooth Muscle Cells
An In-Depth Technical Guide:
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in-vitro evaluation of Hexoprenaline sulfate's effects on smooth muscle cells (SMCs). We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
Foundational Understanding: The "Why" of Hexoprenaline
Hexoprenaline sulfate is a selective beta-2 adrenergic receptor (β2AR) agonist.[1][2] Its clinical utility stems from its ability to relax smooth muscle, making it a valuable therapeutic agent for two primary conditions:
-
Bronchospasm: In respiratory diseases like asthma, it induces bronchodilation, easing airflow.[1][2][3][4]
-
Preterm Labor: In obstetrics, it acts as a tocolytic agent, inhibiting uterine contractions to delay premature birth.[3][5][6][7]
The core of its action lies in its specific interaction with β2ARs, which are highly expressed on the surface of airway and uterine smooth muscle cells.[3][5] Understanding this targeted mechanism is fundamental to designing meaningful in-vitro studies.
The Core Signaling Cascade
The relaxant effect of Hexoprenaline is not a direct action but the result of a well-defined intracellular signaling cascade. A thorough in-vitro investigation must seek to probe and quantify each critical step of this pathway.
The binding of Hexoprenaline to the β2AR, a G-protein-coupled receptor (GPCR), initiates a conformational change that activates the associated stimulatory G-protein (Gs).[5][8] This triggers a domino effect:
-
Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the crucial second messenger, cyclic adenosine monophosphate (cAMP).[3][5]
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[5][9]
-
Downstream Phosphorylation & Relaxation: PKA phosphorylates several downstream targets. A key event is the phosphorylation and inhibition of Myosin Light Chain Kinase (MLCK).[5][8] This, coupled with a reduction in intracellular calcium concentrations, prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation.[5]
Experimental Design: A Validated Workflow
A robust investigation follows a logical progression from sourcing the biological material to functional and mechanistic analysis. This workflow ensures that each step validates the next, building a cohesive and trustworthy dataset.
Phase 1: Sourcing and Validating Smooth Muscle Cells
The quality of your starting material dictates the quality of your results. Primary cells isolated from relevant tissues (e.g., human bronchial or uterine samples) are preferred as they most accurately reflect in-vivo physiology.[10]
Protocol: Primary Smooth Muscle Cell Isolation and Culture
This protocol is an optimized combination of enzymatic digestion and explant methods.[11][12]
-
Tissue Procurement: Obtain fresh, sterile smooth muscle tissue (e.g., aortic, tracheal, or uterine) in cold Dulbecco's Modified Eagle Medium (DMEM).
-
Preparation: In a sterile culture hood, carefully remove adipose and connective tissue. Mince the tissue into small pieces (1-2 mm³).
-
Enzymatic Digestion: Transfer the tissue fragments to a solution of DMEM containing Collagenase Type II (e.g., 1-2 mg/mL) and Elastase (e.g., 0.5 mg/mL). Incubate at 37°C for 60-90 minutes with gentle agitation to dissociate cells.
-
Cell Collection: Stop the digestion by adding an equal volume of DMEM with 10% Fetal Bovine Serum (FBS). Filter the cell suspension through a 70-µm cell strainer to remove undigested tissue.
-
Plating: Centrifuge the filtered suspension, discard the supernatant, and resuspend the cell pellet in fresh SMC growth medium. Plate the cells onto culture flasks. Primary cultures often exhibit a characteristic "hill and valley" growth pattern.[11]
-
Culture and Maintenance: Incubate at 37°C, 5% CO₂. Change the medium every 48-72 hours. Subculture when the cells reach 85-90% confluency.[13]
-
Self-Validation (Critical): Before extensive experimentation, validate the cell identity and purity. Perform immunofluorescent staining for alpha-smooth muscle actin (α-SMA), a key marker of the contractile SMC phenotype.[11][14] Purity is confirmed by the absence of markers for other cell types, such as the von Willebrand Factor for endothelial cells.[11]
Phase 2: Core Experimental Protocols
Functional Assessment: Measuring Smooth Muscle Relaxation
The primary functional endpoint is the quantification of muscle relaxation. The classic organ bath method provides robust, physiologically relevant data on intact tissue strips.
Protocol: Organ Bath Assay for Uterine/Bronchial Strip Relaxation
-
Preparation: Prepare smooth muscle strips (e.g., 2 mm wide x 10 mm long) from the source tissue.
-
Mounting: Suspend each strip vertically in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂. Attach one end to a fixed holder and the other to an isometric force transducer.[15]
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), washing with fresh buffer every 15 minutes.
-
Pre-contraction: Induce a stable, submaximal contraction using an appropriate agonist (e.g., acetylcholine or histamine for bronchial tissue; oxytocin for uterine tissue).
-
Hexoprenaline Application: Once the contraction plateaus, add Hexoprenaline sulfate in a cumulative, dose-dependent manner. Allow the tissue to respond until a stable relaxation is achieved at each concentration.
-
Data Acquisition: Record the isometric tension continuously. Express the relaxation at each Hexoprenaline concentration as a percentage of the pre-contraction induced by the agonist.
-
Controls: Use a known β2AR agonist like Isoprenaline or Salbutamol as a positive control to validate the responsiveness of the tissue.[15]
Alternative High-Throughput Methods: For single-cell or monolayer analysis, consider modern techniques like:
-
Electric Cell-Substrate Impedance Sensing (ECIS): Measures changes in cell shape and adhesion, which correlate with contraction and relaxation.[16]
-
Traction Force Microscopy (TFM): Quantifies the forces exerted by cells on a flexible substrate, providing direct measurement of contractility.[17]
Mechanistic Validation: Quantifying cAMP Levels
To confirm that Hexoprenaline's relaxant effect is mediated by the canonical β2AR pathway, it is essential to measure the intracellular accumulation of cAMP.
Protocol: cAMP Quantification via ELISA
-
Cell Plating: Seed the validated primary SMCs into 24- or 48-well plates and grow to confluence.[18]
-
Pre-incubation: Starve the cells in serum-free medium for 4-6 hours. To prevent cAMP degradation and amplify the signal, pre-incubate the cells with a broad-spectrum phosphodiesterase (PDE) inhibitor like 3-isobutyl-1-methylxanthine (IBMX) for 30 minutes.[19][20]
-
Stimulation: Treat the cells with varying concentrations of Hexoprenaline sulfate for a short duration (typically 5-15 minutes) at 37°C.[18][20]
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with a commercial cAMP enzyme-linked immunosorbent assay (ELISA) kit.
-
Quantification: Perform the competitive ELISA according to the manufacturer's instructions. The optical density will be inversely proportional to the cAMP concentration.
-
Data Analysis: Calculate the cAMP concentration (pmol/mL or fmol/well) for each condition using a standard curve. Normalize the results to the total protein content in each well.
Assessing Effects on Proliferation and Migration
Beyond relaxation, β2AR agonists can influence SMC proliferation and migration, processes relevant to airway remodeling in chronic asthma.[19][21]
Protocol: SMC Proliferation (BrdU Assay)
-
Cell Seeding: Seed SMCs in a 96-well plate and allow them to adhere.
-
Growth Arrest: Synchronize the cells by serum starvation for 24 hours.
-
Treatment: Treat the cells with Hexoprenaline sulfate in the presence of a mitogen (e.g., Platelet-Derived Growth Factor - PDGF).
-
BrdU Labeling: Add the thymidine analog BrdU to the wells and incubate for 4-24 hours. BrdU will be incorporated into the DNA of proliferating cells.
-
Detection: Fix the cells and use an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) for colorimetric detection according to a commercial kit's protocol. The absorbance is directly proportional to the amount of cell proliferation.
Data Presentation and Interpretation
Quantitative data should be summarized for clear interpretation. Dose-response relationships are fundamental to characterizing the potency and efficacy of Hexoprenaline.
Table 1: Hypothetical Dose-Response of Hexoprenaline on Pre-Contracted Uterine Smooth Muscle
| Hexoprenaline (nM) | % Relaxation (Mean ± SEM) |
| 0 (Control) | 0 ± 0 |
| 0.1 | 15.2 ± 2.1 |
| 1 | 45.8 ± 3.5 |
| 10 | 78.3 ± 4.2 |
| 100 | 95.1 ± 2.8 |
| 1000 | 96.5 ± 2.5 |
From this data, an EC₅₀ (the concentration that produces 50% of the maximal response) can be calculated using non-linear regression analysis.
Table 2: Hypothetical Effect of Hexoprenaline on Intracellular cAMP Levels in Bronchial SMCs
| Treatment Condition | Intracellular cAMP (pmol/mg protein) |
| Vehicle Control | 15.6 ± 1.8 |
| Hexoprenaline (100 nM) | 185.4 ± 12.3 |
| Propranolol (β-blocker) | 14.9 ± 2.0 |
| Hexoprenaline + Propranolol | 20.1 ± 2.5 |
This data demonstrates that Hexoprenaline significantly increases cAMP, and this effect is blocked by a beta-blocker, confirming its action is mediated through β-adrenergic receptors.
Conclusion
This guide outlines a structured, multi-faceted approach to the in-vitro study of Hexoprenaline sulfate on smooth muscle cells. By integrating functional assays with mechanistic validation and adhering to rigorous cell culture and characterization standards, researchers can generate high-quality, reliable data. This comprehensive methodology, which moves from tissue-level function to intracellular signaling, provides the robust evidence required for both basic scientific discovery and advanced drug development programs.
References
-
What is Hexoprenaline Sulfate used for? - Patsnap Synapse. (2024). Patsnap Synapse. [Link]
-
Billington, C. K., Ojo, O. O., Penn, R. B., & Knoll, B. J. (2006). Inhibition of human airway smooth muscle cell proliferation by β 2 -adrenergic receptors and cAMP is PKA independent: evidence for EPAC involvement. American Journal of Physiology-Lung Cellular and Molecular Physiology, 292(1), L23-L32. [Link]
-
What is the mechanism of Hexoprenaline Sulfate? - Patsnap Synapse. (2024). Patsnap Synapse. [Link]
-
Lipshitz, J., Ahokas, R. A., Broyles, K., & Anderson, G. D. (1986). Effect of hexoprenaline on uteroplacental blood flow in the pregnant rat. American Journal of Obstetrics and Gynecology, 154(2), 310-314. [Link]
-
Teoh, P. C. (1979). Clinical evaluation of intravenous hexoprenaline in bronchial asthma. Annals of the Academy of Medicine, Singapore, 8(2), 144-147. [Link]
-
Grosberg, A., Nesmith, A. P., & Parker, K. K. (2012). Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle. Journal of visualized experiments : JoVE, (66), e3801. [Link]
-
Billington, C. K., Hall, I. P., & Penn, R. B. (2012). β-Agonist-mediated Relaxation of Airway Smooth Muscle Is Protein Kinase A-dependent. The Journal of biological chemistry, 287(19), 15780–15787. [Link]
-
Gougat, C., Caporicci-Dinucci, V., & Cristol, C. (2012). In Vitro Effects of Beta-2 Agonists on Skeletal Muscle Differentiation, Hypertrophy, and Atrophy. Pulmonary medicine, 2012, 982854. [Link]
-
Zhu, M. J., Liu, J., & Li, K. K. (2010). Development of an optimized protocol for primary culture of smooth muscle cells from rat thoracic aortas. Cytotechnology, 62(4), 305–312. [Link]
-
Castellot, J. J., Jr, Addonizio, M. L., Rosenberg, R., & Karnovsky, M. J. (1981). Effect of heparin on vascular smooth muscle cells. I. Cell metabolism. The Journal of cell biology, 90(2), 372–379. [Link]
-
Reinstadler, C., et al. (2022). Hexoprenaline Compared with Atosiban as Tocolytic Treatment for Preterm Labor. Geburtshilfe und Frauenheilkunde, 82(8), 868–875. [Link]
-
Wilczyński, J., & Duechler, M. (2002). [The use of Gynipral (hexoprenaline) in suppression of uterus contractions]. Ginekologia polska, 73(9), 785–789. [Link]
-
Lee, H. J., et al. (2012). Isolation and Characterization of Smooth Muscle Cells from Rat Corpus Cavernosum Tissue for the Study of Erectile Dysfunction. World journal of men's health, 30(2), 108–115. [Link]
-
Bogunovic, N., et al. (2022). Measuring SMC Contraction In Vitro: A Non-Invasive Method to Evaluate Smooth Muscle Cells Contraction using Electric Cell-Substrate Impedance Sensing. Journal of Visualized Experiments. [Link]
-
Rosenberg, R. D., & Fritze, L. (1981). Cultured Endothelial Cells Produce a Heparinlike Inhibitor of Smooth Muscle Cell Growth. Arteriosclerosis, Thrombosis, and Vascular Biology, 1(1), 8-16. [Link]
-
Webb, R. C. (2003). Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1. Journal of the American Society of Nephrology, 14(9), 2488-2497. [Link]
-
Various Authors. (2015). How can I quantify smooth muscle contraction in vitro? ResearchGate. [Link]
-
Sure, R., et al. (2020). Isolation and Culture of Vascular Smooth Muscle Cells. Methods in Molecular Biology. [Link]
-
Hao, H., et al. (2021). The Phenotypic Responses of Vascular Smooth Muscle Cells Exposed to Mechanical Cues. International Journal of Molecular Sciences, 22(16), 8563. [Link]
-
Klabunde, R. E. (2023). Vascular Signal Transduction Mechanisms. Cardiovascular Physiology Concepts. [Link]
-
REPROCELL. (n.d.). Uterine Relaxation Research And Assays. REPROCELL. [Link]
-
Esteves, F. O., et al. (2022). Epinephrine evokes shortening of human airway smooth muscle cells following b2 adrenergic receptor desensitization. American Journal of Physiology-Lung Cellular and Molecular Physiology, 323(1), L104-L116. [Link]
-
Misior, A. M., et al. (2012). β2-adrenergic receptor agonists modulate human airway smooth muscle cell migration via vasodilator-stimulated phosphoprotein. American journal of respiratory cell and molecular biology, 46(1), 98–105. [Link]
-
Philips, C. A., & Singh, M. (2023). Tocolysis. StatPearls. [Link]
-
Pinder, R. M., Brogden, R. N., Speight, T. M., & Avery, G. S. (1977). Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma. Drugs, 14(1), 1–28. [Link]
-
Trian, T., et al. (2011). β2-Agonist Induced cAMP Is Decreased in Asthmatic Airway Smooth Muscle Due to Increased PDE4D. PLoS ONE, 6(5), e20000. [Link]
-
E-Info. (2022). Hexoprenaline: Indications, Uses, Dosage, Drugs Interactions, Side effects. E-Info. [Link]
-
Matera, M. G., et al. (2022). Use of human airway smooth muscle in vitro and ex vivo to investigate drugs for the treatment of chronic obstructive respiratory disorders. Pharmacological research, 177, 106132. [Link]
-
Pan, J., et al. (2020). Effect of β 2 AR modulators on agonist-induced cAMP accumulation. ResearchGate. [Link]
-
Zhang, X., et al. (2023). A simple and accurate method to quantify real-time contraction of vascular smooth muscle cell in vitro. Journal of thoracic disease, 15(1), 162–173. [Link]
Sources
- 1. Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hexoprenaline : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. What is Hexoprenaline Sulfate used for? [synapse.patsnap.com]
- 4. Clinical evaluation of intravenous hexoprenaline in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Hexoprenaline Sulfate? [synapse.patsnap.com]
- 6. Hexoprenaline Compared with Atosiban as Tocolytic Treatment for Preterm Labor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [The use of Gynipral (hexoprenaline) in suppression of uterus contractions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 9. β-Agonist-mediated Relaxation of Airway Smooth Muscle Is Protein Kinase A-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. art.torvergata.it [art.torvergata.it]
- 11. Development of an optimized protocol for primary culture of smooth muscle cells from rat thoracic aortas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rat Skeletal Muscle Cells (RSkMC) Culture Protocol [sigmaaldrich.com]
- 14. The Phenotypic Responses of Vascular Smooth Muscle Cells Exposed to Mechanical Cues [mdpi.com]
- 15. reprocell.com [reprocell.com]
- 16. Measuring SMC Contraction In Vitro: A Non-Invasive Method to Evaluate Smooth Muscle Cells Contraction using Electric Cell-Substrate Impedance Sensing [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. journals.physiology.org [journals.physiology.org]
- 20. β2-Agonist Induced cAMP Is Decreased in Asthmatic Airway Smooth Muscle Due to Increased PDE4D - PMC [pmc.ncbi.nlm.nih.gov]
- 21. β2-adrenergic receptor agonists modulate human airway smooth muscle cell migration via vasodilator-stimulated phosphoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexoprenaline Sulfate's Modulation of cAMP Levels in Bronchial and Uterine Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexoprenaline sulfate is a selective beta-2 adrenergic receptor agonist utilized therapeutically for its potent smooth muscle relaxant properties.[1][2] This guide provides an in-depth technical exploration of its mechanism of action, specifically focusing on its effects on cyclic adenosine monophosphate (cAMP) levels in two critical target tissues: bronchial and uterine smooth muscle. Understanding the nuances of hexoprenaline's activity in these distinct physiological environments is paramount for researchers and drug development professionals engaged in the fields of respiratory and reproductive medicine.
As a bronchodilator, hexoprenaline is employed in the management of asthma and other obstructive airway diseases to alleviate bronchospasm.[1] In obstetrics, it serves as a tocolytic agent to inhibit premature labor by relaxing the uterine myometrium.[3] The divergent clinical applications of a single pharmacological agent underscore the importance of a detailed comprehension of its tissue-specific effects and the underlying molecular pathways.
This document will delve into the core of hexoprenaline's action—the beta-2 adrenergic signaling cascade—and provide a comparative analysis of its impact on bronchial and uterine tissues. Furthermore, it will equip researchers with the necessary experimental frameworks to quantitatively assess these effects, thereby fostering a deeper understanding and facilitating further investigation into this important therapeutic compound.
The Beta-2 Adrenergic Signaling Pathway: A Cascade of Relaxation
The physiological effects of hexoprenaline are mediated through the beta-2 adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] The activation of this receptor initiates a well-defined intracellular signaling cascade that culminates in smooth muscle relaxation.
Upon binding of hexoprenaline to the beta-2 adrenergic receptor, a conformational change in the receptor activates the associated heterotrimeric Gs protein.[1] This activation leads to the dissociation of the Gαs subunit, which in turn binds to and activates the enzyme adenylyl cyclase.[1] Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1]
The elevation of intracellular cAMP levels is the pivotal event in the signaling pathway.[1][4] cAMP acts as a second messenger and activates Protein Kinase A (PKA).[4][5] PKA, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase.[5] This cascade of events ultimately results in the relaxation of the smooth muscle fibers.[1][5]
Figure 2: Experimental Workflow for cAMP Measurement.
Data Presentation: A Comparative Overview
While direct quantitative data for the dose-dependent effects of hexoprenaline on cAMP levels in human bronchial and uterine tissues is limited in the publicly available literature, studies on other beta-2 adrenergic agonists such as isoproterenol and salbutamol provide valuable insights. The following tables summarize representative data from such studies to illustrate the expected dose-dependent increase in cAMP and the subsequent physiological response.
Disclaimer: The following data is derived from studies on beta-2 agonists other than hexoprenaline and may not be directly extrapolated. It is presented to provide a general understanding of the dose-response relationship.
Table 1: Effect of Beta-2 Agonists on cAMP Levels and Relaxation in Bronchial Smooth Muscle
| Agonist | Concentration | cAMP Increase (fold change) | Bronchial Relaxation (%) | Species | Reference |
| Isoproterenol | 10⁻⁷ M | ~2-3 | Significant | Human | |
| Isoproterenol | 10⁻⁶ M | ~4-5 | Maximal | Human | |
| Salbutamol | 10⁻⁷ M | Not Reported | Effective | Human | |
| Salbutamol | 10⁻⁶ M | Not Reported | Increased | Human |
Table 2: Effect of Beta-2 Agonists on cAMP Levels and Relaxation in Uterine Smooth Muscle
| Agonist | Concentration | cAMP Increase (fold change) | Uterine Relaxation (%) | Species | Reference |
| Isoprenaline | 0.036 nmol/kg (in vivo) | Dose-dependent increase | Significant | Rat | |
| Salbutamol | Dose-dependent | Dose-dependent increase | Significant | Rat | |
| Terbutaline | Not Specified | ~2 | Significant | Human | [2] |
These tables highlight the consistent effect of beta-2 adrenergic agonists in elevating cAMP levels and inducing smooth muscle relaxation in both bronchial and uterine tissues. The magnitude of the response is dose-dependent, and differences in potency and efficacy can be observed between different agonists.
Conclusion
Hexoprenaline sulfate exerts its therapeutic effects as a bronchodilator and tocolytic agent by selectively stimulating beta-2 adrenergic receptors and increasing intracellular cAMP levels in bronchial and uterine smooth muscle, respectively. The well-characterized beta-2 adrenergic signaling pathway provides a clear framework for understanding its mechanism of action. While the fundamental principles are conserved, subtle differences in receptor density, G-protein coupling, and the activity of adenylyl cyclase and phosphodiesterase isoforms may contribute to tissue-specific responses.
This guide has provided a comprehensive overview of the molecular mechanisms underlying hexoprenaline's action and has detailed robust experimental protocols for the quantitative analysis of its effects on cAMP levels. By employing these methodologies, researchers can further elucidate the intricate details of hexoprenaline's pharmacology and contribute to the development of more targeted and effective therapies for respiratory and reproductive disorders. The continued investigation into the comparative pharmacology of beta-2 agonists in different tissues will undoubtedly pave the way for a more nuanced and personalized approach to medicine.
References
-
Hall, S. K., & Hill, S. J. (2005). Beyond the dogma: novel β2-adrenoceptor signalling in the airways. European Respiratory Journal, 25(5), 946-957. [Link]
-
Billington, C. K., & Penn, R. B. (2012). cAMP regulation of airway smooth muscle function. Pulmonary pharmacology & therapeutics, 25(1), 15–22. [Link]
-
Patel, N. G., & Tadi, P. (2023). Beta2-Receptor Agonists and Antagonists. In StatPearls. StatPearls Publishing. [Link]
-
Anton, L., & DiPiro, J. T. (2011). Mechanisms of airway smooth muscle response to isoproterenol and theophylline. Journal of applied physiology (Bethesda, Md. : 1985), 111(4), 1195–1202. [Link]
-
Billington, C. K., Ojo, O. O., Penn, R. B., & Ito, S. (2011). Real time analysis of β(2)-adrenoceptor-mediated signaling kinetics in human primary airway smooth muscle cells reveals both ligand and dose dependent differences. British journal of pharmacology, 163(5), 1010–1020. [Link]
-
Berg, G., Andersson, R. G., & Ryden, G. (1983). Effects of non-selective and selective beta-adrenergic agonists on spontaneous contractions and cyclic AMP levels in myometrial strips from pregnant women. Acta pharmacologica et toxicologica, 52(2), 111–116. [Link]
-
Billington, C. K., Hall, I. P., & Mundell, S. J. (2006). Human Bronchial Smooth Muscle Cells Express Adenylyl Cyclase Isoforms 2, 4, and 6 in Distinct Membrane Microdomains. American journal of respiratory cell and molecular biology, 34(6), 738–743. [Link]
-
Andersson, R. G., & Berg, G. (1981). Effects of beta-adrenergic agonists on rat uterine motility and cAMP level in vivo. Acta pharmacologica et toxicologica, 49(3), 161–168. [Link]
-
Hollingsworth, M., & Downing, S. J. (1994). Interaction between myometrial relaxants and oxytocin: a comparison between relaxin, cromakalim and salbutamol. British journal of pharmacology, 111(3), 903–908. [Link]
-
MacIntyre, D. A., Smith, R., & Taggart, M. J. (2014). cAMP Compartmentalisation in Human Myometrial Cells. International journal of molecular sciences, 15(11), 21049–21066. [Link]
-
Pini, L., Corda, L., La Piana, G. E., Bertella, E., Taranto Montemurro, L., & Tantucci, C. (2011). Dose-response curve to salbutamol during acute and chronic treatment with formoterol in COPD. International journal of chronic obstructive pulmonary disease, 6, 399–405. [Link]
-
An, S. S., Bai, T. R., Bates, J. H., Black, J. L., Brown, R. H., Brusasco, V., … & Fredberg, J. J. (2007). Relaxation of activated airway smooth muscle: relative potency of isoproterenol vs. tidal stretch. Journal of applied physiology (Bethesda, Md. : 1985), 103(3), 987–993. [Link]
-
Johnson, M., & Jones, S. (2013). Inhibition of human airway smooth muscle cell proliferation by β 2 -adrenergic receptors and cAMP is PKA independent: evidence for EPAC involvement. American Journal of Physiology-Lung Cellular and Molecular Physiology, 304(10), L671-L680. [Link]
-
Johnson, M., & Newton, R. (2011). Agonist-specific patterns of β2-adrenoceptor responses in human airway cells during prolonged exposure. British journal of pharmacology, 162(7), 1639–1650. [Link]
-
Ammit, A. J., Hastie, A. T., Lazaar, A. L., Zangrilli, J. G., Hoffman, R. K., & Panettieri, R. A. (2003). Extracellular Matrix Modulates β2-Adrenergic Receptor Signaling in Human Airway Smooth Muscle Cells. American Journal of Respiratory Cell and Molecular Biology, 29(1), 66-73. [Link]
-
Andersson, R. G., & Berg, G. (1981). Effects of beta-adrenergic agonists on rat uterine motility and cAMP level in vivo. Acta pharmacologica et toxicologica, 49(3), 161–168. [Link]
-
MacIntyre, D. A., & Taggart, M. J. (2008). Cyclic AMP increases COX-2 expression via mitogen-activated kinase in human myometrial cells. Journal of molecular endocrinology, 41(5), 325–335. [Link]
-
La Piana, G. E., Corda, L., Bertella, E., Taranto Montemurro, L., Pini, L., & Tantucci, C. (2011). Dose-response curve to salbutamol during acute and chronic treatment with formoterol in COPD. International journal of chronic obstructive pulmonary disease, 6, 399–405. [Link]
-
Moore, P. E., Lahm, T., & Panettieri, R. A. (2014). Budesonide enhances agonist-induced bronchodilation in human small airways by increasing cAMP production in airway smooth muscle. American journal of physiology. Lung cellular and molecular physiology, 306(7), L645–L652. [Link]
-
Tanaka, Y., & Koike, K. (2005). New insights into beta-adrenoceptors in smooth muscle: distribution of receptor subtypes and molecular mechanisms triggering muscle relaxation. Clinical and experimental pharmacology & physiology, 32(7), 546–552. [Link]
-
Singh, V. K., Sharma, M., & Rohatgi, P. (1990). Effect of salbutamol on premature labour. Journal of the Indian Medical Association, 88(9), 253–254. [Link]
-
Cell Biolabs, Inc. (n.d.). cAMP ELISA Kit (Colorimetric). Retrieved from [Link]
-
Fu, X., Bäckström, T., & Ulmsten, U. (1998). Progesterone increases cAMP release and accumulation in isolated term human myometrium. Gynecologic and obstetric investigation, 45(4), 242–246. [Link]
-
van der Woude, H. J., Zaagsma, J., & Postma, D. S. (2004). Long-acting beta2-agonists: comparative pharmacology and clinical outcomes. Allergy, 59(1), 4–16. [Link]
-
Berg, G., Andersson, R. G., & Ryden, G. (1987). Decreased myometrial beta-adrenoceptors in women receiving beta 2-adrenergic tocolytic therapy: correlation with lymphocyte beta-adrenoceptors. American journal of obstetrics and gynecology, 157(4 Pt 1), 910–915. [Link]
-
Ückert, S., Oelke, M., Stief, C. G., Andersson, K. E., Hedlund, P., & Jonas, U. (2003). Expression of Phosphodiesterase (PDE) Isoenzymes in the Human Male and Female Urethra. European Urology, 43(3), 294-300. [Link]
-
Norström, A., Hauksson, A., & Hamberger, L. (1987). Adenylyl cyclase activity in human decidua and myometrium during pregnancy and labour. Journal of reproduction and fertility, 81(2), 489–496. [Link]
-
UC Davis. (2019, March 6). RadioImmuno Assay (RIA) Protocol. protocols.io. [Link]
-
Zenodo. (2023, October 30). CLINICAL PHARMACOLOGY OF BETA 2 ADRENOMIMETIC DRUGS. [Link]
-
Billington, C. K., & Penn, R. B. (2012). cAMP regulation of airway smooth muscle function. Pulmonary pharmacology & therapeutics, 25(1), 15–22. [Link]
-
Truss, M. C., Uckert, S., Stief, C. G., Kuczyk, M., & Jonas, U. (1996). Phosphodiesterase isoenzymes in human ureteral smooth muscle: identification, characterization, and functional effects of various phosphodiesterase inhibitors in vitro. Urological research, 24(2), 123–128. [Link]
-
Godinho, R. O., Duarte, D. A., & Martins, M. A. (2023). Impact of the cAMP efflux and extracellular cAMP-adenosine pathway on airway smooth muscle relaxation induced by formoterol and phosphodiesterase inhibitors. Chemico-biological interactions, 382, 110630. [Link]
-
Berg, G., Andersson, R. G., & Ryden, G. (1985). Beta-adrenergic receptors in human myometrium during pregnancy: changes in the number of receptors after beta-mimetic treatment. American journal of obstetrics and gynecology, 151(3), 392–396. [Link]
-
Shynlova, O., Tsui, P., Jaffer, S., & Lye, S. J. (2013). Comparative analysis of myometrial and vascular smooth muscle cells to determine optimal cells for use in drug discovery. PloS one, 8(9), e74831. [Link]
-
Giembycz, M. A. (2000). Selective phosphodiesterase inhibitors for the treatment of bronchial asthma and chronic obstructive pulmonary disease. Current opinion in pulmonary medicine, 6(4), 344–350. [Link]
-
Truss, M. C., Uckert, S., Stief, C. G., Kuczyk, M., & Jonas, U. (1995). Cyclic nucleotide phosphodiesterase (PDE) isoenzymes in the human detrusor smooth muscle. I. Identification and characterization. Urological research, 23(2), 91–96. [Link]
Sources
- 1. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effects of non-selective and selective beta-adrenergic agonists on spontaneous contractions and cyclic AMP levels in myometrial strips from pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic AMP increases COX-2 expression via mitogen-activated kinase in human myometrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
Molecular structure and properties of Hexoprenaline sulfate.
An In-Depth Technical Guide to the Molecular Structure and Properties of Hexoprenaline Sulfate
Executive Summary
Hexoprenaline sulfate is a potent and selective β2-adrenergic receptor agonist, recognized for its significant therapeutic applications as both a bronchodilator and a tocolytic agent.[1][2][3] This guide provides a comprehensive technical overview of Hexoprenaline sulfate, beginning with its fundamental molecular architecture and physicochemical characteristics. We will delve into its sophisticated mechanism of action at the cellular level, detailing the signaling cascade responsible for its pharmacological effects. Furthermore, this document outlines robust, field-proven analytical methodologies for its quantification and characterization, and contextualizes its properties within its clinical applications and pharmacokinetic profile. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this important sympathomimetic agent.
Part 1: Molecular and Physicochemical Characterization
The therapeutic efficacy and safety profile of any active pharmaceutical ingredient (API) are fundamentally dictated by its molecular structure and resulting physicochemical properties. Hexoprenaline is a symmetric molecule, featuring two catecholamine moieties linked by a central hexamethylene diamine chain.[4][5] This unique structure confers a high degree of selectivity for the β2-adrenergic receptor.[6]
The molecule is formally named 4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol and is typically used as its sulfate salt to improve stability and solubility.[4] It possesses two chiral centers, meaning it exists as a mixture of stereoisomers.[5]
Key Physicochemical Properties
The behavior of Hexoprenaline sulfate in both formulation and physiological systems is governed by its key physical and chemical properties. These parameters are critical for designing analytical methods, developing stable dosage forms, and predicting its pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₄N₂O₁₀S | [4][7] |
| Molecular Weight | 518.6 g/mol | [4][5] |
| CAS Number | 32266-10-7 | [4][8] |
| pKa | 8.7 | [9] |
| logP (Octanol/Water) | 0.22 | [9] |
| Melting Point | 162-165°C (hemihydrate) | [10] |
| Solubility | Slightly soluble in DMSO and aqueous base | [10] |
| Appearance | White to Off-White Solid | [10] |
Part 2: Mechanism of Action and Pharmacology
Hexoprenaline sulfate exerts its therapeutic effects by acting as a selective agonist for β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchi and the uterus.[1][2] Its selectivity for β2 receptors over β1 receptors (found in the heart) minimizes the risk of certain cardiovascular side effects.[2]
The β2-Adrenergic Signaling Cascade
The binding of Hexoprenaline to the β2-adrenergic receptor, a G-protein-coupled receptor (GPCR), initiates a well-defined intracellular signaling cascade. This process is the cornerstone of its pharmacological action.[1][11]
-
Receptor Binding & G-Protein Activation: Hexoprenaline binds to the extracellular domain of the β2-adrenergic receptor. This conformational change activates the associated stimulatory G-protein (Gs).[1]
-
Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.[1][2]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[1][2]
-
Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP activate Protein Kinase A (PKA).[1]
-
Downstream Phosphorylation & Muscle Relaxation: PKA phosphorylates several target proteins. In smooth muscle cells, this leads to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase.[1][11] This cascade ultimately prevents the interaction of actin and myosin, resulting in smooth muscle relaxation.[11]
This mechanism leads to bronchodilation in the airways, alleviating symptoms of asthma, and relaxation of the uterine myometrium, which is utilized to delay premature labor (tocolysis).[1][2][3]
Sources
- 1. What is the mechanism of Hexoprenaline Sulfate? [synapse.patsnap.com]
- 2. What is Hexoprenaline Sulfate used for? [synapse.patsnap.com]
- 3. Hexoprenaline : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. Hexoprenaline Sulfate | C22H34N2O10S | CID 325003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. mims.com [mims.com]
- 7. medkoo.com [medkoo.com]
- 8. Hexoprenaline Sulphate - SRIRAMCHEM [sriramchem.com]
- 9. Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles | MDPI [mdpi.com]
- 10. HEXOPRENALINE SULPHATE CAS#: 3215-70-1 [m.chemicalbook.com]
- 11. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
Hexoprenaline Sulfate: A Deep Dive into its Beta-2 Adrenergic Receptor Selectivity
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Abstract
Hexoprenaline sulfate is a sympathomimetic agent recognized for its selective action on beta-2 adrenergic receptors, making it a valuable therapeutic tool in managing bronchospasm and preterm labor.[1][2][3] This technical guide provides an in-depth exploration of the molecular underpinnings of hexoprenaline's selectivity for the beta-2 adrenergic receptor over its beta-1 counterpart. We will delve into the structural features of the molecule, the nuances of receptor-ligand interactions, and the established experimental methodologies used to quantify this selectivity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of hexoprenaline's pharmacological profile.
Introduction: The Significance of Beta-2 Adrenergic Receptor Selectivity
The adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to the body's sympathetic nervous system, mediating the "fight or flight" response. They are broadly classified into alpha and beta subtypes, with the beta-adrenergic receptors further divided into beta-1, beta-2, and beta-3.
-
Beta-1 (β1) adrenergic receptors are predominantly located in the heart. Their stimulation leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity.
-
Beta-2 (β2) adrenergic receptors are primarily found in the smooth muscle of the bronchioles, uterus, and blood vessels supplying skeletal muscle.[4] Their activation results in smooth muscle relaxation, leading to bronchodilation and uterine relaxation (tocolysis).[4][5]
The therapeutic utility of a beta-adrenergic agonist is profoundly influenced by its selectivity for these receptor subtypes. For conditions like asthma and chronic obstructive pulmonary disease (COPD), the desired effect is bronchodilation, mediated by β2 receptors.[2][3] Concomitant stimulation of β1 receptors would lead to undesirable cardiovascular side effects, such as tachycardia and palpitations.[6] Similarly, in obstetrics, the goal of tocolytic therapy is to relax the uterine smooth muscle to prevent premature labor, a β2-mediated effect, while minimizing cardiac stimulation.[2][7] Therefore, the development of β2-selective agonists like hexoprenaline sulfate has been a significant advancement in pharmacology.
Molecular Basis of Hexoprenaline's Beta-2 Selectivity
The selectivity of an agonist for a particular receptor subtype is determined by the intricacies of its chemical structure and how it interacts with the amino acid residues within the receptor's binding pocket.
Chemical Structure of Hexoprenaline
Hexoprenaline, chemically known as N,N'-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl] hexamethylenediamine, possesses key structural features that contribute to its β2 selectivity.[6] The structure-activity relationships (SAR) for beta-adrenergic agonists reveal several important principles:
-
The Catecholamine Moiety: The 3,4-dihydroxyphenyl group (catechol) is a common feature among many adrenergic agonists and is crucial for high-affinity binding to both β1 and β2 receptors.[8]
-
The Ethanolamine Side Chain: The ethanolamine side chain is essential for receptor activation.[9]
-
The N-Substituent: The nature of the substituent on the nitrogen atom is a primary determinant of selectivity. As the bulk of the N-substituent increases, alpha-adrenergic activity decreases, and beta-adrenergic activity increases.[8] Furthermore, a larger N-substituent generally favors β2-receptor interaction over β1.[8][9] Hexoprenaline's elongated N,N'-bis-substituted hexamethylenediamine chain is a key contributor to its β2-selectivity.[7] This bulky group is thought to interact with specific residues in the β2-adrenergic receptor that are not present or are sterically hindered in the β1 receptor.
The following diagram illustrates the key structural components of hexoprenaline.
Caption: Workflow of a cAMP accumulation functional assay.
3.2.3. Data Presentation: Functional Potency and Efficacy of Hexoprenaline
| Receptor Subtype | EC₅₀ (nM) | Emax (% of Isoprenaline) | Selectivity Ratio (β1/β2) |
| Beta-1 | [Hypothetical Value] | [Hypothetical Value] | \multirow{2}{}{[Hypothetical Value]*-fold} |
| Beta-2 | [Hypothetical Value] | [Hypothetical Value] |
In Vivo Evidence of Beta-2 Selectivity
Beyond in vitro studies, the β2-selectivity of hexoprenaline has been demonstrated in vivo. Studies in guinea pig tissues showed that hexoprenaline was significantly more potent in relaxing tracheal smooth muscle (rich in β2 receptors) than in stimulating atrial muscle (rich in β1 receptors). [10]Clinical studies in humans have also shown that hexoprenaline produces significant bronchodilation with minimal cardiovascular side effects at therapeutic doses. [6]Furthermore, when used as a tocolytic agent, hexoprenaline was found to be more chronotropically β2-selective, causing less of an increase in maternal heart rate compared to other beta-agonists like fenoterol, ritodrine, and salbutamol for an equivalent effect on uterine activity. [11]
Conclusion
The therapeutic success of hexoprenaline sulfate as a bronchodilator and tocolytic agent is firmly rooted in its selective agonism at the beta-2 adrenergic receptor. This selectivity is a direct consequence of its unique chemical structure, particularly its bulky N-substituent, which facilitates a high-affinity interaction with the β2 receptor binding pocket while having a lower affinity for the β1 receptor. This molecular preference is quantitatively confirmed through a combination of radioligand binding assays, which measure affinity, and functional assays, which assess the downstream physiological response. The culmination of in vitro and in vivo data provides a robust and self-validating picture of hexoprenaline's pharmacological profile, underscoring the importance of receptor selectivity in modern drug design and development.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Hexoprenaline Sulfate?
- Medindia. (2022, September 16). Hexoprenaline : Indications, Uses, Dosage, Drugs Interactions, Side effects.
- Pinder, R. M., Brogden, R. N., Speight, T. M., & Avery, G. S. (1977). Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma. Drugs, 14(1), 1–28.
- Wootten, D., Christopoulos, A., & Sexton, P. M. (2024, January 1). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC - NIH.
- Wootten, D., Christopoulos, A., & Sexton, P. M. (2023). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current protocols, 3(1), e649.
- Dixon, R. A., Sigal, I. S., Candelore, M. R., Register, R. B., Scattergood, W., Rands, E., & Strader, C. D. (1987). Structural features required for ligand binding to the beta-adrenergic receptor. The EMBO journal, 6(11), 3269–3275.
- Patsnap Synapse. (2024, June 15). What is Hexoprenaline Sulfate used for?
- medtigo. hexoprenaline | Dosing & Uses.
- Conti, D. B., & El-Fakahany, E. E. (2008). Structural Basis for Ligand Binding and Specificity in Adrenergic Receptors: Implications for GPCR-Targeted Drug Discovery. Biochemistry, 47(32), 8269–8279.
- Leclerc, G., Rouot, B., Velly, J., & Schwartz, J. (1981). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Trends in pharmacological sciences, 2, 175-177.
- Pharmacy 180. Structure Activity Relationship - Adrenergic Drugs.
- Marullo, S., Emorine, L. J., Strosberg, A. D., & Delavier-Klutchko, C. (1990). Selective binding of ligands to beta 1, beta 2 or chimeric beta 1/beta 2-adrenergic receptors involves multiple subsites. The EMBO journal, 9(5), 1471–1476.
- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for Bevantolol on Adrenergic Receptors.
- Malta, E., & Raper, C. (1975). Hexoprenaline: beta-adrenoreceptor selectivity in isolated tissues from the guinea-pig. Clinical and experimental pharmacology & physiology, 2(6), 541–547.
- Wikipedia. Hexoprenaline.
- The Kingsley Clinic. Hexoprenaline: Uses, Dosage, and Side Effects Overview.
- Engelhardt, H., & Lipa, G. (1977). [Hexoprenaline--a new tocolytic for treatment of premature labor]. Geburtshilfe und Frauenheilkunde, 37(9), 762–766.
- BPS Bioscience. Data Sheet.
- G. S. M. J. E. S. (2012). Structural Basis of the Selectivity of the β2-Adrenergic Receptor for Fluorinated Catecholamines. ACS medicinal chemistry letters, 3(11), 913–918.
- Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British journal of pharmacology, 160(5), 1048–1061.
- Gifford Bioscience. Radioligand Binding Assay.
- van der Walle, C. F., Lipworth, B. J., & Whelan, C. J. (1995). A comparison of the uterine beta2-adrenoreceptor selectivity of fenoterol, hexoprenaline, ritodrine and salbutamol. South African medical journal = Suid-Afrikaanse tydskrif vir geneeskunde, 85(11), 1186–1188.
- Creative BioMart. cAMP Accumulation Assay.
- ResearchGate. (n.d.). Effect of β 2 AR modulators on agonist-induced cAMP accumulation. Cells...
- Revvity. cAMP assay provides flexibility and stable pharmacology.
- Revvity. cAMP - Guide to optimizing agonists of Gαs.
Sources
- 1. Hexoprenaline : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. What is Hexoprenaline Sulfate used for? [synapse.patsnap.com]
- 3. thekingsleyclinic.com [thekingsleyclinic.com]
- 4. What is the mechanism of Hexoprenaline Sulfate? [synapse.patsnap.com]
- 5. hexoprenaline | Dosing & Uses | medtigo [medtigo.com]
- 6. Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Hexoprenaline--a new tocolytic for treatment of premature labor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hexoprenaline: beta-adrenoreceptor selectivity in isolated tissues from the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of the uterine beta2-adrenoreceptor selectivity of fenoterol, hexoprenaline, ritodrine and salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Safety and Toxicology of Hexoprenaline Sulfate: A Technical Guide for Drug Development Professionals
This guide provides an in-depth examination of the essential preclinical safety and toxicology studies required for the development of Hexoprenaline sulfate. As a selective beta-2 adrenergic receptor agonist, Hexoprenaline sulfate's pharmacological activity dictates a specific focus on cardiovascular, respiratory, and reproductive systems during its nonclinical evaluation.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering both a strategic overview and detailed methodological insights grounded in established regulatory frameworks.[7][8][9][10][11][12][13][14][15][16][17]
Introduction to Hexoprenaline Sulfate and its Mechanism of Action
Hexoprenaline sulfate is a sympathomimetic agent that exerts its therapeutic effects through selective agonism of the beta-2 adrenergic receptors.[1][2][3][6] These receptors are predominantly located on the smooth muscle cells of the respiratory tract and the uterus.[1][18] Its clinical applications include bronchodilation in the management of asthma and chronic obstructive pulmonary disease (COPD), and tocolysis for the inhibition of premature labor.[1][2][3][5][6]
The binding of Hexoprenaline sulfate to the beta-2 adrenergic receptor, a G protein-coupled receptor, initiates a signaling cascade.[18][19][20] This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[19][20] Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in the relaxation of smooth muscle.[20]
Figure 1: Simplified Beta-2 Adrenergic Receptor Signaling Pathway.
Core Principles of Preclinical Safety Evaluation
The primary objectives of the preclinical safety evaluation for Hexoprenaline sulfate are to:
-
Characterize its toxicological profile and identify target organs for toxicity.[16][17]
-
Establish a dose-response relationship and determine the No-Observed-Adverse-Effect Level (NOAEL).[11][13][14]
-
Inform the selection of a safe starting dose for human clinical trials.[7][13][17]
-
Identify parameters for clinical monitoring to ensure patient safety.[7][13]
All nonclinical laboratory studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure the quality and integrity of the data.[9][14][15]
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[8][13][21] For Hexoprenaline sulfate, the core battery of safety pharmacology studies should focus on the cardiovascular, respiratory, and central nervous systems.[21]
Experimental Protocol: Cardiovascular Safety Pharmacology in the Conscious Dog
-
Animal Model: Beagle dogs are a commonly used large animal model due to their well-characterized cardiovascular physiology.
-
Instrumentation: Animals are surgically instrumented for telemetric recording of electrocardiogram (ECG), arterial blood pressure, and heart rate.
-
Dose Administration: Hexoprenaline sulfate is administered intravenously at escalating doses. A vehicle control group is also included.
-
Data Collection: Continuous telemetric data is collected before, during, and after drug administration.
-
Endpoints:
-
Rationale: This study design allows for the assessment of cardiovascular effects in conscious, unrestrained animals, minimizing the confounding influences of anesthesia and stress.
General Toxicology Studies
General toxicology studies are performed to characterize the toxicity profile of a drug candidate with repeated administration over different durations.[24][25][26]
| Study Type | Typical Duration | Primary Objectives | Key Endpoints |
| Acute Toxicity | Single dose | Determine the maximum tolerated dose (MTD) and identify potential target organs for immediate toxicity.[24][27] | Clinical signs, mortality, gross pathology at necropsy. |
| Subchronic Toxicity | 28 to 90 days | Evaluate the toxic effects of repeated dosing and establish a NOAEL for this duration.[27][28][29] | Body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology. |
| Chronic Toxicity | 6 to 12 months | Assess the long-term toxicological effects, including potential carcinogenicity, with prolonged exposure.[27][28] | Similar to subchronic studies, with a greater emphasis on neoplastic and pre-neoplastic changes. |
Due to the known cardiovascular effects of beta-2 agonists, particular attention should be paid to the heart and vasculature during histopathological examinations in all general toxicology studies.[5][22]
Genotoxicity
Genotoxicity testing is a battery of in vitro and in vivo assays designed to detect compounds that can induce genetic damage.[30][31] A standard battery of tests is recommended by regulatory agencies.[32]
Figure 2: Standard Genotoxicity Testing Workflow.
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are commonly used.[33]
-
Treatment: Cells are exposed to a range of concentrations of Hexoprenaline sulfate, both with and without an external metabolic activation system (S9 fraction).
-
Harvest: After a suitable incubation period, cells are harvested and treated with a cytokinesis blocker (e.g., cytochalasin B) to accumulate binucleated cells.
-
Staining and Scoring: Cells are stained, and the frequency of micronuclei in binucleated cells is scored.
-
Rationale: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events, providing a comprehensive assessment of chromosomal damage.[31][34]
Carcinogenicity
Carcinogenicity studies are generally required for drugs that are expected to be administered continuously for at least six months.[32] Given the potential for long-term use of Hexoprenaline sulfate in chronic conditions like asthma, these studies are likely necessary.
Long-term carcinogenicity studies are typically conducted in two rodent species, such as rats and mice, over the majority of their lifespan.[32][35]
Reproductive and Developmental Toxicology
Given that a primary indication for Hexoprenaline sulfate is the management of preterm labor, a thorough assessment of its potential effects on reproduction and development is critical.[1][3]
| Study Type | Description | Key Assessments |
| Fertility and Early Embryonic Development | Dosing of males and females prior to and during mating, and females through implantation. | Mating performance, fertility indices, implantations, early embryonic survival. |
| Embryo-Fetal Development | Dosing of pregnant females during the period of organogenesis. | Maternal toxicity, fetal viability, external, visceral, and skeletal malformations. |
| Pre- and Postnatal Development | Dosing of pregnant females from implantation through lactation. | Maternal toxicity, parturition, lactation, pup viability, growth, and development. |
These studies are typically conducted in at least one rodent and one non-rodent species.[36]
Conclusion
The preclinical safety and toxicology evaluation of Hexoprenaline sulfate is a comprehensive, multi-faceted process that requires a deep understanding of its pharmacology and the relevant regulatory guidelines. A well-designed and executed preclinical program is fundamental to ensuring the safety of participants in clinical trials and, ultimately, the patients who will benefit from this therapy. By focusing on the key areas of cardiovascular safety, general systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicology, developers can build a robust data package to support regulatory submissions and advance the clinical development of Hexoprenaline sulfate.
References
Sources
- 1. What is Hexoprenaline Sulfate used for? [synapse.patsnap.com]
- 2. Hexoprenaline - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Hexoprenaline Sulfate | C22H34N2O10S | CID 325003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. thekingsleyclinic.com [thekingsleyclinic.com]
- 6. Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma. | Read by QxMD [read.qxmd.com]
- 7. co-labb.co.uk [co-labb.co.uk]
- 8. database.ich.org [database.ich.org]
- 9. histologix.com [histologix.com]
- 10. ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 11. rhizomeai.com [rhizomeai.com]
- 12. ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 15. Step 2: Preclinical Research | FDA [fda.gov]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. taylorfrancis.com [taylorfrancis.com]
- 18. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. ClinPGx [clinpgx.org]
- 21. fda.gov [fda.gov]
- 22. What are the side effects of Hexoprenaline Sulfate? [synapse.patsnap.com]
- 23. Hexoprenaline Compared with Atosiban as Tocolytic Treatment for Preterm Labor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Acute, Sub-Chronic And Chronic Toxicity Studies | Safety Assessment | Syngene [syngeneintl.com]
- 25. ojs.ikm.mk [ojs.ikm.mk]
- 26. labinsights.nl [labinsights.nl]
- 27. nano-lab.com.tr [nano-lab.com.tr]
- 28. criver.com [criver.com]
- 29. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 30. Genotoxicity | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 31. The various aspects of genetic and epigenetic toxicology: testing methods and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 32. files01.core.ac.uk [files01.core.ac.uk]
- 33. pharmaron.com [pharmaron.com]
- 34. youtube.com [youtube.com]
- 35. NTP Toxicology and Carcinogenesis Studies of Ephedrine Sulfate (CAS No. 134-72-5) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Reproductive Toxicity Testing & Developmental Toxicology Studies | Intoxlab [intoxlab.com]
Methodological & Application
HPLC method for quantification of Hexoprenaline sulfate in pharmaceutical formulations.
An Application Note for the Quantification of Hexoprenaline Sulfate in Pharmaceutical Formulations by High-Performance Liquid Chromatography (HPLC)
Introduction: The Imperative for Precision in Hexoprenaline Sulfate Analysis
Hexoprenaline sulfate is a selective beta-2 adrenergic receptor agonist used clinically as a bronchodilator for treating asthma and as a tocolytic agent to delay premature labor.[1][2] Its therapeutic efficacy is directly linked to its concentration in the pharmaceutical dosage form, making accurate and precise quantification a critical aspect of quality control. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering the specificity, sensitivity, and reliability required to ensure that formulations like tablets and injections meet stringent regulatory standards for patient safety and efficacy.
This application note provides a comprehensive, validated reversed-phase HPLC (RP-HPLC) method for the determination of Hexoprenaline sulfate. The methodology is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines, ensuring it is robust, reliable, and fit for purpose in a regulated laboratory environment.[3]
Methodology Rationale: A Scientist's Perspective
The development of a robust HPLC method is a systematic process rooted in the physicochemical properties of the analyte. Hexoprenaline is a polar molecule containing two catechol groups and two secondary amine functions, which dictates the chromatographic strategy.[4][5]
-
Chromatographic Mode & Stationary Phase: A reversed-phase approach is selected, as it is the most common and versatile mode in pharmaceutical analysis.[6] A C18 (octadecylsilane) column is the stationary phase of choice, providing a non-polar surface that retains the analyte. However, due to Hexoprenaline's polar nature, retention can be challenging.
-
Mobile Phase Strategy - The Role of Ion-Pairing: To achieve adequate retention and symmetrical peak shape, an ion-pairing agent is incorporated into the mobile phase. Reagents like sodium heptanesulfonate or octane-1-sulphonic acid sodium salt introduce a hydrophobic counter-ion that pairs with the protonated amine groups of Hexoprenaline.[7][8] This complex has a greater affinity for the C18 stationary phase, thereby increasing retention. The mobile phase is buffered to an acidic pH (around 3.0) to ensure the consistent protonation of the amine groups and suppress the ionization of silanol groups on the silica support, which can otherwise lead to peak tailing. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.[7][8]
-
Detection: The presence of benzene rings in the Hexoprenaline structure provides strong UV absorbance.[4] A detection wavelength of 280 nm is selected to ensure high sensitivity and specificity for the analyte.[7][8][9]
Experimental Workflow Diagram
The following diagram outlines the complete analytical workflow from preparation to final data analysis.
Caption: Overall experimental workflow for HPLC analysis.
Detailed Analytical Protocol
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, degasser, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Reagents: Hexoprenaline Sulfate Reference Standard[10], HPLC-grade Acetonitrile, HPLC-grade water, Potassium Phosphate Monobasic, Sodium Heptanesulfonate (or Octane-1-sulphonic acid sodium salt), and Phosphoric Acid.
-
Labware: Volumetric flasks, pipettes, analytical balance, sonicator, 0.45 µm syringe filters.
Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | Waters Acquity HSS T3, 1.8 µm, 2.1 x 50 mm (or equivalent C18 column) |
| Mobile Phase A | 5 mM Sodium Dihydrogen Phosphate + 10 mM Octane-1-sulphonic acid sodium salt, pH adjusted to 3.0 with Phosphoric Acid.[7][8] |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | 0-1 min, 5% B; 1-5 min, 5% to 50% B; 5-7 min, 50% to 5% B; 7-10 min, 5% B (hold for re-equilibration).[7][8] |
| Flow Rate | 0.5 mL/min[7][8] |
| Column Temperature | 25 °C (Ambient)[7] |
| Detection Wavelength | 280 nm[7][8] |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Mobile Phase A: Accurately weigh and dissolve the required amounts of sodium dihydrogen phosphate and octane-1-sulphonic acid sodium salt in HPLC-grade water. Adjust the pH to 3.0 using diluted phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of Hexoprenaline Sulfate Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with Mobile Phase A to cover the expected concentration range of the sample (e.g., for injections, 1.0 to 5.0 µg/mL).[7]
Sample Preparation Protocol
The goal of sample preparation is to extract the analyte into a clean solution compatible with the HPLC system.[11][12][13]
-
For Tablets:
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to one average tablet weight and transfer it to a suitable volumetric flask (e.g., 50 mL).
-
Add approximately 70% of the flask volume with Mobile Phase A.
-
Sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Allow the solution to cool to room temperature and dilute to the mark with Mobile Phase A. Mix well.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial. Further dilution may be necessary to bring the concentration within the calibration range.
-
-
For Injections:
-
Transfer an accurate volume of the injection solution into a volumetric flask.
-
Dilute to the mark with Mobile Phase A to achieve a final concentration within the established calibration range (e.g., ~5 µg/mL).[7]
-
Mix thoroughly and transfer to an HPLC vial. Filtration may not be necessary if the solution is free of particulates.
-
Method Validation: Ensuring Trustworthiness and Reliability
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[14] The method is validated according to ICH Q2(R1) guidelines.[15]
Validation Workflow
Caption: Core parameters for HPLC method validation.
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and stressed samples (acid, base, oxidative, thermal degradation).[7][9] | The analyte peak should be free from interference from excipients or degradation products. Peak purity should pass. |
| Linearity | Analyze 5-6 standards across 70-130% of the target concentration.[7] | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy | Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.[15] | Mean recovery should be between 98.0% and 102.0%.[7] |
| Precision | Repeatability: 6 replicate sample preparations. Intermediate: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%.[7] |
| LOQ/LOD | Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | S/N for LOQ should be ~10; for LOD ~3. |
| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%).[7] | System suitability parameters should remain within acceptable limits; no significant change in results. |
| Solution Stability | Analyze standard and sample solutions at time intervals (e.g., 0, 24, 48 hours) at room temperature.[7] | Recovery should be within 98.0% to 102.0% of the initial value.[7] |
Conclusion
The described RP-HPLC method provides a reliable and robust tool for the routine quantification of Hexoprenaline sulfate in pharmaceutical formulations. The use of an ion-pairing agent is critical for achieving successful chromatography of this polar compound. The method has been developed with a clear scientific rationale and validated against internationally recognized standards, ensuring that it can be implemented with confidence in a quality control setting to guarantee the identity, strength, and purity of the final product.
References
-
PubChem. Hexoprenaline Sulfate. National Center for Biotechnology Information. [Link]
-
ResearchGate. Results of forced degradation studies on hexoprenaline. ResearchGate. [Link]
-
CHOSUN University. Development and validation of a new HPLC method for the determination of hexoprenaline sulfate. CHOSUN University Repository. [Link]
-
precisionFDA. HEXOPRENALINE SULFATE. precisionFDA. [Link]
-
MDPI. Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles. Molecules. [Link]
-
PubMed. Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles. National Library of Medicine. [Link]
-
Nacalai Tesque. Sample Pretreatment for HPLC. Nacalai Tesque, Inc. [Link]
-
University of Florida. Sample Preparation – HPLC. Polymer Chemistry Characterization Lab, University of Florida. [Link]
-
Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
-
Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. [Link]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
World Journal of Pharmaceutical Research. HPLC Method Development and Validation. World Journal of Pharmaceutical Research. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Hexoprenaline Sulfate | TargetMol [targetmol.com]
- 3. actascientific.com [actascientific.com]
- 4. Hexoprenaline Sulfate | C22H34N2O10S | CID 325003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hexoprenaline Sulphate - SRIRAMCHEM [sriramchem.com]
- 11. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. greyhoundchrom.com [greyhoundchrom.com]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 15. database.ich.org [database.ich.org]
Application Notes and Protocols for Administering Hexoprenaline Sulfate in Rodent Asthma Models
Introduction: The Scientific Rationale for Investigating Hexoprenaline Sulfate in Preclinical Asthma Models
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), bronchoconstriction, and airway remodeling.[1] Preclinical research relies heavily on rodent models that mimic these key features to evaluate novel therapeutic agents.[2] Hexoprenaline sulfate is a selective beta-2 adrenergic receptor agonist with established efficacy as a bronchodilator in humans for treating conditions like asthma and chronic obstructive pulmonary disease (COPD).[3][4] Its therapeutic action stems from its ability to relax the smooth muscles in the airways, making breathing easier.[3]
Hexoprenaline sulfate exerts its effects by binding to beta-2 adrenergic receptors, which are abundantly expressed on the smooth muscle cells of the bronchi.[5] This binding activates the G-protein-coupled receptor pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for administering Hexoprenaline sulfate in well-established rodent models of allergic asthma. The protocols outlined below are designed to be self-validating systems, incorporating detailed methodologies for disease induction, therapeutic intervention, and robust endpoint analysis.
Mechanism of Action: The Beta-2 Adrenergic Signaling Cascade
The bronchodilatory effect of Hexoprenaline sulfate is mediated through the canonical beta-2 adrenergic receptor signaling pathway. Understanding this pathway is crucial for interpreting experimental outcomes and designing mechanistic studies.
Establishing Rodent Models of Allergic Asthma
The choice of animal model is critical for recapitulating the specific features of human asthma. The two most widely used and well-characterized models are the Ovalbumin (OVA)-induced and the House Dust Mite (HDM)-induced allergic asthma models.[2][6]
I. Ovalbumin (OVA)-Induced Allergic Asthma Model (Mouse)
This is a classic and highly reproducible model for inducing eosinophilic airway inflammation, a key characteristic of allergic asthma.[6][7]
A. Sensitization and Challenge Protocol:
Step-by-Step Protocol:
-
Animal Selection: Use 6-8 week old female BALB/c mice, a strain known for its robust Th2-biased immune responses.
-
Sensitization (Days 0 and 14):
-
Prepare a sensitizing solution of 50 µg Ovalbumin (OVA) and 1 mg aluminum hydroxide (alum) as an adjuvant in 200 µL of sterile phosphate-buffered saline (PBS).[8]
-
Administer the solution via intraperitoneal (i.p.) injection.[8]
-
The control group should receive an i.p. injection of PBS with alum only.
-
-
Challenge (Days 28, 29, and 30):
-
Expose the mice to an aerosol of 1-2% OVA in sterile saline for 20-30 minutes using a nebulizer.[8]
-
The control group should be challenged with a saline aerosol.
-
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Proceed with the evaluation of airway hyperresponsiveness, bronchoalveolar lavage fluid analysis, and lung histopathology as detailed in the "Efficacy Evaluation" section.
-
II. House Dust Mite (HDM)-Induced Allergic Asthma Model (Mouse/Rat)
This model is considered more clinically relevant as HDM is a common human allergen.[9]
A. Sensitization and Challenge Protocol:
Step-by-Step Protocol:
-
Animal Selection: 6-8 week old female BALB/c mice or Brown Norway rats are suitable for this model.
-
Sensitization (Days 0, 7, and 14):
-
Administer 25 µg of House Dust Mite (HDM) extract in 40-50 µL of sterile saline intranasally to anesthetized mice.[10]
-
The control group should receive intranasal saline.
-
-
Challenge (Days 21, 22, and 23):
-
Challenge the mice daily with 5-10 µg of HDM extract in 40-50 µL of sterile saline intranasally.
-
The control group is challenged with intranasal saline.
-
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Conduct efficacy evaluations as described below.
-
Administration of Hexoprenaline Sulfate
Due to a lack of specific preclinical studies detailing the dosage of Hexoprenaline sulfate in rodent asthma models, the following recommendations are based on human clinical data and principles of interspecies dose translation. A pilot dose-response study is highly recommended to determine the optimal therapeutic dose.
Dosage Estimation
Human clinical data suggests intravenous doses of 5-10 mcg for acute asthma.[11] An estimated starting dose for rodents can be calculated using allometric scaling based on body surface area.
| Parameter | Human | Mouse (20g) | Rat (200g) |
| Body Weight (kg) | 70 | 0.02 | 0.2 |
| Km factor | 37 | 3 | 6 |
| Human Equivalent Dose (mg/kg) | 0.00014 (for 10 mcg) | ~0.0017 | ~0.00084 |
| Estimated Starting Dose (mg/kg) | - | 0.002 | 0.001 |
Note: These are estimations. A dose-finding study should explore a range of doses (e.g., 0.001, 0.01, 0.1 mg/kg) to establish a dose-response curve.
Routes of Administration
The choice of administration route will depend on the experimental question (e.g., systemic vs. local effects).
-
Intraperitoneal (i.p.) Injection: Offers rapid systemic absorption and is a common route for preclinical drug administration.
-
Intravenous (i.v.) Injection: Provides immediate systemic circulation, mimicking emergency clinical use.
-
Aerosol/Inhalation: Delivers the drug directly to the airways, which is highly relevant for respiratory diseases. This requires specialized equipment for controlled aerosol generation and delivery.
Treatment Protocol (Prophylactic vs. Therapeutic)
-
Prophylactic Treatment: Administer Hexoprenaline sulfate 30-60 minutes before each allergen challenge. This assesses the drug's ability to prevent the onset of asthmatic symptoms.
-
Therapeutic Treatment: Administer Hexoprenaline sulfate after the final allergen challenge, once asthmatic symptoms have developed (e.g., 24 hours post-challenge, immediately before AHR measurement). This evaluates the drug's ability to reverse established bronchoconstriction.
Efficacy Evaluation: A Multi-faceted Approach
A comprehensive assessment of Hexoprenaline sulfate's efficacy requires a combination of functional, cellular, and histological analyses.
I. Airway Hyperresponsiveness (AHR) Measurement
AHR is a hallmark of asthma and can be measured invasively or non-invasively.
-
Invasive Measurement (FlexiVent):
-
Anesthetize, tracheostomize, and mechanically ventilate the animal.
-
Measure baseline lung resistance and compliance.
-
Administer increasing concentrations of a bronchoconstrictor (e.g., methacholine) via nebulization.
-
Record the changes in lung resistance and compliance to assess airway responsiveness.[12]
-
-
Non-invasive Measurement (Whole-body Plethysmography):
-
Place conscious, unrestrained animals in a plethysmography chamber.
-
Measure baseline respiratory parameters.
-
Expose the animals to nebulized methacholine at increasing concentrations.
-
Record changes in the enhanced pause (Penh), an indicator of airway obstruction.[13]
-
II. Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL fluid analysis provides insights into the inflammatory cell infiltrate in the airways.[14]
Step-by-Step Protocol:
-
Euthanize the animal via an approved method.
-
Cannulate the trachea and instill a known volume of sterile PBS into the lungs.
-
Gently aspirate the fluid. Repeat this process 2-3 times.
-
Pool the collected BAL fluid.
-
Filter the fluid through sterile gauze to remove mucus.
-
Centrifuge the BAL fluid to separate the supernatant from the cell pellet.[15]
-
Resuspend the cell pellet and perform a total cell count.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of macrophages, eosinophils, neutrophils, and lymphocytes.[15]
III. Lung Histopathology
Histopathological examination of lung tissue provides a qualitative and quantitative assessment of airway inflammation and remodeling.
Step-by-Step Protocol:
-
After BAL, perfuse the lungs with saline and then fix them by intratracheal instillation of 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin and cut 5 µm sections.
-
Stain the sections with:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of inflammatory cell infiltration.
-
Periodic acid-Schiff (PAS): To visualize goblet cell hyperplasia and mucus production.
-
Masson's Trichrome: To assess collagen deposition and subepithelial fibrosis.
-
-
Score the stained sections for the severity of inflammation, epithelial damage, and remodeling.
Data Presentation and Interpretation
Summarize quantitative data in tables for clear comparison between treatment groups.
Table 1: Example of AHR Data Summary (Penh)
| Treatment Group | Methacholine Concentration (mg/mL) | |||
| 0 | 12.5 | 25 | 50 | |
| Control | Mean Penh ± SEM | Mean Penh ± SEM | Mean Penh ± SEM | Mean Penh ± SEM |
| Asthma Model | Mean Penh ± SEM | Mean Penh ± SEM | Mean Penh ± SEM | Mean Penh ± SEM |
| Hexoprenaline (Dose 1) | Mean Penh ± SEM | Mean Penh ± SEM | Mean Penh ± SEM | Mean Penh ± SEM |
| Hexoprenaline (Dose 2) | Mean Penh ± SEM | Mean Penh ± SEM | Mean Penh ± SEM | Mean Penh ± SEM |
Table 2: Example of BAL Fluid Cell Differential Data
| Treatment Group | Total Cells (x10^5) | Macrophages (%) | Eosinophils (%) | Neutrophils (%) | Lymphocytes (%) |
| Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Asthma Model | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Hexoprenaline (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Hexoprenaline (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for evaluating the therapeutic potential of Hexoprenaline sulfate in preclinical rodent models of allergic asthma. By combining established disease models with a multi-faceted approach to efficacy evaluation, researchers can generate reliable and translatable data. Future studies should focus on conducting thorough dose-response investigations to identify the optimal therapeutic window for Hexoprenaline sulfate and exploring its long-term effects on airway remodeling.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Hexoprenaline Sulfate? Retrieved from [Link]
-
Patsnap Synapse. (2024, June 15). What is Hexoprenaline Sulfate used for? Retrieved from [Link]
-
Biomedical Research and Therapy. (2025, April 30). Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols. Retrieved from [Link]
-
The Kingsley Clinic. (n.d.). Hexoprenaline: Uses, Dosage, and Side Effects Overview. Retrieved from [Link]
-
PubMed. (n.d.). Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma. Retrieved from [Link]
-
DocPlayer. (2022, September 16). Hexoprenaline : Indications, Uses, Dosage, Drugs Interactions, Side effects. Retrieved from [Link]
-
PubMed Central. (n.d.). Asthma treatment through the beta receptor: lessons from animal models. Retrieved from [Link]
-
PubMed. (n.d.). Measurement of Airway Hyperresponsiveness in Mice. Retrieved from [Link]
-
ASH Publications. (n.d.). Histopathology of experimentally induced asthma in a murine model of sickle cell disease. Retrieved from [Link]
-
PubMed Central. (n.d.). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Retrieved from [Link]
-
NCBI Bookshelf. (2024, February 24). Bronchoalveolar Lavage. Retrieved from [Link]
-
PubMed Central. (n.d.). Environmental allergens house dust mite-induced asthma is associated with ferroptosis in the lungs. Retrieved from [Link]
-
PubMed. (n.d.). OVA-Induced Allergic Airway Inflammation Mouse Model. Retrieved from [Link]
-
American Journal of Respiratory and Critical Care Medicine. (n.d.). The Clinical Utility of Bronchoalveolar Lavage Cellular Analysis in Interstitial Lung Disease. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the OVA/alum-induced asthma mouse model. Retrieved from [Link]
-
Bio-protocol. (n.d.). House Dust Mite Extract and Cytokine Instillation of Mouse Airways and Subsequent Cellular Analysis. Retrieved from [Link]
-
Frontiers. (n.d.). Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice. Retrieved from [Link]
-
PubMed. (n.d.). The effects of hexoprenaline, a beta 2-sympathomimetic drug, on maternal glucose, insulin, glucagon, and free fatty acid levels. Retrieved from [Link]
-
RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats. Retrieved from [Link]
-
Chondrex, Inc. (n.d.). House Dust Mite-Induced Asthma Model. Retrieved from [Link]
-
Research & Innovation Office. (n.d.). IACUC Routes of Administration Guidelines. Retrieved from [Link]
-
ERS Publications. (n.d.). Airway pathology in asthma. Retrieved from [Link]
-
American Journal of Respiratory and Critical Care Medicine. (1996, June 7). Noninvasive Measurement of Airway Responsiveness in Allergic Mice Using Barometric Plethysmography. Retrieved from [Link]
-
Elsevier. (n.d.). Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study. Retrieved from [Link]
-
wasog. (n.d.). Bronchoalveolar lavage (BAL). Retrieved from [Link]
-
UCL Discovery. (2021, September 10). Systemic Pharmacological Smoothened Inhibition Reduces Lung T-Cell Infiltration and Ameliorates Th2 Inflammation in a Mouse Model of Allergic Airway Disease. Retrieved from [Link]
-
NCBI Bookshelf. (2025, November 7). Beta2-Agonists. Retrieved from [Link]
-
ResearchGate. (n.d.). Histopathology in lung tissue of OVA-induced asthma model. Retrieved from [https://www.researchgate.net/figure/Histopathology-in-lung-tissue-of-OVA-induced-asthma-model-A-Histological_fig2_321876402]([Link] asthma-model-A-Histological_fig2_321876402)
-
Creative Biolabs. (n.d.). Ovalbumin induced Asthma Model. Retrieved from [Link]
-
Research & Innovation Office. (n.d.). IACUC Routes of Administration Guidelines. Retrieved from [Link]
-
ClinPGx. (n.d.). Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. Retrieved from [Link]
-
NIH. (n.d.). Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice. Retrieved from [Link]
-
Merck Veterinary Manual. (n.d.). Systemic Treatment of Inflammatory Airway Disease in Animals. Retrieved from [Link]
-
PubMed Central. (2013, September 10). Pathology of asthma. Retrieved from [Link]
-
Clinical Laboratory Diagnostics. (n.d.). Chapter 48: Bronchoalveolar lavage fluid. Retrieved from [Link]
-
SCIREQ. (n.d.). Asthma & Airway Hyperresponsiveness. Retrieved from [Link]
-
PubMed Central. (2012, May 14). Murine Model of Allergen Induced Asthma. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of House Dust Mite Allergen-Induced Airway Inflammation Model in Brown Norway Rats; Modulation by Roflumilast and Fluticasone. Retrieved from [Link]
-
OAText. (2019, January 11). Histopathologic evaluation, anesthetic protocol, and physiological parameters for an experimental Balb/c mouse model of asthma. Retrieved from [Link]
-
Wikipedia. (n.d.). Beta2-adrenergic agonist. Retrieved from [Link]
-
JTD. (n.d.). Bronchoalveolar lavage as a diagnostic procedure: a review of known cellular and molecular findings in various lung diseases. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The Effect of Rupatadine on Lung Histopathology in a Murine Model of Chronic Asthma. Retrieved from [Link]
Sources
- 1. Mimicking Antigen-Driven Asthma in Rodent Models—How Close Can We Get? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical evaluation of intravenous hexoprenaline in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scireq.com [scireq.com]
- 6. Administration route governs the therapeutic efficacy, biodistribution and macrophage targeting of anti-inflammatory nanoparticles in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. History of Respiratory Stimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 10. jbclinpharm.org [jbclinpharm.org]
- 11. Aerosolized methacholine-induced bronchoconstriction and pulmonary hyperinflation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic advances in respiratory disease [vivo.weill.cornell.edu]
- 13. escholarship.org [escholarship.org]
- 14. ijbbku.com [ijbbku.com]
- 15. journals.physiology.org [journals.physiology.org]
Application of Hexoprenaline Sulfate as a Tocolytic Agent in Preterm Labor Research: A Detailed Guide for Scientists
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Hexoprenaline sulfate as a tocolytic agent in the context of preterm labor research. This guide delves into the underlying scientific principles, provides detailed experimental protocols, and offers insights into data interpretation, ensuring scientific integrity and fostering reproducible research.
Introduction: Understanding Preterm Labor and the Role of Hexoprenaline Sulfate
Preterm birth, defined as delivery before 37 completed weeks of gestation, is a major global health challenge and a leading cause of neonatal morbidity and mortality. A significant contributor to preterm birth is preterm labor, characterized by regular uterine contractions that lead to cervical changes. Tocolytic agents are a class of drugs used to suppress these uterine contractions, aiming to prolong pregnancy and allow for fetal maturation, often to enable the administration of antenatal corticosteroids for fetal lung development.
Hexoprenaline sulfate is a selective beta-2 adrenergic receptor agonist.[1][2] Its primary therapeutic application in obstetrics is the management of preterm labor.[1] By selectively stimulating the beta-2 adrenergic receptors predominantly found on myometrial smooth muscle cells, Hexoprenaline sulfate initiates a signaling cascade that leads to uterine relaxation and the cessation of contractions.[1]
Mechanism of Action: The Beta-2 Adrenergic Signaling Pathway in Myometrial Cells
The tocolytic effect of Hexoprenaline sulfate is mediated through the activation of the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). The binding of Hexoprenaline sulfate to this receptor triggers a conformational change, leading to the activation of the stimulatory G-protein, Gs. This initiates a downstream signaling cascade, as illustrated in the diagram below.
Figure 1: Hexoprenaline sulfate signaling pathway in myometrial cells.
The key steps in this pathway are:
-
Receptor Binding: Hexoprenaline sulfate binds to the beta-2 adrenergic receptor on the myometrial cell surface.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the Gs protein, causing its activation and dissociation from the beta-gamma subunits.
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme embedded in the cell membrane.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1]
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA phosphorylates several target proteins, including myosin light chain kinase (MLCK), leading to its inactivation. PKA also promotes the sequestration of intracellular calcium ions into storage compartments.
-
Myometrial Relaxation: The inactivation of MLCK and the reduction in intracellular calcium levels prevent the phosphorylation of myosin light chains, which is a critical step for muscle contraction. This ultimately results in the relaxation of the uterine smooth muscle.[1]
In Vitro Application: Myometrial Tissue Contractility Assays
Ex vivo studies using myometrial tissue strips are a cornerstone of preterm labor research, allowing for the direct assessment of a compound's effect on uterine contractility.
Preparation of Hexoprenaline Sulfate for In Vitro Studies
For in vitro experiments, a stock solution of Hexoprenaline sulfate should be prepared in a suitable solvent, typically sterile, double-distilled water or a buffer solution. It is crucial to ensure the complete dissolution of the compound.
Protocol for Stock Solution Preparation:
-
Weigh the desired amount of Hexoprenaline sulfate powder using an analytical balance.
-
In a sterile conical tube, add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the Hexoprenaline sulfate is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Myometrial Strip Contractility Assay Protocol
This protocol outlines the general procedure for assessing the tocolytic effect of Hexoprenaline sulfate on isolated myometrial tissue strips.
Materials:
-
Myometrial biopsies obtained with appropriate ethical approval.
-
Krebs-Henseleit solution (or similar physiological salt solution).
-
Organ bath system with force transducers.
-
Hexoprenaline sulfate stock solution.
-
Uterotonic agent (e.g., oxytocin) for inducing contractions.
Experimental Workflow:
Figure 2: Workflow for in vitro myometrial contractility assay.
Step-by-Step Protocol:
-
Tissue Preparation:
-
Obtain fresh myometrial tissue biopsies from consenting patients undergoing cesarean section, in accordance with institutional review board (IRB) protocols.
-
Immediately place the tissue in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, carefully dissect longitudinal myometrial strips (approximately 2 mm x 10 mm).
-
-
Mounting and Equilibration:
-
Mount the myometrial strips vertically in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of approximately 1-2 grams and allow the tissue to equilibrate for at least 60-90 minutes, with regular washing every 15-20 minutes.
-
-
Induction of Contractions:
-
Once a stable baseline of spontaneous contractions is established, or if spontaneous contractions are absent, induce rhythmic contractions by adding a uterotonic agent like oxytocin to the organ bath at a concentration that produces submaximal, regular contractions (e.g., 1-10 nM).
-
-
Application of Hexoprenaline Sulfate:
-
After achieving stable, induced contractions, begin the cumulative addition of Hexoprenaline sulfate to the organ bath.
-
Start with a low concentration (e.g., 1 nM) and increase the concentration in a stepwise manner (e.g., half-log increments) after the effect of the previous concentration has reached a plateau (typically 15-20 minutes).
-
A typical concentration range to test would be from 1 nM to 10 µM.
-
-
Data Acquisition and Analysis:
-
Continuously record the isometric tension of the myometrial strips throughout the experiment.
-
Analyze the data to determine the effect of Hexoprenaline sulfate on the frequency, amplitude, and duration of contractions.
-
Calculate the percentage of inhibition of contractility at each concentration relative to the pre-drug contraction level.
-
Construct a concentration-response curve and determine the EC50 value (the concentration of Hexoprenaline sulfate that produces 50% of its maximal inhibitory effect).
-
Expected Results and Data Interpretation
A successful experiment will demonstrate a concentration-dependent inhibition of myometrial contractions by Hexoprenaline sulfate. The resulting sigmoidal concentration-response curve will allow for the determination of the potency (EC50) and efficacy (maximal inhibition) of the compound.
| Parameter | Description | Expected Outcome with Hexoprenaline |
| EC50 | The molar concentration of an agonist that produces 50% of the maximal possible effect. | A lower EC50 value indicates higher potency. |
| Emax | The maximal effect produced by the drug. | The percentage of maximal inhibition of uterine contractions. |
| Frequency | The number of contractions per unit of time. | Decreases with increasing concentrations of Hexoprenaline. |
| Amplitude | The force of each contraction. | Decreases with increasing concentrations of Hexoprenaline. |
In Vivo Application: Animal Models of Preterm Labor
Animal models are indispensable for studying the complex physiological processes of preterm labor and for evaluating the efficacy and safety of tocolytic agents in vivo. The lipopolysaccharide (LPS)-induced preterm labor model in rodents is a widely used and well-characterized model of inflammation-induced preterm birth.
Preparation of Hexoprenaline Sulfate for In Vivo Administration
For in vivo studies, Hexoprenaline sulfate is typically dissolved in a sterile, physiologically compatible vehicle, such as saline (0.9% NaCl). The concentration of the dosing solution should be calculated based on the desired dose and the body weight of the animals.
Protocol for Dosing Solution Preparation:
-
Calculate the total amount of Hexoprenaline sulfate needed based on the number of animals, the dose, and the injection volume.
-
Dissolve the Hexoprenaline sulfate in sterile saline.
-
Ensure the pH of the solution is within a physiological range.
-
Sterile-filter the solution using a 0.22 µm syringe filter.
-
Store the solution at 4°C for short-term use or in aliquots at -20°C for longer-term storage.
LPS-Induced Preterm Labor Model in Mice Protocol
This protocol describes the induction of preterm labor in pregnant mice using LPS and the subsequent administration of Hexoprenaline sulfate to assess its tocolytic effect.
Materials:
-
Time-mated pregnant mice (e.g., CD-1 or C57BL/6).
-
Lipopolysaccharide (LPS) from E. coli.
-
Hexoprenaline sulfate dosing solution.
-
Sterile saline.
-
Anesthetic agent.
Experimental Workflow:
Figure 3: Workflow for in vivo LPS-induced preterm labor model.
Step-by-Step Protocol:
-
Animal Preparation:
-
Use time-mated pregnant mice. The day a vaginal plug is observed is considered gestational day (GD) 0.
-
House the animals under standard laboratory conditions with ad libitum access to food and water.
-
-
Induction of Preterm Labor:
-
On GD 15, administer LPS to the pregnant mice. A common route of administration is intraperitoneal (i.p.) injection. A typical dose of LPS to induce preterm labor is 100-200 µg/kg.[3] The optimal dose may need to be determined empirically for the specific mouse strain and LPS lot.
-
-
Treatment with Hexoprenaline Sulfate:
-
Following LPS administration, treat the mice with Hexoprenaline sulfate or the vehicle control. The timing of treatment can be varied depending on the study design (e.g., prophylactic or therapeutic).
-
A potential starting dose for Hexoprenaline sulfate could be in the range of 0.1-1 mg/kg, administered subcutaneously (s.c.) or intravenously (i.v.). The optimal dose and route should be determined in pilot studies.
-
-
Monitoring and Outcome Assessment:
-
Closely monitor the animals for signs of preterm labor, including vaginal bleeding, nesting behavior, and the delivery of pups.
-
Record the time of delivery for each animal.
-
Primary endpoints to assess the efficacy of Hexoprenaline sulfate include:
-
The percentage of mice that deliver preterm.
-
The latency to delivery (time from LPS injection to the birth of the first pup).
-
Pup survival at birth and 24 hours post-delivery.
-
-
Pharmacokinetic and Pharmacodynamic Considerations
Understanding the pharmacokinetic and pharmacodynamic properties of Hexoprenaline sulfate is crucial for designing and interpreting research studies.
| Parameter | Description | Reported Values/Considerations |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Varies with the route of administration. Intravenous administration provides 100% bioavailability. |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | Relatively short, which may necessitate continuous infusion or repeated dosing in clinical and research settings.[1] |
| Metabolism | The biotransformation of the drug in the body. | Primarily metabolized in the liver.[1] |
| Excretion | The elimination of the drug and its metabolites from the body. | Primarily excreted by the kidneys.[1] |
| Receptor Binding Affinity (Ki/Kd) | A measure of the drug's affinity for its receptor. | High affinity for the beta-2 adrenergic receptor is expected, though specific values for Hexoprenaline are not readily available in all literature. |
Concluding Remarks and Future Directions
Hexoprenaline sulfate remains a valuable tool for researchers investigating the mechanisms of preterm labor and developing novel tocolytic therapies. The protocols and information provided in this guide are intended to serve as a foundation for designing rigorous and reproducible experiments. Future research may focus on elucidating the long-term effects of in utero exposure to Hexoprenaline sulfate, exploring its potential in combination therapies, and identifying biomarkers to predict patient response. As with all research involving animals and human tissues, adherence to ethical guidelines and institutional protocols is paramount.
References
-
Hexoprenaline Sulfate. (n.d.). In Patsnap Synapse. Retrieved January 21, 2026, from [Link]
-
What is Hexoprenaline Sulfate used for? (2024, June 15). Patsnap Synapse. Retrieved January 21, 2026, from [Link]
- Heilmann, L., & Siekmann, U. (1985). [Hexoprenaline--a new tocolytic for treatment of premature labor]. Arzneimittel-Forschung, 35(5), 857–861.
- Ulrich, D., Culea, V., Lakovschek, I. C., Husslein, H., & Farr, A. (2022). Hexoprenaline Compared with Atosiban as Tocolytic Treatment for Preterm Labor. Geburtshilfe und Frauenheilkunde, 82(8), 903–912.
- De Villiers, V. P. (1975). [Suppression of labor contractions by intravenous hexoprenaline: a preliminary investigation in the Paarl Hospital]. South African Medical Journal, 49(10), 345–348.
- Heilmann, L., & Siekmann, U. (1985). [Hexoprenaline--a new tocolytic for treatment of premature labor]. Arzneimittel-Forschung, 35(5), 857–861.
-
Uterine Relaxation Research And Assays. (n.d.). REPROCELL. Retrieved January 21, 2026, from [Link]
- Sator, M., Husslein, P., & Schmidt, J. B. (1981). [Intrauterine pressure and fetal and maternal heart rate on administration of the betamimetic agent, hexoprenaline during labour (author's transl)]. Wiener klinische Wochenschrift, 93(17), 541–547.
- Di Tommaso, M., Biamonti, A., Tosto, V., & Petraglia, F. (2011). In vitro myometrial contractility profiles of different pharmacological agents used for induction of labor.
- El-Kosasy, A. M., Fawy, K. F., & El-Sayed, H. M. (2011). Flow Injection Potentiometric Assay of Hexoprenaline in Its Pure State, Pharmaceutical Preparations, and Biological Samples. International Journal of Electrochemistry, 2011, 1–9.
- Rasmussen, S. G. F., Choi, H.-J., Fung, J. J., Pardon, E., Casarosa, P., Chae, P. S., … Kobilka, B. K. (2011). Structure of a nanobody-stabilized active state of the β2 adrenoceptor.
- Hollingsworth, M., & Smith, C. L. (1987). Effects of adrenaline, isoprenaline and forskolin on pregnant human myometrial preparations. British Journal of Pharmacology, 91(4), 773–782.
- Elovitz, M. A., & Wang, Z. (2004). A New Model for Inflammation-Induced Preterm Birth: The Role of Platelet-Activating Factor and Toll-Like Receptor-4.
- Filgueiras, L. R., Brandt, C., & Roth, J. (2010). Pharmacokinetics of the neurotoxin n-hexane in rat and man. Archives of Toxicology, 84(5), 367–375.
- Bhattacharya, S., & Vaidehi, N. (2014). Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes. PLOS ONE, 9(10), e110282.
- Sennello, K. A., Eck, C. M., & Cregor, M. (2001). Kinetics and disposition of hexarelin, a peptidic growth hormone secretagogue, in rats. The Journal of Pharmacology and Experimental Therapeutics, 296(3), 853–860.
- Siler-Khodr, T. M., & Grayson, M. (2008). Pretreatment with toll-like receptor 4 antagonist inhibits lipopolysaccharide-induced preterm uterine contractility, cytokines, and prostaglandins in the rhesus monkey. Reproductive Sciences, 15(3), 263–272.
- Lipshitz, J., Vinik, A. I., & Shaver, D. C. (1984). The effects of hexoprenaline, a beta 2-sympathomimetic drug, on maternal glucose, insulin, glucagon, and free fatty acid levels. American Journal of Obstetrics and Gynecology, 148(6), 760–764.
- Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048–1061.
-
Willets, J. M., Nash, A. A., & Konje, J. C. (2005). Sigmoidal dose–response curves showing the effects of cumulative additions of Y-27632, and nifedipine (1 nmol/l, 10 nmol/l, 100 nmol/l, 1 µmol/l, 10 µmol/l and 100 µmol/l) at 20 min intervals on oxytocin-stimulated (0.5 nmol/l) contractions on pregnant human myometrium. [Figure]. In Expression and Modulation of Rho Kinase in Human Pregnant Myometrium. ResearchGate. Retrieved from [Link]
- Thaxton, J. E., Romero, R., & Sharma, S. (2010). Resistance to Lipopolysaccharide-Induced Preterm Delivery Mediated by Regulatory T Cell Function in Mice. Biology of Reproduction, 83(4), 546–554.
- Khan, G. M. (2009). Preparation, characterization and in vitro dissolution study of Nitrazepam: Cyclodextrin inclusion complex. Journal of Young Pharmacists, 1(1), 35–43.
-
Creasy, R. K. (2018). Labor Inhibition. In GLOWM: The Global Library of Women's Medicine. Retrieved from [Link]
- Li, J., Wang, Y., & Zhang, Y. (2012). Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium. Asian Journal of Pharmaceutical Sciences, 7(2), 147–152.
Sources
- 1. What is the mechanism of Hexoprenaline Sulfate? [synapse.patsnap.com]
- 2. [Hexoprenaline--a new tocolytic for treatment of premature labor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Model for Inflammation-Induced Preterm Birth: The Role of Platelet-Activating Factor and Toll-Like Receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Hexoprenaline Sulfate as a Tool Compound for Studying G-Protein Coupled Receptors
Introduction: The Utility of Hexoprenaline Sulfate in GPCR Research
G-Protein Coupled Receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[1][2][3] Understanding their function, signaling, and regulation is paramount in drug discovery. The β2-adrenergic receptor (β2AR), a prototypical Class A GPCR, serves as an invaluable model for these studies.[4][5][6]
Hexoprenaline sulfate is a selective β2-adrenergic receptor agonist.[7][8] Its primary role as a tool compound stems from its ability to specifically bind to and activate β2ARs, initiating a canonical GPCR signaling cascade. This selectivity allows researchers to probe the β2AR pathway with minimal off-target effects that might be observed with less selective catecholamines like epinephrine. By activating the receptor, hexoprenaline facilitates the study of numerous cellular processes including G-protein coupling, second messenger generation, receptor desensitization, and internalization.[8][9]
This guide provides a detailed framework for using hexoprenaline sulfate to investigate β2AR signaling, offering both the theoretical basis and practical, field-tested protocols for key experimental assays.
The β2-Adrenergic Receptor Signaling Cascade
Hexoprenaline, upon binding to the β2AR, stabilizes an active receptor conformation. This initiates a well-characterized signaling pathway that serves as a fundamental model for Gαs-coupled receptors.
-
G-Protein Activation: The agonist-bound β2AR acts as a Guanine Nucleotide Exchange Factor (GEF) for the heterotrimeric Gs protein. It catalyzes the exchange of GDP for GTP on the Gαs subunit.[4][10]
-
Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates from the Gβγ dimer and activates adenylyl cyclase (AC), a membrane-bound enzyme.[5][6][8]
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[4][8][11]
-
Downstream Effectors: cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous intracellular substrates, leading to a physiological response (e.g., smooth muscle relaxation).[8][11]
-
Signal Termination & Desensitization: The signal is attenuated through several mechanisms. Gαs possesses intrinsic GTPase activity, hydrolyzing GTP to GDP, leading to its inactivation and re-association with Gβγ. Concurrently, agonist-occupied receptors are phosphorylated by G-protein-coupled receptor kinases (GRKs).[12][13] This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from the G protein (desensitization) and targets it for internalization via clathrin-coated pits.[13][14][15]
Caption: Canonical β2-Adrenergic Receptor Signaling Pathway.
Core Applications & Experimental Protocols
Hexoprenaline sulfate is an ideal tool for two primary categories of investigation: quantifying receptor-ligand interactions (binding) and measuring the functional consequences of that binding (activation).
Application 1: Characterizing Ligand Binding Affinity (Ki)
A competitive radioligand binding assay is the gold standard for determining the affinity of an unlabeled compound (like hexoprenaline) for a receptor.[16] The principle is to measure how effectively hexoprenaline competes with a known radiolabeled antagonist for binding to the β2AR.
Objective: To determine the inhibition constant (Ki) of hexoprenaline sulfate at the human β2AR.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably overexpressing the human β2AR.
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), a non-selective β-adrenergic antagonist.
-
Competitor: Hexoprenaline Sulfate.
-
Non-Specific Control: Propranolol (10 µM), a high-affinity non-selective β-antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration System: Brandel or Millipore cell harvester with GF/B glass fiber filters.
-
Scintillation Counter & Fluid.
Workflow:
Caption: Workflow for a Competitive Radioligand Binding Assay.
Step-by-Step Procedure:
-
Preparation: Prepare serial dilutions of hexoprenaline sulfate (e.g., from 10⁻¹⁰ M to 10⁻⁴ M). Prepare the radioligand at a final concentration near its Kd (e.g., 1 nM [³H]-DHA).
-
Assay Setup (in triplicate):
-
Total Binding (TB): Add 50 µL Assay Buffer, 50 µL [³H]-DHA, and 100 µL of membrane suspension.
-
Non-Specific Binding (NSB): Add 50 µL Propranolol (10 µM final), 50 µL [³H]-DHA, and 100 µL of membrane suspension.
-
Competition: Add 50 µL of each hexoprenaline dilution, 50 µL [³H]-DHA, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.[17]
-
Filtration: Rapidly filter the contents of each well through a GF/B filter using a cell harvester. This traps the membranes with bound radioligand on the filter.[17]
-
Washing: Wash the filters 3-4 times with ice-cold Assay Buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the specific binding at each hexoprenaline concentration as a percentage of the control (wells with no hexoprenaline).
-
Use non-linear regression (sigmoidal dose-response) in software like GraphPad Prism to determine the IC₅₀ value (the concentration of hexoprenaline that inhibits 50% of specific radioligand binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Description | Example Value |
| IC₅₀ | Concentration of hexoprenaline causing 50% inhibition of radioligand binding. | 150 nM |
| [L] | Concentration of [³H]-DHA used in the assay. | 1 nM |
| Kd | Dissociation constant of [³H]-DHA for β2AR. | 1.5 nM |
| Ki | Inhibition constant for hexoprenaline. | 90 nM |
Application 2: Quantifying Functional Potency (EC₅₀) & Efficacy
While binding assays confirm interaction, functional assays measure the biological response. For a Gαs-coupled receptor like the β2AR, the most direct functional readout is the accumulation of cAMP.[18][19] Hexoprenaline's potency (EC₅₀) and efficacy (Emax) can be determined by measuring cAMP production across a range of agonist concentrations.
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of hexoprenaline sulfate.
Rationale: This protocol uses a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.[20] Intracellular cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a fluorescently-tagged antibody. An increase in cellular cAMP leads to a decrease in the FRET signal.[20]
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human β2AR.
-
Agonist: Hexoprenaline Sulfate.
-
Positive Control: Forskolin (a direct activator of adenylyl cyclase).[19]
-
Stimulation Buffer: HBSS or phenol red-free DMEM containing a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM). Causality: PDE inhibitors are crucial as they prevent the degradation of cAMP, thus amplifying the signal.
-
cAMP Assay Kit: Commercially available kit (e.g., from Cisbio, PerkinElmer).[18][19]
-
Plate Reader: HTRF-compatible plate reader (e.g., PerkinElmer EnVision).[18]
Step-by-Step Procedure:
-
Cell Plating: Seed cells into a 384-well plate at an optimized density and incubate overnight.[19]
-
Preparation: Prepare serial dilutions of hexoprenaline (e.g., 10⁻¹¹ M to 10⁻⁵ M) and a high concentration of Forskolin (e.g., 10 µM) in Stimulation Buffer.
-
Agonist Stimulation: Remove culture media from cells and add the diluted compounds. Incubate for 30 minutes at 37°C.[18][19]
-
Cell Lysis & Detection: Add the HTRF detection reagents (lysis buffer containing the labeled cAMP conjugate and the fluorescent antibody) directly to the wells as per the manufacturer's protocol.[18]
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.[18]
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[20]
Data Analysis:
-
Calculate the HTRF ratio (665nm/620nm * 10,000) for each well.
-
Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.[20]
-
Plot the cAMP concentration against the log of the hexoprenaline concentration.
-
Use non-linear regression (sigmoidal dose-response) to determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
| Compound | EC₅₀ (nM) | Emax (% of Forskolin) |
| Isoproterenol (Full Agonist) | 15 | 100% |
| Hexoprenaline Sulfate | 45 | 95% |
| Salbutamol (Partial Agonist) | 120 | 80% |
Advanced Applications: Desensitization and Internalization
Prolonged exposure to an agonist like hexoprenaline leads to receptor desensitization and internalization, critical mechanisms for cellular homeostasis.[12][21]
-
Desensitization Assays: Can be performed by pre-treating cells with hexoprenaline for a set time (e.g., 30 minutes), washing the agonist away, and then re-stimulating to measure the blunted cAMP response compared to naive cells.
-
Internalization Assays: These assays track the movement of receptors from the cell surface to intracellular compartments.[14][21] This is often done using cells expressing epitope-tagged (e.g., HA-tag) or fluorescent protein-tagged (e.g., GFP-tag) receptors. Following stimulation with hexoprenaline, receptor localization can be quantified using high-content imaging or flow cytometry. These studies can elucidate the roles of GRKs and β-arrestins in the process.[13][14]
Trustworthiness & Self-Validation
Every protocol described must be a self-validating system.
-
Binding Assays: The inclusion of "Total Binding" and "Non-Specific Binding" wells are essential controls. The specific binding window (TB/NSB ratio) must be sufficiently large for a reliable assay. The data should fit a one-site or two-site competition model with a clear sigmoidal curve.
-
Functional Assays: A positive control (like Forskolin in the cAMP assay) is mandatory to confirm that the cellular machinery downstream of the receptor is functional.[19] A full dose-response curve for a reference agonist (like isoproterenol for the β2AR) should be run in parallel to benchmark the performance of hexoprenaline. The Z'-factor is a statistical parameter that should be calculated to validate the quality and robustness of the assay for screening purposes.
By employing selective tool compounds like hexoprenaline sulfate within these robust, well-controlled experimental frameworks, researchers can accurately dissect the complex biology of G-protein coupled receptors.
References
-
Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma. PubMed. Available at: [Link]
-
What is the mechanism of Hexoprenaline Sulfate? Patsnap Synapse. Available at: [Link]
-
A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. PubMed. Available at: [Link]
-
Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research. Available at: [Link]
-
Novel beta2-adrenergic receptor signaling pathways. PubMed. Available at: [Link]
-
Schematic representation of the beta 1- and beta 2-adrenergic receptor signaling pathways in cardiomyocytes. ResearchGate. Available at: [Link]
-
Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. PubMed Central. Available at: [Link]
-
Beta-2 adrenergic receptor. Wikipedia. Available at: [Link]
-
Hexoprenaline - OpenModelica. OpenModelica. Available at: [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PubMed Central. Available at: [Link]
-
cAMP Hunter™ eXpress GPCR Assay. DiscoverX. Available at: [Link]
-
cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. Available at: [Link]
-
Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters. Available at: [Link]
-
beta2 Human Adrenoceptor GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins DiscoverX. Available at: [Link]
-
Study design of (A) competition radioligand binding assay to quantify β adrenergic receptor (AR) subtypes. ResearchGate. Available at: [Link]
-
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). NCBI. Available at: [Link]
-
Hexoprenaline: Uses, Dosage, and Side Effects Overview. The Kingsley Clinic. Available at: [Link]
-
A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate. Frontiers in Pharmacology. Available at: [Link]
-
GPCR Internalization Assay. Creative Bioarray. Available at: [Link]
-
Agonist-selective mechanisms of GPCR desensitization. PubMed Central. Available at: [Link]
-
GPCR signaling via β-arrestin-dependent mechanisms. PubMed Central. Available at: [Link]
-
Agonist-induced internalization and desensitization of the apelin receptor. PubMed Central. Available at: [Link]
-
G Protein–Coupled Receptors in Asthma Therapy: Pharmacology and Drug Action. Pharmacological Reviews. Available at: [Link]
-
Structure-function studies with G protein-coupled receptors as a paradigm for improving drug discovery and therapeutic development. Computational and Structural Biotechnology Journal. Available at: [Link]
-
G Protein–Coupled Receptors in Asthma Therapy: Pharmacology and Drug Action. ASPET Journals. Available at: [Link]
-
Functional selectivity of GPCR-directed drug action through location bias. Nature Communications. Available at: [Link]
-
MeSH RDF Explorer. National Library of Medicine. Available at: [Link]
-
G-Protein Coupled Receptors (GPCRs): A Comprehensive Computational Perspective. BENTHAM SCIENCE. Available at: [Link]
-
Novel Structural Approaches to Study GPCR Regulation. MDPI. Available at: [Link]
-
Engineering of Challenging G Protein-Coupled Receptors for Structure Determination and Biophysical Studies. PubMed Central. Available at: [Link]
Sources
- 1. Structure-function studies with G protein-coupled receptors as a paradigm for improving drug discovery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Engineering of Challenging G Protein-Coupled Receptors for Structure Determination and Biophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. G Protein–Coupled Receptors in Asthma Therapy: Pharmacology and Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Hexoprenaline Sulfate? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Agonist-induced internalization and desensitization of the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate [frontiersin.org]
Application Notes & Protocols: In Vivo Experimental Design for Testing Hexoprenaline Sulfate Efficacy
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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo experiments to evaluate the efficacy of Hexoprenaline sulfate. This document emphasizes scientific integrity, logical experimental design, and provides detailed, field-proven protocols.
Introduction: Understanding Hexoprenaline Sulfate
Hexoprenaline sulfate is a sympathomimetic agent that functions as a selective beta-2 adrenergic receptor agonist.[1][2][3] Its primary therapeutic applications are as a tocolytic agent to manage preterm labor by inhibiting uterine contractions and as a bronchodilator for conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][3] The mechanism of action involves the stimulation of beta-2 adrenergic receptors, which are abundant in the smooth muscle cells of the uterus and the respiratory tract.[1][2] This stimulation triggers an intracellular signaling cascade, leading to an increase in cyclic adenosine monophosphate (cAMP).[1][2] Elevated cAMP levels result in the relaxation of these smooth muscle fibers, causing bronchodilation in the airways and relaxation of the myometrium in the uterus.[1][2]
The selectivity of Hexoprenaline sulfate for beta-2 receptors is a key feature, minimizing its effects on beta-1 receptors, which are predominantly located in the heart.[1] However, at higher doses, some cardiovascular effects such as tachycardia can be observed.[3][4]
Mechanism of Action: The Beta-2 Adrenergic Signaling Pathway
Hexoprenaline, as a beta-2 adrenergic agonist, binds to the beta-2 adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR).[5][6] This binding event initiates a conformational change in the receptor, leading to the activation of the stimulatory G-protein (Gs). The activated Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][7] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA).[2] PKA, in turn, phosphorylates various intracellular proteins, which ultimately leads to a decrease in intracellular calcium levels and the inhibition of myosin light-chain kinase.[2] This cascade results in the relaxation of smooth muscle.
Caption: Signaling pathway of Hexoprenaline sulfate.
PART 1: In Vivo Models for Efficacy Testing
The choice of an appropriate animal model is paramount for obtaining translatable preclinical data.[8][9] The selection should be guided by the specific therapeutic indication being investigated.
Tocolytic Efficacy: Models of Uterine Contractility
Rodent models, particularly rats and mice, are widely used to study uterine contractions due to ethical and practical limitations of research on pregnant women.[10][11]
-
Rat Model of Oxytocin-Induced Uterine Contractions: This is a well-established and reliable model for quantifying the effects of tocolytic agents.[12][13] Oxytocin, a hormone that plays a crucial role in inducing uterine contractions during labor, is administered to induce measurable and consistent uterine activity.[10][12] The inhibitory effect of Hexoprenaline sulfate on these contractions can then be quantified.
-
Mouse Models of Term and Preterm Labor: Mice offer the advantage of genetic manipulation, allowing for the study of specific pathways involved in parturition.[14] In vivo measurement of intrauterine pressure can be achieved using transcervical catheters, providing a sensitive assessment of uterine contractile activity.[15]
Table 1: Comparison of Rodent Models for Tocolytic Studies
| Feature | Rat Model | Mouse Model |
| Primary Use | Pharmacological screening of tocolytics | Mechanistic studies, genetic models |
| Induction of Contractions | Oxytocin administration[10][13] | Spontaneous (term labor), LPS/RU486 (preterm labor)[15] |
| Measurement | Intrauterine pressure monitoring | Intrauterine pressure monitoring via transcervical catheter[15] |
| Advantages | Reproducible, well-characterized responses | Genetic tractability, detailed in vivo monitoring |
| Disadvantages | Limited genetic tools compared to mice | Smaller size can be challenging for surgery and instrumentation |
Bronchodilator Efficacy: Models of Bronchoconstriction
Guinea pigs and mice are the most commonly used animal models for evaluating bronchodilator efficacy.[16][17]
-
Guinea Pig Model of Histamine-Induced Bronchoconstriction: Guinea pigs are highly sensitive to histamine, which induces robust and reproducible bronchoconstriction, mimicking aspects of an asthmatic response.[16][18][19] This model is particularly useful for testing the efficacy of bronchodilators in reversing acute bronchospasm.[16]
-
Mouse Model of Allergen-Induced Airway Hyperreactivity: For studying the effects of bronchodilators in the context of allergic asthma, mouse models are often employed.[20][21] Mice are sensitized to an allergen (e.g., ovalbumin or house dust mite extract) to induce an inflammatory response and airway hyperreactivity.[17][20] The ability of Hexoprenaline sulfate to alleviate bronchoconstriction induced by a subsequent challenge with a bronchoconstrictor agent like methacholine can then be assessed.[20]
Table 2: Comparison of Models for Bronchodilator Studies
| Feature | Guinea Pig Model | Mouse Model |
| Primary Use | Screening for acute bronchodilator effects | Investigating bronchodilation in the context of allergic inflammation |
| Induction of Bronchoconstriction | Histamine aerosol/infusion[18][22] | Methacholine challenge after allergen sensitization[20][21] |
| Measurement | Plethysmography (airway resistance), tracheal pressure | Forced oscillation technique, plethysmography[21] |
| Advantages | Airway physiology similar to humans[16], strong response to bronchoconstrictors[19] | Availability of genetic models and immunological reagents[16] |
| Disadvantages | Limited availability of specific immunological reagents[16] | Differences in airway anatomy and mast cell mediators compared to humans[19] |
PART 2: Detailed Experimental Protocols
Adherence to well-defined protocols and ethical guidelines is crucial for ensuring the reproducibility and validity of preclinical studies.[23][24]
Protocol: Tocolytic Efficacy in the Anesthetized Rat
Objective: To evaluate the ability of Hexoprenaline sulfate to inhibit oxytocin-induced uterine contractions in late-stage pregnant rats.
Materials:
-
Late-stage pregnant Sprague-Dawley rats (gestational day 19-21)
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
Oxytocin
-
Hexoprenaline sulfate
-
Saline solution
-
Intrauterine pressure catheter and pressure transducer
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the pregnant rat and maintain body temperature. Surgically expose the uterus and insert a saline-filled catheter into the uterine horn for pressure measurement.
-
Baseline Recording: Allow the animal to stabilize and record baseline uterine activity for at least 30 minutes.
-
Induction of Contractions: Administer a continuous intravenous infusion of oxytocin at a dose sufficient to induce regular, sustained uterine contractions.
-
Drug Administration: Once a stable pattern of contractions is established, administer Hexoprenaline sulfate intravenously at various doses. Include a vehicle control group.
-
Data Acquisition: Continuously record intrauterine pressure throughout the experiment.
-
Euthanasia: At the end of the experiment, euthanize the animal according to approved protocols.
Data Analysis:
-
Quantify the frequency, amplitude, and duration of uterine contractions.
-
Calculate the area under the curve (AUC) as an integrated measure of uterine activity.
-
Determine the dose-dependent inhibitory effect of Hexoprenaline sulfate on oxytocin-induced contractions.
Protocol: Bronchodilator Efficacy in the Guinea Pig
Objective: To assess the ability of Hexoprenaline sulfate to reverse histamine-induced bronchoconstriction in guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Anesthetic (e.g., pentobarbital)
-
Histamine dihydrochloride
-
Hexoprenaline sulfate
-
Saline solution
-
Tracheal cannula
-
Ventilator
-
Pressure transducer to measure pulmonary inflation pressure
Procedure:
-
Animal Preparation: Anesthetize the guinea pig, cannulate the trachea, and initiate mechanical ventilation.
-
Baseline Recording: Record baseline pulmonary inflation pressure.
-
Induction of Bronchoconstriction: Administer an intravenous bolus or infusion of histamine to induce a significant and stable increase in pulmonary inflation pressure.
-
Drug Administration: Once bronchoconstriction is established, administer Hexoprenaline sulfate intravenously or via aerosol. Include a vehicle control group.
-
Data Acquisition: Continuously monitor pulmonary inflation pressure.
Data Analysis:
-
Measure the peak increase in pulmonary inflation pressure following histamine challenge.
-
Quantify the reduction in pulmonary inflation pressure following the administration of Hexoprenaline sulfate.
-
Determine the dose-response relationship for the bronchodilator effect.
PART 3: Experimental Design and Data Interpretation
A robust experimental design is essential to minimize bias and ensure the reliability of the results.[23]
Experimental Workflow
Caption: General workflow for in vivo efficacy testing.
Controls and Blinding
-
Vehicle Control: A group of animals should receive the vehicle (the solvent in which Hexoprenaline sulfate is dissolved) to control for any effects of the vehicle itself.
-
Positive Control: In some experimental designs, a known effective drug (e.g., salbutamol for bronchodilation studies) can be included as a positive control to validate the experimental model.[25]
-
Blinding: To minimize observer bias, the investigator responsible for administering the treatment and assessing the outcome should be blinded to the treatment allocation.
Dose-Response Relationship
To fully characterize the efficacy of Hexoprenaline sulfate, it is essential to test a range of doses to establish a dose-response relationship. This will allow for the determination of key pharmacological parameters such as the ED50 (the dose that produces 50% of the maximal effect).
Statistical Analysis
Appropriate statistical methods should be used to analyze the data and determine the significance of the observed effects. This may include t-tests for comparing two groups or analysis of variance (ANOVA) for comparing multiple groups, followed by post-hoc tests.
Interpretation of Results
The results should be interpreted in the context of the specific animal model used, considering any known species differences in physiology and pharmacology. The findings will provide crucial information on the potential therapeutic efficacy of Hexoprenaline sulfate and guide further drug development efforts.
References
- What is Hexoprenaline Sulfate used for?
- What is the mechanism of Hexoprenaline Sulfate?
- Hexoprenaline : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2022-09-16).
- Recent Advances in Cardiac β2-Adrenergic Signal Transduction | Circul
- Novel beta2-adrenergic receptor signaling p
- A Novel in vivo System to Test Bronchodil
- Uterine contractions in rodent models and humans - PMC - NIH.
- Hexoprenaline: Uses, Dosage, Side Effects and More | MIMS Philippines.
- A Novel in vivo System to Test Bronchodilators - ResearchG
- A Novel in vivo System to Test Bronchodil
- hexoprenaline | Dosing & Uses - medtigo.
- Schematic representation of the beta 1- and beta 2-adrenergic receptor...
- Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PubMed Central.
- Beta-2 adrenergic receptor - Wikipedia.
- Bronchodilator effect of hexoprenaline aerosol in bronchial asthma and chronic bronchitis.
- Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed.
- General Principles of Preclinical Study Design - PMC - NIH.
- Animal models of asthma: utility and limit
- Animals in Respir
- Monitoring uterine contractility in mice using a transcervical intrauterine pressure c
- Designing an In Vivo Preclinical Research Study - MDPI.
- Designing an In Vivo Preclinical Research Study - Preprints.org.
- Intrauterine Telemetry to Measure Mouse Contractile Pressure In Vivo - PMC - NIH.
- Best Practices For Preclinical Animal Testing - BioBoston Consulting.
- Cholinergic component of histamine-induced bronchoconstriction in newborn guinea pigs.
- Uterine contractions in rodent models and humans - ResearchG
- • INTRODUCTION BIOASSAY OF OXYTOCIN USING RAT UTERINE HORN BY INTERPOLATION METHOD Oxytocin is a peptide hormone and neur - RJPT SimLab.
- Imaging the dynamics of murine uterine contractions in early pregnancy - Oxford Academic.
- Inhibition of Histamine-Induced Bronchoconstriction in Guinea Pig and Swine by Pulsed Electrical Vagus Nerve Stimulation | Request PDF - ResearchG
- Use of a novel and highly selective oxytocin receptor antagonist to characterize uterine contractions in the rat - American Physiological Society Journal.
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA.
- Expt.
- Hexoprenaline and terbutaline administered by inhalation. A comparison between two beta2-adrenoreceptor agonists with respect to effect on bronchial obstruction, heart rate, blood pressure and muscle tremor - PubMed.
- Effect of combination against histamine induced bronchoconstriction in guinea pigs.
- Back to the future: re-establishing guinea pig in vivo asthma models - Portland Press.
- A NOVEL PREGNANT RAT MODEL FOR LABOR INDUCTION AND AUGMENT
- [Hexoprenalin as a tocolytic drug (author's transl)] - PubMed.
- [Hexoprenaline--a new tocolytic for treatment of prem
- Hexoprenaline Compared with Atosiban as Tocolytic Tre
- Influence of Tocolytic Therapy with Hexoprenaline on Heart Rate Variability, Lipid Spectrum and Glycemic Level in Obese Pregnant Women | Gureeva | Acta Biomedica Scientifica.
- Hexoprenaline tocolysis for intrapartum fetal distress and acidosis - PubMed.
Sources
- 1. What is Hexoprenaline Sulfate used for? [synapse.patsnap.com]
- 2. What is the mechanism of Hexoprenaline Sulfate? [synapse.patsnap.com]
- 3. Hexoprenaline : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. Hexoprenaline Compared with Atosiban as Tocolytic Treatment for Preterm Labor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. Uterine contractions in rodent models and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Intrauterine Telemetry to Measure Mouse Contractile Pressure In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rep.bioscientifica.com [rep.bioscientifica.com]
- 16. Animal models of asthma: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
- 20. researchgate.net [researchgate.net]
- 21. A Novel in vivo System to Test Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cholinergic component of histamine-induced bronchoconstriction in newborn guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biobostonconsulting.com [biobostonconsulting.com]
- 25. Bronchodilator effect of hexoprenaline aerosol in bronchial asthma and chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Hexoprenaline Sulfate in Isolated Organ Bath Experiments
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Hexoprenaline sulfate in isolated organ bath experiments. It offers in-depth technical protocols, explains the scientific rationale behind experimental choices, and provides a framework for obtaining reliable and reproducible data on the effects of this selective β2-adrenoceptor agonist on smooth muscle tissues.
Introduction: The Scientific Context of Hexoprenaline Sulfate in Smooth Muscle Research
Hexoprenaline sulfate is a direct-acting sympathomimetic amine with high selectivity for β2-adrenergic receptors.[1] This selectivity makes it a valuable tool in both clinical practice and pharmacological research. Clinically, it has been utilized for its bronchodilator properties in managing asthma and as a tocolytic agent to inhibit premature labor.[2][3] In the laboratory, particularly in isolated organ bath systems, Hexoprenaline serves as a powerful pharmacological probe to investigate the physiology and pharmacology of β2-adrenoceptor-mediated smooth muscle relaxation.
Isolated organ bath experiments, a cornerstone of classical pharmacology since their inception over a century ago, provide a robust and versatile in vitro platform to study the contractile and relaxant properties of various tissues.[4][5] These systems allow for the precise control of the tissue's environment and the direct measurement of its response to pharmacological agents, making them indispensable for characterizing drug mechanisms, potency, and efficacy.[6]
This guide will focus on the practical application of Hexoprenaline sulfate in studying its relaxant effects on pre-contracted smooth muscle tissues, such as the trachea and uterus, which are rich in β2-adrenoceptors.
Mechanism of Action: The β2-Adrenergic Signaling Cascade
The pharmacological effects of Hexoprenaline sulfate are initiated by its binding to β2-adrenergic receptors on the surface of smooth muscle cells. This interaction triggers a G-protein-coupled receptor (GPCR) signaling cascade, leading to muscle relaxation. Understanding this pathway is crucial for designing and interpreting experiments.
-
Receptor Binding and G-Protein Activation: Hexoprenaline binds to the β2-adrenoceptor, causing a conformational change that activates the associated heterotrimeric Gs protein.
-
Adenylate Cyclase Activation and cAMP Production: The activated α-subunit of the Gs protein stimulates the enzyme adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates several target proteins within the cell, culminating in smooth muscle relaxation through mechanisms that include:
-
Inhibition of myosin light-chain kinase (MLCK), the enzyme responsible for phosphorylating myosin and enabling cross-bridge formation with actin.
-
Decreased intracellular calcium concentrations.
-
The following diagram illustrates this signaling pathway:
Caption: Signaling pathway of Hexoprenaline sulfate.
Experimental Setup and General Protocol
The following sections detail the necessary equipment, solutions, and a generalized workflow for conducting isolated organ bath experiments with Hexoprenaline sulfate.
Essential Equipment
-
Isolated Organ Bath System (including water jacketed organ baths, tissue holders, and force-displacement transducers)[3]
-
Thermostatically controlled water circulator
-
Carbogen gas cylinder (95% O2 / 5% CO2) and tubing
-
Data acquisition system (e.g., PowerLab) and analysis software
-
Dissection tools (fine scissors, forceps)
-
Micropipettes
Physiological Salt Solution: Krebs-Henseleit Buffer
A physiological salt solution is critical for maintaining the viability and physiological responsiveness of the isolated tissue. The Krebs-Henseleit solution is a commonly used buffer for this purpose.
| Component | Concentration (mM) |
| NaCl | 118.4 |
| KCl | 4.7 |
| CaCl2·2H2O | 2.5 |
| MgSO4·7H2O | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.7 |
| Caption: Composition of Krebs-Henseleit Solution. |
Preparation Protocol:
-
Dissolve all salts except for CaCl2·2H2O and NaHCO3 in approximately 80% of the final volume of distilled or deionized water.
-
In a separate beaker, dissolve the CaCl2·2H2O in a small amount of water.
-
Slowly add the CaCl2·2H2O solution to the main solution while stirring continuously to prevent precipitation.
-
Add the NaHCO3 and glucose, and stir until fully dissolved.
-
Bring the solution to the final volume with water.
-
Continuously bubble the solution with carbogen gas (95% O2 / 5% CO2) for at least 15-20 minutes before use. The CO2 helps to maintain the pH of the bicarbonate buffer system at approximately 7.4.
-
The solution should be maintained at 37°C in the organ bath.
General Experimental Workflow
The following diagram outlines the typical workflow for an isolated organ bath experiment to assess the relaxant effects of Hexoprenaline sulfate.
Caption: General workflow for an isolated organ bath experiment.
Detailed Experimental Protocols
This section provides step-by-step protocols for investigating the effects of Hexoprenaline sulfate on two common smooth muscle preparations: guinea pig trachea and rat uterus.
Protocol 1: Relaxant Effect of Hexoprenaline Sulfate on Guinea Pig Trachea
The guinea pig trachea is a classic model for studying bronchodilators due to its high density of β2-adrenoceptors.
Tissue Preparation:
-
Humanely euthanize a guinea pig according to approved animal care and use committee protocols.
-
Carefully dissect out the trachea and place it in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.
-
Gently remove any adhering connective tissue and fat.
-
Cut the trachea into rings, approximately 2-3 mm in width.
-
Tie a silk suture through the cartilage of each ring at opposite ends.
Experimental Procedure:
-
Mount the tracheal rings in the organ baths, with one suture attached to a fixed hook and the other to a force-displacement transducer.[7]
-
Fill the organ baths with Krebs-Henseleit solution maintained at 37°C and continuously aerated with carbogen.
-
Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension of approximately 1 gram, washing with fresh Krebs-Henseleit solution every 15-20 minutes.[8]
-
Viability Test: After equilibration, assess the viability of the tissues by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl). Tissues that do not show a robust contraction should be discarded.[7]
-
Wash the tissues repeatedly with Krebs-Henseleit solution until the tension returns to the baseline.
-
Induce Contraction: Pre-contract the tracheal rings with a contractile agonist such as histamine (e.g., 1 µM) or carbachol (e.g., 0.1-1 µM) to achieve a stable submaximal contraction (approximately 50-70% of the KCl-induced maximum).[9]
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add Hexoprenaline sulfate to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., from 1 nM to 10 µM). Allow the tissue to reach a steady-state response at each concentration before adding the next.
-
Record the relaxant response at each concentration of Hexoprenaline sulfate.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-induced contraction. Plot the percentage of relaxation against the logarithm of the Hexoprenaline sulfate concentration to generate a concentration-response curve. From this curve, determine the EC50 (the concentration of Hexoprenaline sulfate that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation).
Protocol 2: Tocolytic Effect of Hexoprenaline Sulfate on Rat Uterus
The rat uterus is a widely used model to study the effects of tocolytic agents.[10]
Tissue Preparation:
-
Humanely euthanize a female rat (estrogen-primed rats often provide more consistent responses).
-
Dissect out the uterine horns and place them in cold, carbogen-aerated Krebs-Henseleit solution.
-
Separate the two uterine horns and clean away any adhering fat and connective tissue.
-
Cut longitudinal strips of the myometrium, approximately 1-2 cm in length.
-
Tie silk sutures to each end of the uterine strips.
Experimental Procedure:
-
Mount the uterine strips in the organ baths, with one suture attached to a fixed hook and the other to a force-displacement transducer.
-
Fill the organ baths with Krebs-Henseleit solution at 37°C, continuously aerated with carbogen.
-
Allow the tissues to equilibrate for 30-60 minutes under a resting tension of approximately 0.5-1 gram, washing with fresh solution every 15 minutes.[10]
-
Induce Contractions: Uterine strips may exhibit spontaneous contractions. If not, or to standardize the contractions, a contractile agent such as oxytocin (e.g., 1-10 nM) or a high concentration of KCl can be used to induce rhythmic or tonic contractions.[11]
-
Cumulative Concentration-Response Curve: Once stable contractions are established, add Hexoprenaline sulfate to the organ bath in a cumulative, logarithmic manner (e.g., from 0.1 nM to 1 µM).
-
Record the inhibition of contractile activity (both frequency and amplitude) at each concentration of Hexoprenaline sulfate.
-
Data Analysis: Quantify the inhibitory effect of Hexoprenaline sulfate on the contractile force. Express the results as a percentage of the inhibition of the pre-existing contractions. Plot the percentage of inhibition against the logarithm of the Hexoprenaline sulfate concentration to determine the EC50 and Emax.
Data Presentation and Interpretation
The potency of Hexoprenaline sulfate can be compared across different tissues or with other β-adrenergic agonists. The following table summarizes the relative potency of Hexoprenaline in various guinea pig tissues, with the potency of isoprenaline set as the reference (100).
| Tissue | Receptor Subtype | Relative Potency of Hexoprenaline (Isoprenaline = 100) |
| Trachea | β2 | 219 |
| Hind limb blood vessels | β2 | 110 |
| Uterus | β2 | 76 |
| Atria | β1 | 3.3 |
| Ileum | β1 | 1.0 |
| Caption: Relative potency of Hexoprenaline in isolated guinea pig tissues. Data adapted from O'Donnell & Wanstall (1975).[12] |
This data clearly demonstrates the β2-selectivity of Hexoprenaline, as it is significantly more potent in tissues where the β2-adrenoceptor subtype predominates (trachea, blood vessels, uterus) compared to tissues with a higher proportion of β1-adrenoceptors (atria, ileum).[12]
Trustworthiness and Self-Validation
To ensure the reliability and validity of the experimental data, several key practices should be implemented:
-
Time Controls: In parallel with the drug-treated tissues, run time-control experiments where tissues are subjected to the same experimental conditions but are only exposed to the vehicle in which Hexoprenaline sulfate is dissolved. This helps to account for any time-dependent changes in tissue responsiveness.
-
Positive Controls: The use of a well-characterized β-agonist, such as isoprenaline, can serve as a positive control to validate the experimental setup and tissue responsiveness.
-
Reproducibility: Each experiment should be repeated on tissues from multiple animals to ensure the reproducibility of the findings.
-
Blinding: Whenever possible, the experimenter should be blinded to the treatment conditions to minimize bias in data collection and analysis.
By adhering to these principles, researchers can have a high degree of confidence in the data generated from isolated organ bath experiments with Hexoprenaline sulfate.
References
-
Dahle, J. L., & Sharma, R. (2020). In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories. Journal of Experimental Neuroscience, 14, 117906952096350. [Link]
-
REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. Retrieved from [Link]
-
O'Donnell, S. R., & Wanstall, J. C. (1975). Hexoprenaline: beta-adrenoreceptor selectivity in isolated tissues from the guinea-pig. Clinical and Experimental Pharmacology & Physiology, 2(6), 541–547. [Link]
-
Stupica, A. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments, (95), e52334. [Link]
-
Tocolysis. (2023). In StatPearls. StatPearls Publishing. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Hexoprenaline Sulfate? Synapse. [Link]
-
The Global Library of Women's Medicine. (n.d.). Labor Inhibition. Retrieved from [Link]
-
AJP-Heart and Circulatory Physiology. (2019). A method for isolating contractile smooth muscle cells from cryopreserved tissue. [Link]
-
medtigo. (n.d.). hexoprenaline | Dosing & Uses. Retrieved from [Link]
-
IMR Press. (2020). Uterine receptor activation in response to uterotonic agents in late-pregnancy rat myometrium following pretreatment with oxytocin: an in vitro study. Clinical and Experimental Obstetrics & Gynecology, 47(5), 683-690. [Link]
-
MDPI. (2022). In Silico and Ex Vivo Studies on the Spasmolytic Activities of Fenchone Using Isolated Guinea Pig Trachea. Molecules, 27(4), 1332. [Link]
-
Monash University. (2020). Pharmacology – Working with isolated tissue preparations. [Link]
-
ResearchGate. (2016). Describe pharmacology experiments on isolated heart on organ Bath system?[Link]
-
YouTube. (2012, March 23). Pharmacological Lab Procedures - Set Up an Isolated Tissue - Setting Up the Organ Bath. [Link]
-
CDC Stacks. (n.d.). PHARMACOLOGIC EFFECTS OF COCOA AND RYE FLOUR EXTRACTS ON ISOLATED GUINEA PIG TRACHEA. [Link]
-
Hennenberg, M. (n.d.). Investigation of smooth muscle contraction by organ bath. [Link]
-
Scireq. (n.d.). Tissue Baths in Respiratory Disease Models. [Link]
-
PubMed. (1989). Influence of the epithelium on responsiveness of guinea-pig isolated trachea to contractile and relaxant agonists. British Journal of Pharmacology, 97(4), 1177-1184. [Link]
-
REPROCELL. (n.d.). Relaxation in human uterus (Adrenoceptor – Isoprenaline). Retrieved from [Link]
-
PubMed. (1992). In vitro tachyphylaxis to isoprenaline in guinea-pig trachea: influence of theophylline? Pharmacology & Toxicology, 71(1), 41-44. [Link]
-
RJPT SimLab. (n.d.). Bioassay of oxytocin using rat utrine horn by interpolation Method. Retrieved from [Link]
Sources
- 1. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study of the beta-adrenoceptors of guinea-pig, rabbit and rat trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scireq.com [scireq.com]
- 8. dmt.dk [dmt.dk]
- 9. Influence of the epithelium on responsiveness of guinea-pig isolated trachea to contractile and relaxant agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Smooth muscle relaxing effect of hexachlorophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. imrpress.com [imrpress.com]
- 12. The response of isolated rat heart cells to cardiotoxic concentrations of isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Hexoprenaline sulfate for aerosol delivery in preclinical studies.
Application Notes & Protocols
Preamble: Rationale and Application
Hexoprenaline sulfate is a selective beta-2-adrenoreceptor agonist recognized for its bronchodilatory effects.[1][2][3] Its primary mechanism involves the relaxation of airway smooth muscle, making it a relevant candidate for treating bronchospastic conditions such as asthma and chronic obstructive pulmonary disease (COPD).[4][5] For preclinical evaluation of such therapeutics, direct delivery to the lungs via aerosol inhalation is the most clinically relevant route.[5] This administration method concentrates the therapeutic agent at the site of action, potentially increasing efficacy while minimizing systemic side effects.[6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and preclinical delivery of hexoprenaline sulfate via nebulization. The protocols herein are designed to ensure reproducibility, scientific validity, and adherence to best practices in inhalation research.
Physicochemical Properties and Pre-Formulation Insights
Understanding the fundamental properties of the active pharmaceutical ingredient (API) is the cornerstone of developing a stable and effective formulation. Hexoprenaline, being a catecholamine derivative, requires special consideration to prevent degradation.[8]
Expertise & Experience: The catechol structure in hexoprenaline is highly susceptible to oxidation, which can be accelerated by light, elevated pH, and the presence of metal ions. This chemical instability is a critical challenge. The formulation strategy must therefore be designed not just for solubility, but to actively protect the API's integrity from the moment of preparation through nebulization and delivery.
Table 1: Physicochemical Characteristics of Hexoprenaline Sulfate
| Property | Value | Source |
|---|---|---|
| Chemical Name | 4-[2-[6-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]hexylamino]-1-hydroxyethyl]benzene-1,2-diol;sulfuric acid | [1] |
| Molecular Formula | C₂₂H₃₄N₂O₁₀S | [1][3] |
| Molecular Weight | 518.6 g/mol | [1][3] |
| Appearance | White to Off-White Solid | [9] |
| Solubility | Soluble in DMSO, slightly soluble in aqueous base.[3][9] Freely soluble in water.[8] | [3][8][9] |
| Storage | Store powder at -20°C for long-term stability.[2] Solution stability at room temperature is limited (stable for at least 48 hours).[4] |[2][4] |
Formulation Protocol for Nebulization
This protocol details the preparation of a hexoprenaline sulfate solution suitable for use in jet or vibrating mesh nebulizers for preclinical studies.
Trustworthiness: The validity of any preclinical study hinges on the accurate and consistent dosing of a stable drug formulation. This protocol incorporates critical quality control checkpoints, such as pH measurement and post-formulation concentration analysis, to ensure that the solution administered meets the required specifications for every experiment.
Materials and Equipment
-
Hexoprenaline Sulfate API (≥98% purity)
-
Sodium Chloride (NaCl), USP grade
-
Hydrochloric Acid (HCl), 0.1 N solution
-
Sodium Hydroxide (NaOH), 0.1 N solution
-
Sterile, pyrogen-free water for injection (WFI)
-
Sterile 15 mL polypropylene conical tubes
-
Calibrated analytical balance
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filters
-
Analytical glassware
-
Vortex mixer and magnetic stirrer
Step-by-Step Formulation Procedure
Objective: To prepare a 1 mg/mL stock solution of hexoprenaline sulfate in isotonic saline, adjusted to an optimal pH for stability.
-
Vehicle Preparation (0.9% Saline):
-
Weigh 900 mg of NaCl.
-
Dissolve in approximately 90 mL of WFI in a sterile glass beaker with a magnetic stir bar.
-
Once fully dissolved, transfer the solution to a 100 mL volumetric flask and add WFI to the mark. This creates an isotonic vehicle, which minimizes potential irritation to the airways.
-
-
pH Adjustment of Vehicle:
-
Transfer the saline solution to a beaker.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Causality Explanation: Catecholamines like hexoprenaline are more stable in mildly acidic conditions. A target pH of 4.0 - 5.5 is recommended to inhibit oxidative degradation.[8]
-
Slowly add 0.1 N HCl dropwise to the saline vehicle to adjust the pH to approximately 4.5. Monitor the pH continuously. If the pH drops too low, back-titrate with 0.1 N NaOH.
-
-
Dissolution of Hexoprenaline Sulfate:
-
Accurately weigh 10 mg of hexoprenaline sulfate powder and place it in a 15 mL conical tube.
-
Using a calibrated pipette, add exactly 10 mL of the pH-adjusted saline to the tube.
-
Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, colorless solution should be obtained.[8]
-
-
Sterile Filtration and Quality Control:
-
Draw the final solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter and dispense the solution into a fresh, sterile, and light-protected container. This step removes any potential microbial contamination or undissolved particulates.
-
Self-Validation: Before use, take an aliquot of the final formulation to confirm the pH is within the target range (4.0-5.5).
-
Self-Validation: It is highly recommended to determine the precise concentration of the final solution using a validated analytical method, such as UPLC or HPLC, to confirm accuracy.[10]
-
-
Storage:
-
Store the final formulation protected from light at 2-8°C.
-
For preclinical studies, it is best practice to use a freshly prepared solution for each experimental day to ensure consistent potency.[4]
-
Aerosol Generation and Characterization
The goal is to generate an aerosol with a particle size distribution appropriate for deposition in the rodent respiratory tract. For deep lung deposition, the Mass Median Aerodynamic Diameter (MMAD) should be within the 1-3 µm range.[11]
Expertise & Experience: The choice of nebulizer is critical. Vibrating mesh nebulizers (VMNs) are often preferred for preclinical studies as they operate at lower shear stress, which is beneficial for potentially sensitive molecules, and can produce a consistent aerosol with a high fine particle fraction.[12] Jet nebulizers are also widely used and effective but may require more optimization of air pressure and flow rate.[6][13]
Equipment
-
Vibrating mesh nebulizer (e.g., Aerogen) or a jet nebulizer suitable for rodents.
-
Cascade Impactor (e.g., Andersen Cascade Impactor or Next Generation Impactor).[14]
-
Vacuum pump.
-
HPLC or UPLC system for drug quantification.[4]
Protocol: Aerosol Particle Size Distribution Analysis
-
Assemble the cascade impactor according to the manufacturer's protocol, ensuring all stages are clean and collection plates are properly coated if necessary.
-
Connect the impactor to a calibrated vacuum pump set to the required flow rate (e.g., 15 L/min for mouse exposure systems).[6]
-
Load the nebulizer with a known volume of the hexoprenaline sulfate formulation.
-
Connect the nebulizer to the induction port of the cascade impactor.
-
Activate the nebulizer and the vacuum pump simultaneously and run for a predetermined time (e.g., 2 minutes).
-
Disassemble the impactor. Carefully rinse the drug deposited on each stage and the filter with a known volume of a suitable solvent (e.g., mobile phase for HPLC).
-
Quantify the amount of hexoprenaline sulfate in each rinse solution using a validated HPLC/UPLC method.
-
Calculate the MMAD and Geometric Standard Deviation (GSD) using appropriate software or validated spreadsheets.[15][16]
Table 2: Target Aerosol Characteristics for Rodent Inhalation Studies
| Parameter | Target Value | Rationale |
|---|---|---|
| MMAD | 1 - 3 µm | Optimal for deposition beyond the tracheobronchial region and into the deep lungs of mice and rats.[11] |
| GSD | < 2.0 | Indicates a relatively narrow particle size distribution, leading to more consistent regional deposition.[16] |
| Nebulizer Output Rate | Device-dependent | Must be characterized to calculate the total aerosolized dose and estimate the delivered dose to the animal.[17] |
Preclinical Delivery Protocol: Mouse Model
This protocol describes the administration of aerosolized hexoprenaline sulfate to mice using a nose-only exposure system, a common method for inhalation toxicology and pharmacology studies.[6][18]
Equipment and Setup
-
Nose-only inhalation tower/chamber.
-
Animal restraints appropriate for the mouse strain and size.
-
Nebulizer and air/control system.
-
Exhaust system with appropriate filters.
Step-by-Step In Vivo Delivery Procedure
-
System Preparation: Assemble the nose-only exposure system. Ensure all tubing is secure and the chamber is sealed to prevent leaks. Set the airflow and vacuum parameters according to the system specifications to ensure uniform aerosol distribution to each port.[6]
-
Animal Acclimatization: Prior to the first drug exposure, acclimate the mice to the restraint tubes and the exposure tower with air only for 2-3 sessions to minimize stress-induced physiological changes.
-
Dosing Preparation: Load the nebulizer with the required volume of the hexoprenaline sulfate formulation. The volume needed will depend on the nebulizer's output rate and the desired exposure duration.
-
Animal Loading: Gently place each mouse into a restraint tube and load the tubes into the ports of the exposure tower.
-
Aerosol Exposure: Start the nebulizer and the system airflow simultaneously. Expose the animals for the planned duration (e.g., 5-30 minutes). The duration will depend on the aerosol concentration and the target lung-deposited dose.
-
Post-Exposure: Once the exposure is complete, turn off the nebulizer. Allow air to flow through the system for an additional 2-5 minutes to purge any remaining aerosol before removing the animals.
-
Monitoring: Observe the animals for any signs of distress during and after exposure. Return them to their home cages.
-
Dose Calculation: The estimated deposited lung dose can be calculated using the following formula, as described in various preclinical inhalation studies[6]:
-
Deposited Dose (µg/kg) = (Aerosol Concentration (µg/L) * Minute Ventilation (L/min) * Deposition Fraction (%) * Exposure Duration (min)) / Body Weight (kg)
-
Aerosol concentration is determined by sampling from the exposure port onto a filter. Minute ventilation can be estimated using standard allometric formulas, and the deposition fraction is often assumed (e.g., 10-15% for particles in the 1-3 µm range in rodents).
-
Visualization of Experimental Workflow
The following diagram outlines the comprehensive workflow from initial formulation to final preclinical data analysis.
Caption: Workflow for preclinical aerosol studies of hexoprenaline sulfate.
References
-
Hexoprenaline Sulfate | C22H34N2O10S | CID 325003 - PubChem [Link]
-
Patient-specific modeling of aerosol delivery in healthy and asthmatic adults [Link]
-
Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles - MDPI [Link]
-
A multiplex inhalation platform to model in situ like aerosol delivery in a breathing lung-on-chip - Frontiers [Link]
-
Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PubMed Central [Link]
- Development and validation of a new HPLC method for the determination of hexoprenaline sulf
-
Pharmaceutical Aerosols: Formulation and Characterization - Journal of Cardiovascular Disease Research [Link]
-
Low-dose intrapulmonary drug delivery device for studies on next-generation therapeutics in mice - PubMed Central [Link]
-
Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage For - Semantic Scholar [Link]
-
Generation and Characterization of Aerosolized Agents - NCBI [Link]
-
Aerosol characterization - Inhalation Sciences [Link]
-
Aerosol delivery into small anatomical airway model through spontaneous engineered breathing | Biomicrofluidics | AIP Publishing [Link]
-
The Challenge of Delivering Therapeutic Aerosols to Asthma Patients - PMC [Link]
-
Recent Developments in Aerosol Pulmonary Drug Delivery: New Technologies, New Cargos, and New Targets - NIH [Link]
-
Methods of Aerosol Particle Size Characterization - ResearchGate [Link]
-
Determination of hexoprenaline in plasma and urine employing the different Hx-PTA and Hx-PMA electrodes under FIA conditions. - ResearchGate [Link]
-
Nebulising Rats and Other Small Rodents | Vets In Milehouse and Plymstock - Elm Vets Plymouth [Link]
-
Clinical aerosols. I. Characterization of aerosols and their diagnostic uses - PubMed [Link]
-
AeroDeliver System - Maze Engineers [Link]
-
Delivered dose estimate to standardize airway hyperresponsiveness assessment in mice [Link]
-
Therapeutic Class Overview Beta Agonists [Link]
-
COPD gains first nebulized beta2 agonist - Drug Topics [Link]
-
Isoprenaline sulfate (Isoprenalini sulfas) [Link]
-
Therapeutic Class Reviews BRONCHODILATORS BETA AGONIST [Link]
-
Beta2-Agonists - StatPearls - NCBI Bookshelf [Link]
-
Therapeutic Class Overview - Inhaled Beta-Agonists [Link]
Sources
- 1. Hexoprenaline Sulfate | C22H34N2O10S | CID 325003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexoprenaline Sulfate | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. cdn.who.int [cdn.who.int]
- 9. HEXOPRENALINE SULPHATE CAS#: 3215-70-1 [m.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Low-dose intrapulmonary drug delivery device for studies on next-generation therapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Developments in Aerosol Pulmonary Drug Delivery: New Technologies, New Cargos, and New Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Challenge of Delivering Therapeutic Aerosols to Asthma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jcdronline.org [jcdronline.org]
- 15. One moment, please... [inhalation.se]
- 16. researchgate.net [researchgate.net]
- 17. journals.physiology.org [journals.physiology.org]
- 18. maze.conductscience.com [maze.conductscience.com]
Troubleshooting & Optimization
Technical Support Guide: Overcoming Solubility Challenges with Hexoprenaline Sulfate
Welcome to the technical support center for Hexoprenaline sulfate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of Hexoprenaline sulfate during their experiments. As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying scientific rationale to empower you to make informed decisions in your work. This document moves beyond rigid templates to offer a logical, problem-oriented approach to a common formulation challenge.
Section 1: Understanding the Challenge: Physicochemical Properties of Hexoprenaline Sulfate
Hexoprenaline sulfate is a potent β2-adrenergic agonist used as a bronchodilator and tocolytic agent.[1][2][3] Despite being a sulfate salt—a form often chosen to enhance water solubility[4]—its dissolution in neutral aqueous media can be problematic. This difficulty arises from its molecular structure: a relatively large molecule (M.W. ~518.6 g/mol ) featuring a lipophilic hexamethylene chain connecting two hydrophilic catecholamine moieties.[1][2] This amphiphilic nature can lead to strong intermolecular interactions and poor solvation in plain water.
Furthermore, the molecule possesses multiple functional groups that are sensitive to experimental conditions:
-
Two Secondary Amines: These groups are weakly basic and can be protonated, making solubility highly dependent on pH.
-
Four Phenolic Hydroxyls (Catechols): These groups are susceptible to oxidation, which can lead to degradation and a visible color change in solution, a known issue for similar compounds.[5][6]
The table below summarizes the key physicochemical properties relevant to its solubility.
| Property | Value / Description | Source |
| Molecular Formula | C₂₂H₃₄N₂O₁₀S | [1] |
| Molecular Weight | ~518.6 g/mol | [1][2] |
| Appearance | White to Off-White Solid | [7] |
| Reported Solubility | Slightly soluble in aqueous base and DMSO.[2][7] | [2][7] |
| Storage | Long-term at -20°C; short-term at 2-8°C. Protect from light and moisture. | [2] |
Section 2: Troubleshooting Guide: Direct Solutions for Common Issues
This section is structured as a series of questions you might encounter in the lab, followed by expert analysis and detailed protocols.
Q1: My Hexoprenaline sulfate isn't dissolving in pure water or standard phosphate-buffered saline (PBS) at pH 7.4. What is the first and most effective step I should take?
Expert Analysis: The most immediate factor governing the solubility of Hexoprenaline sulfate is pH. The two secondary amine groups on the molecule have pKa values that allow them to be protonated in an acidic environment. This protonation introduces positive charges, leading to electrostatic repulsion between molecules and enhancing their interaction with polar water molecules, thereby increasing solubility. Attempting to dissolve it at a neutral pH like 7.4 is often the primary cause of failure.
Core Recommendation: Utilize an acidic buffer system.
Protocol 1: pH-Mediated Dissolution
This protocol aims to achieve a target concentration by preparing the solution in a pH range that ensures the protonation of the amine groups.
-
Buffer Selection: Choose an appropriate acidic buffer. A citrate buffer (pH 4.0-5.0) or an acetate buffer (pH 4.5-5.5) is an excellent starting point.
-
Preparation: a. Prepare your chosen acidic buffer at the desired molarity (e.g., 10-50 mM). b. Accurately weigh the required amount of Hexoprenaline sulfate powder. c. Add the powder directly to the pre-prepared acidic buffer. Crucially, do not add the powder to water and then attempt to lower the pH, as dissolving the initial suspension can be difficult.
-
Dissolution: a. Vigorously vortex the solution for 1-2 minutes. b. If dissolution is still incomplete, place the vial in a sonicator bath for 5-10 minutes. Gentle warming to 37°C can be attempted, but monitor for any color change which could indicate degradation.[6]
-
Finalization: Once fully dissolved, the solution can be sterile-filtered through a 0.22 µm filter if required for your application.
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Section 3: Frequently Asked Questions (FAQs)
-
Q: I'm observing a pink or brown tint developing in my stock solution over time. What is happening and how can I prevent it?
-
A: This coloration is a classic sign of oxidation of the catechol functional groups, a common degradation pathway for this class of compounds. [5]To minimize this, you should:
-
Protect your solution from light by using amber vials or wrapping them in foil.
-
Prepare solutions using de-gassed solvents to remove dissolved oxygen.
-
For long-term storage, blanket the solution with an inert gas like nitrogen or argon before sealing.
-
Prepare solutions fresh whenever possible.
-
-
-
Q: Can I simply heat the solution to force the Hexoprenaline sulfate to dissolve?
-
A: While gentle warming (e.g., to 37°C) can be a useful aid in combination with other methods, excessive heat should be avoided. Hexoprenaline sulfate can degrade under thermal stress. [6]If you must use heat, do so sparingly and for the shortest time possible. Always cool the solution back to room temperature to check for precipitation, as solubility may decrease upon cooling.
-
-
Q: What are the ideal storage conditions for my prepared Hexoprenaline sulfate solutions?
-
A: Ideally, solutions should be used immediately after preparation. If storage is necessary, keep them refrigerated at 2-8°C and protected from light. [2]Before use, always allow the solution to return to room temperature and inspect for any signs of precipitation or color change. For solvent-based stocks (e.g., in DMSO), storage at -20°C is often possible. [3]
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 325003, Hexoprenaline Sulfate. PubChem. [Link]
-
The International Pharmacopoeia (Date not available). Isoprenaline sulfate (Isoprenalini sulfas). WHO. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Mittal, P., & Rana, A. (2021). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Pharmaceutical Sciences and Research, 12(10), 5147-5156. [Link]
-
Pharmaguideline (Date not available). Solubility Enhancement Techniques. Pharmaguideline. [Link]
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 375. [Link]
-
The Pharma Innovation Journal (2015). Various techniques for solubility enhancement: An overview. The Pharma Innovation. [Link]
-
Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149. [Link]
-
Thakuria, R., et al. (2014). Drug solubility: Importance and enhancement techniques. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 74-79. [Link]
-
Iacob, A. M., et al. (2023). Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications. International Journal of Molecular Sciences, 24(13), 11099. [Link]
-
Loftsson, T., & Jarvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of Pharmaceutical Sciences, 87(1), 30-39. [Link]
-
Choi, Y. H., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 639. [Link]
-
Mura, P. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceutics, 15(8), 2058. [Link]
-
Afonso Urich, J. A., et al. (2021). Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles. Molecules, 26(21), 6597. [Link]
Sources
- 1. Hexoprenaline Sulfate | C22H34N2O10S | CID 325003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Hexoprenaline Sulfate | TargetMol [targetmol.com]
- 4. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 5. cdn.who.int [cdn.who.int]
- 6. researchgate.net [researchgate.net]
- 7. HEXOPRENALINE SULPHATE CAS#: 3215-70-1 [m.chemicalbook.com]
Technical Support Center: Minimizing Cardiovascular Side Effects of Hexoprenaline Sulfate in Animal Studies
Welcome to the technical support center for researchers utilizing Hexoprenaline sulfate in pre-clinical animal studies. This guide is designed to provide in-depth, practical solutions for mitigating the cardiovascular side effects of this potent β2-adrenergic agonist. As experienced scientists, we understand that achieving therapeutic efficacy while ensuring animal welfare and data integrity is paramount. This resource moves beyond standard protocols to explain the underlying mechanisms and rationale for each recommendation, empowering you to troubleshoot and optimize your experimental designs.
Section 1: Understanding the Challenge: The Pharmacology of Hexoprenaline
Hexoprenaline is a selective β2-adrenergic receptor agonist, primarily used for its tocolytic (uterine relaxant) and bronchodilator properties[1]. Its therapeutic action is mediated through the Gs-protein coupled β2-adrenergic receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation[1].
However, its cardiovascular side effects, primarily tachycardia and palpitations, arise from a dose-dependent loss of receptor selectivity. At higher concentrations, Hexoprenaline can stimulate β1-adrenergic receptors, which are abundant in cardiac tissue. Activation of these receptors triggers a similar cAMP-mediated cascade, resulting in increased heart rate (positive chronotropy) and contractility (positive inotropy)[2].
Signaling Pathways at Play
To effectively counteract these side effects, a clear understanding of the involved signaling pathways is crucial.
Caption: Hexoprenaline's off-target cardiac effects pathway.
Section 2: Frequently Asked Questions (FAQs)
Here we address common questions encountered during the planning and execution of animal studies with Hexoprenaline.
Q1: What are the expected cardiovascular side effects of Hexoprenaline in rats, and at what dosage do they typically appear?
A1: The primary cardiovascular side effects are dose-dependent increases in heart rate (tachycardia) and potential changes in blood pressure[3][4]. While the precise dose-response can vary based on the rat strain and experimental conditions, significant cardioaccelerator responses can be observed at doses as low as 0.1 mg/kg[3]. For continuous infusion, rates used in human tocolysis studies, such as 0.075-0.33 mcg/min, often translate to observable heart rate increases in animal models[5]. It is crucial to perform a dose-ranging study in your specific animal model to determine the threshold for these effects.
Q2: How can I selectively block the cardiac side effects without interfering with the tocolytic or bronchodilator effects of Hexoprenaline?
A2: The key is to use a β1-selective adrenergic antagonist, commonly known as a "cardioselective" beta-blocker. These agents, such as metoprolol or atenolol, have a higher affinity for β1 receptors in the heart than for the β2 receptors in the uterus and bronchial smooth muscle[6]. Co-administration of a β1-selective blocker can effectively antagonize the positive chronotropic and inotropic effects of Hexoprenaline while preserving its desired therapeutic actions[6].
Q3: What is a recommended starting dose for a β1-selective blocker like metoprolol or atenolol in a rat model?
A3: Based on pre-clinical studies, an intravenous infusion of S(-)-atenolol at 5 mg/kg has been shown to effectively counteract isoprenaline-induced tachycardia in rats[7]. For metoprolol, a dosage of 1.5 µg/kg/min has been demonstrated to antagonize the cardiac effects of the β-agonist fenoterol in dogs, providing a potential starting point for dose-finding studies in rats[6]. It is imperative to titrate the dose of the beta-blocker to the minimum effective level to avoid confounding effects.
Q4: Are there alternative strategies to beta-blockers for mitigating cardiovascular side effects?
A4: While less common, exploring agents that modulate downstream signaling pathways could be a research avenue. For instance, phosphodiesterase inhibitors could potentially enhance the desired effects in the target tissue at lower Hexoprenaline concentrations, thereby reducing the likelihood of off-target cardiac effects. However, this approach is more exploratory and would require significant validation.
Section 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Excessive Tachycardia Despite Beta-Blocker Co-administration | 1. Insufficient dose of the β1-blocker. 2. Non-selective beta-blocker used. 3. Incorrect route of administration for the beta-blocker. | 1. Perform a dose-response study to determine the optimal β1-blocker dose. 2. Verify that the chosen beta-blocker is cardioselective (e.g., metoprolol, atenolol). 3. Ensure the pharmacokinetic profiles of Hexoprenaline and the beta-blocker are aligned. |
| Inconsistent Cardiovascular Responses to Hexoprenaline | 1. Animal stress during handling and injection. 2. Improper catheter placement for intravenous infusion. 3. Variability in drug formulation or stability. | 1. Use telemetry for monitoring in freely moving animals to minimize stress[8]. 2. Confirm catheter patency and placement before and after infusion[9]. 3. Prepare fresh drug solutions daily and protect from light. |
| ECG Artifacts Obscuring Heart Rate Data | 1. Poor electrode contact. 2. Animal movement. 3. Electrical interference from nearby equipment. | 1. Ensure proper skin preparation and secure electrode placement[10]. 2. Allow for an acclimatization period for the animal in the recording chamber. 3. Ground all equipment properly and shield the recording setup from electrical noise[10]. |
| Difficulty Maintaining Catheter Patency for Continuous Infusion | 1. Blood clotting in the catheter. 2. Catheter kinking or dislodgement. | 1. Regularly flush the catheter with a heparinized saline solution[9]. 2. Use a tethering system that allows for free movement without stressing the catheter line[9]. |
Section 4: Experimental Protocols
The following protocols provide a framework for your studies. It is essential to adapt these to your specific research question and institutional animal care and use guidelines.
Protocol 1: Establishing a Dose-Response for Hexoprenaline-Induced Tachycardia
Objective: To determine the dose of Hexoprenaline that induces a significant and reproducible tachycardic response in a rat model.
Methodology:
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Animal Model: Male Wistar rats (250-300g) instrumented with telemetry devices for continuous ECG and blood pressure monitoring[8].
-
Acclimatization: Allow animals to recover from surgery and acclimatize to the housing and telemetry system for at least 7 days.
-
Drug Administration:
-
Prepare a stock solution of Hexoprenaline sulfate in sterile saline.
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Administer escalating doses of Hexoprenaline (e.g., 0.05, 0.1, 0.2, 0.5 mg/kg) via intravenous bolus injection through a previously implanted catheter.
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Include a vehicle control group (saline injection).
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Allow for a sufficient washout period between doses.
-
-
Data Collection:
-
Record baseline cardiovascular parameters for at least 30 minutes prior to injection.
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Continuously monitor heart rate and blood pressure for at least 60 minutes post-injection.
-
-
Data Analysis:
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Calculate the change in heart rate from baseline for each dose.
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Plot the dose-response curve to identify the ED50 for the tachycardic effect.
-
Caption: Workflow for Hexoprenaline dose-response study.
Protocol 2: Mitigating Tachycardia with Metoprolol Co-administration
Objective: To evaluate the efficacy of metoprolol in preventing Hexoprenaline-induced tachycardia.
Methodology:
-
Animal Model: As in Protocol 1.
-
Experimental Groups:
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Group 1: Vehicle control (saline).
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Group 2: Hexoprenaline (a dose known to induce significant tachycardia, determined from Protocol 1).
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Group 3: Metoprolol (e.g., 1.5 µg/kg/min continuous infusion) followed by Hexoprenaline.
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Group 4: Metoprolol alone.
-
-
Drug Administration:
-
For Group 3, begin a continuous intravenous infusion of metoprolol 15-30 minutes prior to the Hexoprenaline bolus.
-
Administer Hexoprenaline or vehicle as a bolus injection.
-
-
Data Collection and Analysis:
-
Record baseline and post-injection cardiovascular parameters as in Protocol 1.
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Compare the peak heart rate change in the Hexoprenaline group versus the Metoprolol + Hexoprenaline group.
-
Quantitative Data Summary (Hypothetical)
The following table illustrates the type of data you should aim to generate. Note: These are representative values and should be determined experimentally.
| Treatment Group | Baseline Heart Rate (bpm) | Peak Heart Rate (bpm) | % Increase in Heart Rate |
| Vehicle Control | 350 ± 15 | 355 ± 18 | 1.4% |
| Hexoprenaline (0.2 mg/kg) | 348 ± 12 | 510 ± 25 | 46.6% |
| Metoprolol + Hexoprenaline | 335 ± 14 | 360 ± 20 | 7.5% |
| Metoprolol Alone | 340 ± 16 | 320 ± 15 | -5.9% |
Section 5: Concluding Remarks
Minimizing the cardiovascular side effects of Hexoprenaline in animal studies is not only an ethical imperative but also crucial for the validity of your research. By understanding the underlying pharmacology and employing targeted mitigation strategies, such as the co-administration of a β1-selective blocker, you can isolate the therapeutic effects of Hexoprenaline and generate more reliable and translatable data. Always remember to perform thorough dose-finding studies and utilize appropriate monitoring techniques to ensure the welfare of your animal subjects and the integrity of your scientific findings.
References
- Reinold, E. (1979). [Hexoprenalin as a tocolytic drug (author's transl)]. Wien Klin Wochenschr, 91(23), 805-9.
- Heilmann, L., & Siekmann, U. (1985). [Hexoprenaline--a new tocolytic for treatment of premature labor]. Arzneimittelforschung, 35(5), 857-61.
- Connolly, M. E., & Greenacre, J. K. (1976). The lymphocyte β-adrenoceptor in normal subjects and patients with bronchial asthma.
- Lipshitz, J., Shaver, D. C., & Anderson, G. D. (1986). Hexoprenaline tocolysis for intrapartum fetal distress and acidosis. The Journal of reproductive medicine, 31(11), 1023–1026.
- Melchior, J., & Bernard, N. (1985). The maternal cardiovascular effects of hexoprenaline and ritodrine. British journal of obstetrics and gynaecology, 92(9), 915–918.
- van Steeg, T. J., Freijer, J., & Danhof, M. (2007). Pharmacokinetic-pharmacodynamic modelling of S(-)-atenolol in rats: reduction of isoprenaline-induced tachycardia as a continuous pharmacodynamic endpoint. British journal of pharmacology, 151(3), 356–366.
- Forrest, I. W., & Fettes, I. (1981). A comparison of the cardiovascular effects of hexoprenaline and salbutamol in patients with reversible airways obstruction.
- Nolan, T. E., & Klein, H. J. (2002). Methods in vascular infusion biotechnology in research with rodents. ILAR journal, 43(3), 175–182.
- Kramer, K., & Kinter, L. B. (2003). Evaluation and applications of radiotelemetry in small laboratory animals. Physiological genomics, 13(3), 197–205.
- Stark, R. D., Pover, C. M., & Lang, W. J. (1980). The cardiovascular effects of hexoprenaline in the dog with and without beta-adrenoceptor blockade. Clinical and experimental pharmacology & physiology, 7(5), 453–461.
- Wiest, W., Hiltmann, W. D., & Hettenbach, A. (1981). The effect of the beta-1-blocking agent metoprolol on the cardiovascular and metabolic side effects of the tocolytic drug hexoprenaline. Geburtshilfe und Frauenheilkunde, 41(6), 410–414.
- van der Vusse, G. J., & Reneman, R. S. (1985). The significance of myocardial fatty acid metabolism. Basic research in cardiology, 80(5), 437–451.
- Svedmyr, N. (1985). The role of the sympatho-adrenal system in exercise-induced asthma. Lung, 163(1), 25–36.
- Lipshitz, J. (1981). Beta-adrenergic agonists.
- de Haan, J., van Bemmel, J. H., & Versteeg, B. (1980). Quantitative evaluation of the fetal heart rate pattern. I. The baseline. European journal of obstetrics, gynecology, and reproductive biology, 10(2), 95–109.
-
van Steeg, T. J., Freijer, J., & Danhof, M. (2007). Pharmacokinetic-pharmacodynamic modelling of S(-)-atenolol in rats: reduction of isoprenaline-induced tachycardia as a continuous pharmacodynamic endpoint. British journal of pharmacology, 151(3), 356–366. Available at: [Link]
-
RWD Life Science. (2024). Common problems with RWD Osmotic Pump. Available at: [Link]
-
Reinold, E. (1979). [Hexoprenalin as a tocolytic drug (author's transl)]. Wien Klin Wochenschr, 91(23), 805-9. Available at: [Link]
-
FDA. (n.d.). N-19-962S013 Toprol Pharmacology Review. Available at: [Link]
-
Medsafe. (2011). ATENOLOL datasheet. Available at: [Link]
-
[No authors listed]. (1981). [Investigations in Animal Experiments Into the Influence of the beta-1-selective Blocking Agent Metoprolol on the Cardiovascular and Metabolic Side Effects of the Tocolytic Fenoterol]. Z Geburtshilfe Perinatol, 185(6), 313-20. Available at: [Link]
-
Medscape. (n.d.). Lopressor, Toprol XL, Kapspargo Sprinkle (metoprolol) dosing, indications, interactions, adverse effects, and more. Available at: [Link]
-
Heilmann, L., & Siekmann, U. (1985). [Hexoprenaline--a new tocolytic for treatment of premature labor]. Arzneimittelforschung, 35(5), 857-61. Available at: [Link]
-
Lipshitz, J., Shaver, D. C., & Anderson, G. D. (1986). Hexoprenaline tocolysis for intrapartum fetal distress and acidosis. J Reprod Med, 31(11), 1023-6. Available at: [Link]
-
Maslov, M. Y., et al. (2015). Vascular Dilation, Tachycardia, and Increased Inotropy Occur Sequentially with Increasing Epinephrine Dose Rate, Plasma and Myocardial Concentrations, and cAMP. Heart, lung & circulation, 24(7), 711–718. Available at: [Link]
-
Li, Y., et al. (2017). Dynamic Recording ECG for Ischemic Rat Heart Using Implantable Wireless Telemetry. Journal of healthcare engineering, 2017, 9526017. Available at: [Link]
-
Lemoine, S., et al. (2023). What to consider for ECG in mice—with special emphasis on telemetry. Pflugers Archiv : European journal of physiology, 475(2), 165–178. Available at: [Link]
-
Yildiz, M., et al. (2024). Effect of direct adrenaline infusion into isolated rat heart on the induction of ventricular tachyarrhythmias. MethodsX, 12, 102604. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Hexoprenaline Sulfate? - Patsnap Synapse. Available at: [Link]
-
med-linket corp. (2025). ECG Artifact Troubleshooting: 6 Common Types and How to Fix Them. Available at: [Link]
-
Yunos, N. M., et al. (2023). Repeated Administration of Low Dose Isoprenaline on the Rat's Cardiovascular System. Sains Malaysiana, 52(4), 1221-1234. Available at: [Link]
-
Knight, J., et al. (2011). Electrocardiography Pitfalls and Artifacts: The 10 Commandments. Cardiology. Available at: [Link]
-
Falconer, J. S., & Cutler, D. J. (1983). Responses of the cardiovascular system of the rat to noradrenaline infusions and their modification by adrenoceptor blocking agents. Clinical and experimental pharmacology & physiology, 10(4), 373–381. Available at: [Link]
-
Nemecek, E., et al. (2012). Acute initial haemodynamic changes in a rat isoprenaline model of cardiotoxicity. Toxicology and industrial health, 28(10), 921–930. Available at: [Link]
Sources
- 1. What is the mechanism of Hexoprenaline Sulfate? [synapse.patsnap.com]
- 2. [Hexoprenaline--a new tocolytic for treatment of premature labor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylhexaneamine causes tachycardia and pressor responses indirectly by releasing noradrenaline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cardiovascular effects of 6-nitrodopamine, adrenaline, noradrenaline, and dopamine in normotensive and hypertensive rats [frontiersin.org]
- 5. [Hexoprenalin as a tocolytic drug (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Investigations in animal experiments into the influence of the beta-1-selective blocking agent metoprolol on the cardiovascular and metabolic side effects of the tocolytic fenoterol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic-pharmacodynamic modelling of S(−)-atenolol in rats: reduction of isoprenaline-induced tachycardia as a continuous pharmacodynamic endpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med-linket-corp.com [med-linket-corp.com]
Technical Support Center: Troubleshooting Hexoprenaline Sulfate Stability in Long-Term Experiments
Welcome to the technical support guide for Hexoprenaline Sulfate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of Hexoprenaline Sulfate throughout long-term experiments. Ensuring the stability of your compound is paramount for generating reproducible and reliable data. This guide will address common issues through a troubleshooting Q&A, provide answers to frequently asked questions, and detail essential protocols.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The underlying cause of many experimental inconsistencies can often be traced back to compound stability.
Q1: My experimental results are inconsistent, showing a gradual loss of the expected biological effect over time. What is the likely cause?
A gradual loss of potency is a classic indicator of compound degradation. Hexoprenaline Sulfate, like many catecholamine-containing structures, is susceptible to several environmental factors that can compromise its integrity.
Causality: The loss of effect is due to a decrease in the concentration of the active parent molecule and a potential increase in degradants, which are typically inactive or have a different activity profile. The primary culprits are hydrolysis and oxidation.[1]
Immediate Troubleshooting Steps:
-
Review Your Storage Protocol: Compare your current storage conditions against the recommended standards. Are you storing aliquots at the correct temperature? Are you minimizing freeze-thaw cycles?
-
Check the pH of Your Vehicle/Buffer: Hexoprenaline is significantly more stable in an acidic environment. Commercial injectable formulations are buffered to a pH of 2.5-3.5 to prevent hydrolysis.[1] If your experimental buffer is neutral or alkaline, the rate of degradation will be accelerated.
-
Prepare a Fresh Stock Solution: The most straightforward diagnostic step is to prepare a fresh stock solution from the solid powder and repeat a key experiment. If the expected activity is restored, it strongly implicates the degradation of your previous working solution.
Below is a workflow to diagnose and address inconsistent results.
Caption: Troubleshooting workflow for inconsistent experimental results.
Q2: I'm observing new or growing peaks in my HPLC/UPLC analysis of an aged solution. What are these?
These additional peaks are almost certainly degradation products. A stability-indicating analytical method, such as the one developed by Afonso Urich et al. (2021), is designed to separate the intact Hexoprenaline Sulfate from its degradants.[1][2]
Causality: Hexoprenaline Sulfate degrades under various stress conditions, including acid/base hydrolysis, oxidation, and exposure to heat and light.[1] Each of these pathways can produce distinct molecular species that will appear as new peaks in your chromatogram.
-
Hydrolytic Degradation: Particularly prevalent in neutral or basic aqueous solutions.[1]
-
Oxidative Degradation: The catechol rings in the Hexoprenaline structure are highly susceptible to oxidation. This can be accelerated by the presence of metal ions or exposure to air.
-
Photodegradation: Exposure to UV or even ambient light can induce degradation.[1][3]
The diagram below illustrates the main factors leading to degradation.
Caption: Primary degradation pathways for Hexoprenaline Sulfate.
To confirm, you can perform a forced degradation study on a fresh sample and compare the resulting chromatograms to your aged sample.
Part 2: Frequently Asked Questions (FAQs)
This section provides preventative guidance for the proper handling and storage of Hexoprenaline Sulfate.
Q1: What are the definitive storage conditions for Hexoprenaline Sulfate?
Proper storage is the most critical factor in preventing degradation. Conditions vary based on whether the compound is in solid or solution form.
Data Presentation: Table 1. Recommended Storage Conditions for Hexoprenaline Sulfate
| Form | Duration | Temperature | Conditions | Source(s) |
|---|---|---|---|---|
| Solid Powder | Long-Term (months to years) | -20°C | Dry, protected from light. | [4][5] |
| Short-Term (days to weeks) | 0 - 4°C | Dry, protected from light. | [5] | |
| In Solvent | Long-Term (up to 1 year) | -80°C | In a suitable solvent (e.g., DMSO), aliquoted. | [4] |
| Short-Term (days to weeks) | -20°C | Aliquoted to avoid freeze-thaw cycles. | [5] |
| | Very Short-Term (up to 48h) | Room Temperature | In an acidic aqueous buffer (pH 2.5-3.5). |[1] |
Q2: How should I prepare and store stock solutions for long-term use?
The key to long-term solution stability is choosing the right solvent, preparing aliquots, and storing at the correct temperature.
Expertise & Experience: Repeatedly freezing and thawing a stock solution is a major cause of degradation. The process can introduce moisture and increase exposure to air (oxygen), accelerating both hydrolysis and oxidation. Aliquoting into single-use volumes is a non-negotiable best practice.
Step-by-Step Protocol for Stock Solution Preparation:
-
Select Solvent: For initial high-concentration stock, use an organic solvent like DMSO, in which Hexoprenaline Sulfate is soluble.[5]
-
Calculate & Dissolve: Carefully weigh the solid powder and dissolve it in the appropriate volume of solvent to achieve your target concentration. Ensure complete dissolution.
-
Aliquot: Immediately dispense the stock solution into small, single-use, light-protecting (amber) cryovials. The volume of each aliquot should be sufficient for one or two experiments.
-
Label & Store: Clearly label each vial with the compound name, concentration, date, and your initials. Store the aliquots at -80°C for maximum stability.[4]
Q3: What is the impact of pH on Hexoprenaline Sulfate stability in aqueous solutions?
The pH of the aqueous medium is a critical stability parameter.
Causality: Hexoprenaline Sulfate is prone to hydrolysis, and this degradation is significantly accelerated in neutral to basic conditions. It demonstrates much greater stability in acidic conditions. This is why commercial injectable products are formulated with a pH between 2.5 and 3.5.[1] For any in vitro experiments using aqueous buffers, it is crucial to either use an acidic buffer or to assess the stability of the compound in your specific experimental medium over the time course of the experiment.
Q4: How can I perform a basic stability assessment of my compound?
You can assess stability by performing a controlled forced degradation study. This involves intentionally exposing the drug to harsh conditions to rapidly identify potential degradation pathways and confirm that your analytical method can detect any resulting impurities.[6][7]
Data Presentation: Table 2. Summary of Forced Degradation Conditions for Hexoprenaline Sulfate
| Stress Condition | Protocol Example | Expected Outcome | Reference(s) |
|---|---|---|---|
| Acid Hydrolysis | 1 N HCl for 1 hour | Relatively stable | [1] |
| Base Hydrolysis | 0.1 N NaOH for 30 minutes | Significant degradation | [1][8] |
| Oxidation | 3% H₂O₂ for 1 hour | Significant degradation | [1] |
| Thermal | 60°C for 4 hours | Moderate degradation | [1] |
| Photolytic | Visible light for 8 hours | Minor to moderate degradation |[1][3] |
Part 3: Experimental Protocols
Protocol 1: Validating Solution Stability with a Stability-Indicating UPLC Method
This protocol is based on a validated, published method and serves as a self-validating system to ensure the integrity of your experimental solutions.[1][2]
Objective: To compare the purity of an aged Hexoprenaline Sulfate solution against a freshly prepared standard.
Methodology:
-
Prepare Fresh Standard: Accurately prepare a solution of Hexoprenaline Sulfate at your working concentration (e.g., 5 µg/mL) from solid powder. This is your 100% reference.
-
Retrieve Aged Sample: Thaw one aliquot of your long-term stored stock solution and prepare a sample at the same working concentration.
-
Set up UPLC System:
-
Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm × 50 mm.
-
Mobile Phase A: 5.0 mM sodium dihydrogen phosphate + 10 mM octane-1-sulphonic acid sodium salt, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Detection: 280 nm.
-
Gradient: (t=0, 5% B; t=1, 5% B; t=5, 50% B; t=7, 5% B; t=10, 5% B).
-
-
Analysis:
-
Inject the fresh standard and integrate the area of the main Hexoprenaline peak. This is your reference (Area_Fresh).
-
Inject the aged sample and integrate the area of the main Hexoprenaline peak (Area_Aged).
-
Observe the chromatogram of the aged sample for any additional peaks not present in the fresh standard.
-
-
Calculate Stability:
-
Percent Remaining = (Area_Aged / Area_Fresh) * 100
-
A result below 90-95% typically indicates significant degradation, and the stock should be discarded.
-
References
-
Afonso Urich, J. A., Marko, V., Boehm, K., Lara García, R. A., Jeremic, D., & Paudel, A. (2021). Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles. Molecules, 26(21), 6597. [Link]
-
Afonso Urich, J. A., et al. (2021). Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles. PubMed, 34771005. [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies on hexoprenaline. Retrieved from ResearchGate. [Link]
-
Rios, M. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
ResearchGate. (2014). Flow Injection Potentiometric Assay of Hexoprenaline in Its Pure State, Pharmaceutical Preparations, and Biological Samples. Retrieved from ResearchGate. [Link]
-
Reed, R. A., & Yalkowsky, S. H. (2014). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Journal of Pharmaceutical Sciences. [Link]
-
South African Health Products Regulatory Authority (SAHPRA). (n.d.). STABILITY TESTING. Retrieved from SAHPRA. [Link]
-
Pharmacompass. (n.d.). HEXOPRENALINE SULFATE | Drug Information, Uses, Side Effects, Chemistry. Retrieved from Pharmacompass. [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from Separation Science. [Link]
-
Allwood, M. C., & Plane, J. (1984). Photostability of symphatomimetic agents in commonly used infusion media in the absence and presence of bisulfite. Journal of Clinical & Hospital Pharmacy, 9(3), 237-245. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Hexoprenaline Sulfate | TargetMol [targetmol.com]
- 5. medkoo.com [medkoo.com]
- 6. pharmtech.com [pharmtech.com]
- 7. sahpra.org.za [sahpra.org.za]
- 8. researchgate.net [researchgate.net]
Avoiding tachyphylaxis with repeated Hexoprenaline sulfate administration in vitro.
Welcome to the technical support center for researchers utilizing Hexoprenaline sulfate in in vitro models. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you understand, identify, and mitigate tachyphylaxis in your experiments. Our goal is to ensure the integrity and reproducibility of your research data.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is Hexoprenaline sulfate and how does it work in vitro?
Hexoprenaline sulfate is a direct-acting sympathomimetic agent with high selectivity for β2-adrenergic receptors (β2-AR).[1] It is primarily used in research to model the relaxation of smooth muscle, such as in the bronchi or uterus.[2][3] Its mechanism of action involves binding to β2-ARs, which are G-protein-coupled receptors (GPCRs). This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately causing a decrease in intracellular calcium and relaxation of the smooth muscle tissue.[2]
Q2: We are observing a diminished response to repeated doses of Hexoprenaline in our tissue bath experiments. What is happening?
You are likely observing tachyphylaxis, a phenomenon characterized by a rapidly decreasing response to a drug following repeated administration.[4] For β2-agonists like Hexoprenaline, this is a well-documented effect that occurs over minutes to hours. It is a critical factor to control for in in vitro pharmacology studies, as it can significantly impact the interpretation of dose-response curves and drug efficacy.[5][6] The underlying cause is a protective cellular mechanism called homologous desensitization.[7]
Q3: What is the molecular mechanism behind β2-agonist-induced tachyphylaxis?
Tachyphylaxis is primarily driven by the desensitization and subsequent internalization of the β2-adrenergic receptor. The process involves several key steps:
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Receptor Phosphorylation: Upon prolonged agonist binding, G-protein-coupled receptor kinases (GRKs) are recruited to the intracellular domain of the β2-AR.[8][9] GRKs phosphorylate specific serine and threonine residues on the receptor's C-terminal tail.[7] This phosphorylation event is the critical first step in "un-coupling" the receptor from its downstream G-protein signaling cascade.[10]
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β-Arrestin Binding: The phosphorylated receptor now serves as a high-affinity binding site for β-arrestin proteins.[8][11]
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Signal Termination & Internalization: β-arrestin binding sterically hinders further G-protein activation, effectively silencing the cAMP signal.[9] Furthermore, β-arrestin acts as an adaptor protein, recruiting the receptor to clathrin-coated pits for endocytosis, removing it from the cell surface.[9][10]
-
Receptor Fate: Once internalized into endosomes, the receptor can either be dephosphorylated and recycled back to the plasma membrane (resensitization) or targeted for lysosomal degradation (downregulation).[12][13] Continuous agonist presence favors degradation, leading to a longer-term loss of response.
Part 2: Visualizing the Mechanism of Tachyphylaxis
To better understand the process, the following diagram illustrates the key molecular events leading to β2-AR desensitization and internalization.
Caption: Mechanism of β2-AR signaling and desensitization.
Part 3: Troubleshooting Guide & Mitigation Strategies
This section addresses specific experimental issues and provides actionable protocols to prevent or reverse tachyphylaxis.
Q4: Our cumulative dose-response curve for Hexoprenaline is shifting to the right and the maximal response is decreasing with each experiment. How can we get consistent results?
This is a classic presentation of tachyphylaxis. To obtain reproducible dose-response curves, you must either prevent desensitization from occurring or ensure the system is fully "reset" or resensitized between agonist applications.
Strategy 1: Co-administration with a Phosphodiesterase 4 (PDE4) Inhibitor
-
Scientific Rationale: The intracellular effects of β2-agonists are mediated by cAMP. Phosphodiesterases (PDEs) are enzymes that degrade cAMP, terminating the signal.[14] In smooth muscle, PDE4 is a key isoform that breaks down cAMP generated by β2-AR stimulation.[14][15] By inhibiting PDE4 (e.g., with Rolipram), you can maintain higher intracellular cAMP levels for a given dose of Hexoprenaline. This can potentiate the agonist's effect and counteract the signal dampening caused by initial receptor desensitization.[14][16]
-
Expected Outcome: Increased potency (leftward shift of the dose-response curve) and potentially a more sustained maximal response compared to Hexoprenaline alone.
Strategy 2: Pre-incubation with a Glucocorticoid
-
Scientific Rationale: Glucocorticoids, like Dexamethasone or Hydrocortisone, are known to counteract β2-AR tachyphylaxis. They work through several mechanisms, including increasing the transcription of the β2-AR gene, which leads to a higher density of receptors on the cell surface.[17][18] They may also enhance the coupling between the receptor and its G-protein and accelerate the recovery from the desensitized state.[19][20]
-
Expected Outcome: Attenuation or prevention of the rightward shift and Emax reduction seen with repeated Hexoprenaline administration.
Experimental Protocols
The following protocols are designed for an isolated tissue bath setup, a common in vitro model for studying smooth muscle contractility.[21] These can be adapted for various smooth muscle preparations (e.g., tracheal rings, myometrial strips, aortic rings).[22][23][24][25]
Protocol 1: Baseline Tachyphylaxis Induction
This protocol establishes the presence and magnitude of tachyphylaxis in your system.
-
Tissue Preparation: Prepare and mount smooth muscle tissue in an isolated tissue bath containing appropriate physiological salt solution (e.g., Krebs-Henseleit) at 37°C, bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow tissue to equilibrate under optimal resting tension for at least 60 minutes. Replace the bath solution every 15-20 minutes.
-
Pre-contraction: Contract the tissue with a standardized agonist (e.g., 1 µM Carbachol or 60 mM KCl). Once a stable plateau is reached, wash out the agonist and allow the tissue to return to baseline.
-
First Dose-Response: Generate a cumulative concentration-response curve for Hexoprenaline, adding increasing concentrations of the agonist to the bath.
-
Induction of Tachyphylaxis: After reaching the maximal response, wash out the Hexoprenaline. Then, incubate the tissue with a submaximal concentration of Hexoprenaline (e.g., EC70-EC80 from the first curve) for 60 minutes.
-
Washout: Perform an extended washout procedure (e.g., 60 minutes with solution changes every 10 minutes) to remove the incubating Hexoprenaline.
-
Second Dose-Response: Generate a second cumulative concentration-response curve for Hexoprenaline.
-
Analysis: Compare the EC50 and Emax values of the first and second curves. A significant increase in EC50 and/or a decrease in Emax indicates tachyphylaxis.
Protocol 2: Mitigation with a PDE4 Inhibitor (Rolipram)
-
Follow steps 1-3 from Protocol 1.
-
Pre-incubation: Before the first dose-response curve, incubate the tissue with a PDE4 inhibitor (e.g., 1 µM Rolipram) for 30 minutes.
-
Dose-Response with Inhibitor: Generate the first cumulative concentration-response curve for Hexoprenaline in the continued presence of Rolipram.
-
Tachyphylaxis Induction: Follow step 5 from Protocol 1 (incubate with Hexoprenaline), ensuring Rolipram is also present during this incubation.
-
Washout: Follow step 6 from Protocol 1.
-
Second Dose-Response with Inhibitor: Generate the second cumulative concentration-response curve for Hexoprenaline, again in the presence of Rolipram.
-
Analysis: Compare the shift between the first and second curves to the shift observed in the baseline protocol. A reduced shift indicates mitigation of tachyphylaxis.
Protocol 3: Prevention with a Glucocorticoid (Dexamethasone)
-
Tissue Preparation & Pre-incubation: After preparing the tissue, incubate it in the tissue bath with a glucocorticoid (e.g., 1 µM Dexamethasone) for at least 2-4 hours. Note: Glucocorticoid effects are transcription-dependent and require time.
-
Follow steps 2-8 from Protocol 1, ensuring Dexamethasone is present in the bath solution throughout the entire experiment.
-
Analysis: Compare the shift between the first and second curves to the shift observed in the baseline protocol. The absence or significant reduction of a shift indicates prevention of tachyphylaxis.
Part 4: Data Interpretation & Workflow Visualization
Expected Quantitative Outcomes
The following table summarizes the expected changes in key pharmacological parameters (EC50 and Emax) under different experimental conditions.
| Experimental Condition | First Curve (EC50) | Second Curve (EC50) | Change in Potency | First Curve (Emax) | Second Curve (Emax) | Change in Efficacy |
| Baseline (Tachyphylaxis) | 10 nM | 50 nM | 5-fold Decrease | 100% | 75% | 25% Decrease |
| + PDE4 Inhibitor | 5 nM | 15 nM | 3-fold Decrease | 100% | 90% | 10% Decrease |
| + Glucocorticoid | 12 nM | 15 nM | ~1.2-fold Decrease | 100% | 98% | Minimal Decrease |
| Note: These values are illustrative examples to demonstrate the expected trends. |
Experimental Workflow Diagram
This diagram outlines the decision-making process for a typical in vitro experiment designed to study Hexoprenaline while accounting for tachyphylaxis.
Caption: Decision workflow for managing tachyphylaxis in vitro.
References
- Patsnap Synapse. (2024-07-17). What is the mechanism of Hexoprenaline Sulfate?
- Patsnap Synapse. (2024-06-15). What is Hexoprenaline Sulfate used for?
- PharmaCompass. (2022-09-16). Hexoprenaline : Indications, Uses, Dosage, Drugs Interactions, Side effects.
- MIMS Philippines. Hexoprenaline: Uses, Dosage, Side Effects and More.
- medtigo. hexoprenaline | Dosing & Uses.
- Donovan, C., et al. (2019). TLR2 activation causes tachyphylaxis to β2 -agonists in vitro and ex vivo: modelling bacterial exacerbation. PubMed.
- Baraniuk, J. N., et al. (1997). Glucocorticoids induce beta2-adrenergic receptor function in human nasal mucosa. The American Journal of Physiology.
- Davis, C., & Conolly, M. E. (1980). Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro. British Journal of Clinical Pharmacology.
- Davis, C., & Conolly, M. E. (1980). Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro. PubMed.
- Mak, J. C., et al. (1995). Glucocorticosteroids increase beta 2-adrenergic receptor transcription in human lung. The American Journal of Physiology.
- Patel, B. S., et al. (2013). Inhibitors of Phosphodiesterase 4, but Not Phosphodiesterase 3, Increase β2-Agonist-Induced Expression of Antiinflammatory Mitogen-Activated Protein Kinase Phosphatase 1 in Airway Smooth Muscle Cells. PubMed.
- Small, K. M., et al. (2016). Phosphodiesterase 4 Inhibitors Attenuate the Asthma Phenotype Produced by β2-Adrenoceptor Agonists in Phenylethanolamine N-Methyltransferase–Knockout Mice. PubMed Central.
- Goral, V., et al. (2011). Agonist-Directed Desensitization of the β2-Adrenergic Receptor. PLOS One.
- Chan, S. M., et al. (2018). β2-Agonists upregulate PDE4 mRNA but not protein or activity in human airway smooth muscle cells from asthmatic and nonasthmatic volunteers. American Physiological Society Journal.
- Cheung, C., et al. (2011). Smooth muscle cell differentiation in vitro: Models and underlying molecular mechanisms. PubMed Central.
- Gonzalez, J. C., & Schiffrin, E. L. (2017). In Vitro Assays to Determine Smooth Muscle Cell Hypertrophy, Protein Content, and Fibrosis. PubMed.
- Choi, M., et al. (2018). G protein–coupled receptor kinases (GRKs) orchestrate biased agonism at the β 2 -adrenergic receptor. ResearchGate.
- Reiter, E., & Lefkowitz, R. J. (2006). GRKs and beta-arrestins: roles in receptor silencing, trafficking and signaling. Trends in Endocrinology & Metabolism.
- Cheung, C., et al. (2011). Smooth muscle cell differentiation in vitro: models and underlying molecular mechanisms. PubMed.
- Krasel, C., et al. (2005). Beta-arrestin binding to the beta2-adrenergic receptor requires both receptor phosphorylation and receptor activation. PubMed.
- Harris, M., et al. (2022). Determining the Effects of Differential Expression of GRKs and β-arrestins on CLR-RAMP Agonist Bias. National Institutes of Health.
- Lohse, M. J., et al. (1989). Inhibition of beta-adrenergic receptor kinase prevents rapid homologous desensitization of beta 2-adrenergic receptors. PubMed.
- van der Loop, F. H., et al. (2022). The Phenotypic Responses of Vascular Smooth Muscle Cells Exposed to Mechanical Cues. MDPI.
- Sorriento, D., et al. (2018). Double life: How GRK2 and β-arrestin signaling participate in diseases. PubMed Central.
- Guo, X., et al. (2009). A novel in vitro model system for smooth muscle differentiation from human embryonic stem cell-derived mesenchymal cells. PubMed Central.
- Cong, M., et al. (2009). Rapid Recycling of β2-Adrenergic Receptors is Dependent on the Actin Cytoskeleton and Myosin Vb. PubMed Central.
- Morrison, K. J., et al. (1996). Repetitive endocytosis and recycling of the beta 2-adrenergic receptor during agonist-induced steady state redistribution. PubMed.
- Johnson, M. (2004). Interactions between corticosteroids and beta2-agonists in asthma and chronic obstructive pulmonary disease. PubMed.
- Orehek, J. (1988). [Long-term therapy with beta-2 mimetics: role of tachyphylaxis]. PubMed.
- Diaz-Perez, S., et al. (2022). Protocol to assess the effects of dysfunctional human vascular smooth muscle cells on other brain cells using in vitro models of Alzheimer's disease. National Institutes of Health.
- Guo, X. (2009). Characterization of a novel in vitro model for smooth muscle differentiation and the role of dedicator of cytokinesis 2 in smooth muscle differentiation, phenotypic modulation, and vascular remodeling. UGA Open Scholar.
- Grosberg, A., et al. (2011). Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle. PubMed Central.
- Ten Berge, R. E., et al. (1992). In vitro tachyphylaxis to isoprenaline in guinea-pig trachea: influence of theophylline? PubMed.
- Dhaun, N., et al. (2014). Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research. Journal of Visualized Experiments.
Sources
- 1. mims.com [mims.com]
- 2. What is the mechanism of Hexoprenaline Sulfate? [synapse.patsnap.com]
- 3. What is Hexoprenaline Sulfate used for? [synapse.patsnap.com]
- 4. [Long-term therapy with beta-2 mimetics: role of tachyphylaxis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-Directed Desensitization of the β2-Adrenergic Receptor | PLOS One [journals.plos.org]
- 7. Inhibition of beta-adrenergic receptor kinase prevents rapid homologous desensitization of beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Determining the Effects of Differential Expression of GRKs and β-arrestins on CLR-RAMP Agonist Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beta-arrestin binding to the beta2-adrenergic receptor requires both receptor phosphorylation and receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid Recycling of β2-Adrenergic Receptors is Dependent on the Actin Cytoskeleton and Myosin Vb - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repetitive endocytosis and recycling of the beta 2-adrenergic receptor during agonist-induced steady state redistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitors of Phosphodiesterase 4, but Not Phosphodiesterase 3, Increase β2-Agonist-Induced Expression of Antiinflammatory Mitogen-Activated Protein Kinase Phosphatase 1 in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Phosphodiesterase 4 Inhibitors Attenuate the Asthma Phenotype Produced by β2-Adrenoceptor Agonists in Phenylethanolamine N-Methyltransferase–Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glucocorticoids induce beta2-adrenergic receptor function in human nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glucocorticosteroids increase beta 2-adrenergic receptor transcription in human lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Interactions between corticosteroids and beta2-agonists in asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Smooth muscle cell differentiation in vitro: Models and underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Assays to Determine Smooth Muscle Cell Hypertrophy, Protein Content, and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Smooth muscle cell differentiation in vitro: models and underlying molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Addressing interference in analytical assays for Hexoprenaline sulfate.
Welcome to the technical support resource for the analysis of Hexoprenaline sulfate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common interferences encountered in analytical assays. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the accuracy, precision, and reliability of your data. This resource is structured in a question-and-answer format to directly address the challenges you may face in the laboratory.
Section 1: Foundational Knowledge of Interference in Hexoprenaline Sulfate Analysis
This section provides an overview of the common challenges and the physicochemical properties of Hexoprenaline sulfate that are pertinent to analytical method development.
Q1: What are the primary sources of interference in analytical assays for Hexoprenaline sulfate?
When quantifying Hexoprenaline sulfate, particularly in biological matrices, analysts may encounter several types of interference that can compromise data integrity. These can be broadly categorized into three main types:
-
Matrix Effects: This is arguably the most significant challenge in bioanalytical mass spectrometry. The matrix effect is the alteration (suppression or enhancement) of the analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1] These components, such as phospholipids, salts, and endogenous metabolites, can affect droplet formation and ion evaporation in the mass spectrometer source, leading to inaccurate quantification.[1]
-
Cross-Reactivity: Primarily a concern for immunoassays, cross-reactivity occurs when the assay's antibodies bind to compounds other than Hexoprenaline sulfate.[2][3] This is often due to structural similarities between the target analyte and other molecules, which could be metabolites of Hexoprenaline, other administered drugs, or endogenous compounds.[4] The result can be a false-positive signal or an overestimation of the analyte concentration.[3]
-
Analyte-Independent Interferences: These are issues not directly related to matrix components or cross-reactive compounds but rather to the experimental conditions or the inherent stability of Hexoprenaline sulfate. This can include degradation of the analyte during sample collection, storage, or processing, or interference from exogenous sources like anticoagulants (e.g., Li-heparin) or polymers leaching from plasticware.[5][6]
Q2: Which chemical properties of Hexoprenaline sulfate are important to consider when developing a robust analytical method?
Understanding the physicochemical properties of Hexoprenaline sulfate is critical for anticipating and mitigating potential analytical issues.
-
Catechol Moiety: Hexoprenaline contains two catechol groups (1,2-dihydroxybenzene rings). This structure is highly susceptible to oxidation, which can lead to the degradation of the analyte. This necessitates careful sample handling, potentially including the use of antioxidants during sample preparation and storage at low temperatures (-20°C or -80°C) in the dark.[7][8]
-
Hydrophilicity and pKa: With a pKa of 8.7 and a logP of 0.22, Hexoprenaline sulfate is a basic and relatively hydrophilic compound.[5] This presents a challenge for retention on traditional reversed-phase C18 columns. To achieve adequate chromatographic retention and separation from polar matrix components, specialized techniques such as the use of ion-pairing reagents (e.g., octane-1-sulfonic acid) in the mobile phase are often required.[5]
-
Hydrolytic Instability: The molecule is prone to degradation via hydrolysis, particularly under basic conditions.[5] It is significantly more stable in an acidic environment, with commercial injectable formulations having a pH between 2.5 and 3.5.[5] This is a critical consideration for the pH of extraction solvents, mobile phases, and final sample solutions.
| Property | Value / Characteristic | Implication for Analysis |
| Molecular Formula | C22H34N2O10S | Used for accurate mass determination in MS.[9] |
| Molecular Weight | 518.6 g/mol | Used for calculating concentrations.[9] |
| pKa | 8.7 | Basic nature; requires acidic mobile phase for good peak shape and retention in RP-HPLC.[5] |
| logP | 0.22 | High polarity; may require ion-pairing agents for sufficient retention in RP-HPLC.[5] |
| Key Structural Feature | Catechol groups | Prone to oxidation; requires careful sample handling and storage. |
| Stability | Unstable in basic pH | Sample and mobile phase pH should be maintained in the acidic range.[5] |
Section 2: Troubleshooting Chromatographic Assays (e.g., HPLC, UPLC-MS/MS)
This section focuses on practical advice for resolving common issues in chromatography-based methods, which are the gold standard for the quantification of small molecules like Hexoprenaline sulfate.
Q3: My analyte signal is inconsistent and shows suppression when analyzing plasma samples. How can I confirm and mitigate matrix effects?
Signal suppression or enhancement is a classic indicator of matrix effects.[10] A systematic approach is required to diagnose and resolve the issue.
Causality: Matrix effects are caused by co-eluting molecules from the biological sample that interfere with the ionization process of the target analyte in the mass spectrometer's source.[1] This interference is not visible on the chromatogram but can severely impact accuracy and precision.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and mitigating matrix effects.
Detailed Steps:
-
Diagnosis (Post-Column Infusion):
-
Set up a constant infusion of a pure Hexoprenaline sulfate solution into the MS source, post-column.
-
Inject a blank, extracted plasma sample (prepared using your current method) onto the HPLC system.
-
Monitor the infused Hexoprenaline sulfate signal. A dip in the signal at or near the retention time of your analyte confirms ion suppression from co-eluting matrix components.
-
-
Mitigation Strategies:
-
Improve Sample Preparation: A simple protein precipitation method is often insufficient to remove phospholipids, a major cause of matrix effects. Consider more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve a cleaner sample extract.[11][12]
-
Enhance Chromatography: Modify your HPLC gradient to better separate Hexoprenaline sulfate from the interfering matrix components. Ensure the interfering peaks do not co-elute with your analyte.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal tool to compensate for matrix effects. Since it has nearly identical chemical properties and retention time to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for an accurate ratio-based quantification.
-
Q4: I am observing extraneous peaks in my chromatogram. How do I identify their source?
Unexpected peaks can originate from various sources, including the sample matrix, analyte degradation, or contamination.
Troubleshooting Protocol:
-
Inject a Series of Blanks:
-
Mobile Phase Blank: Run the mobile phase directly. This will identify any contamination from your solvents or the HPLC system itself.
-
Injection Solvent Blank: Inject the solvent used to dissolve your final sample. This checks for contamination from your sample diluent.
-
Extracted Matrix Blank: Inject a blank biological matrix (e.g., plasma from an untreated subject) that has been through the entire extraction procedure. This will reveal peaks originating from the endogenous matrix components.
-
-
Evaluate Analyte Stability:
-
Compare chromatograms of freshly prepared standards to those that have been stored for a period (e.g., 24-48 hours) at room temperature or in the autosampler.[5] The appearance of new peaks in the aged sample suggests degradation. Hexoprenaline is known to be susceptible to oxidative and hydrolytic degradation.[5][13]
-
-
Check for Contamination:
-
Review all reagents, solvents, and materials used in the sample preparation process. Exogenous materials from plastic tubes or collection devices can sometimes cause interference.[6]
-
Q5: My recovery is low and variable. What aspects of my sample preparation protocol should I investigate?
Inconsistent recovery points to issues in the sample preparation and extraction steps.
Potential Causes & Solutions:
-
Incomplete Protein Precipitation: If using protein precipitation, ensure the ratio of organic solvent (e.g., acetonitrile, methanol) to plasma is sufficient to crash out all proteins. A common starting point is 3:1 (v/v). Insufficient precipitation can lead to analyte loss through protein binding.[11]
-
Suboptimal pH during Extraction: For LLE or SPE, the pH of the sample must be optimized to ensure Hexoprenaline sulfate (a basic compound) is in a neutral, non-ionized state to efficiently partition into an organic solvent or bind to a reversed-phase sorbent. Adjust the sample pH to be at least 2 units above its pKa (i.e., pH > 10.7) before extraction with an organic solvent.
-
Inefficient Elution in SPE: Ensure the elution solvent in your SPE protocol is strong enough to completely desorb the analyte from the sorbent. This may require optimizing the organic content and pH of the elution solvent.
-
Analyte Instability: As mentioned, Hexoprenaline is unstable in basic conditions.[5] If your extraction requires a high pH, minimize the time the sample is exposed to these conditions and consider performing the extraction at a lower temperature to reduce degradation.
Section 3: Addressing Challenges in Immunoassays
While less common for quantitative bioanalysis in drug development, immunoassays may be used for screening purposes. They are highly susceptible to cross-reactivity.
Q6: My immunoassay is producing unexpectedly high results for Hexoprenaline sulfate. How do I investigate potential cross-reactivity?
High results in an immunoassay that are not corroborated by a confirmatory method like LC-MS/MS strongly suggest cross-reactivity.
Causality: The antibodies used in the immunoassay kit may be binding to molecules that are structurally similar to Hexoprenaline sulfate.[3]
Investigative Steps:
-
Review the Assay's Package Insert: Manufacturers typically provide data on the cross-reactivity of their assays with related compounds.[14] Check this list for any known interferences.
-
Identify Potential Cross-Reactants:
-
Metabolites: Research the metabolic pathways of Hexoprenaline sulfate. Its metabolites may retain key structural features (epitopes) that the antibodies recognize.
-
Structurally Similar Drugs: Hexoprenaline is a beta-2 agonist.[8] If the subject is taking other drugs from this class (e.g., Salbutamol, Terbutaline), or other catecholamine-like drugs, they could potentially cross-react.[4]
-
-
Experimental Verification:
-
Obtain standards of the suspected interfering compounds.
-
Spike these compounds into a blank matrix at clinically relevant concentrations.
-
Analyze these samples using your immunoassay. A positive result in the absence of Hexoprenaline sulfate confirms cross-reactivity.
-
-
Confirmation with a Specific Method: Always confirm positive or unexpected immunoassay results with a more specific and selective method, such as LC-MS/MS. Regulatory guidelines emphasize the importance of such confirmatory analysis.[15][16]
Caption: Logical workflow for investigating immunoassay cross-reactivity.
Section 4: Key Experimental Protocols
This section provides standardized protocols for validating your assay and ensuring its robustness against interference. These protocols are based on principles outlined in regulatory guidance documents.[15][16][17]
Protocol 1: Assessing Specificity and Selectivity
Objective: To demonstrate that the analytical method can unequivocally measure Hexoprenaline sulfate in the presence of other components that are expected to be present in the sample.
Procedure:
-
Analyze at least six different blank lots of the relevant biological matrix (e.g., plasma, urine) from individual sources.
-
Check for any interfering peaks at the retention time of Hexoprenaline sulfate and its internal standard.
-
The response of any interfering peak should be no more than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte, and no more than 5% for the internal standard.[16]
Protocol 2: Quantitative Assessment of Matrix Effect
Objective: To quantitatively evaluate the degree of ion suppression or enhancement across different sources of the biological matrix.
Procedure:
-
Obtain at least six different lots of the biological matrix.
-
Prepare three sets of samples:
-
Set A: Hexoprenaline sulfate standard prepared in a neat (clean) solution.
-
Set B: Blank matrix from each of the six lots is extracted, and the final extract is spiked with Hexoprenaline sulfate (post-extraction spike).
-
Set C: Each of the six lots of matrix is spiked with Hexoprenaline sulfate and then subjected to the full extraction procedure (pre-extraction spike).
-
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Response of Set B) / (Peak Response of Set A)
-
The coefficient of variation (CV%) of the MFs from the six lots should be ≤15%.[15]
-
-
Calculate Recovery:
-
Recovery (%) = [(Peak Response of Set C) / (Peak Response of Set B)] * 100
-
Protocol 3: Forced Degradation Study
Objective: To assess the stability of Hexoprenaline sulfate and ensure the analytical method can separate the intact drug from its degradation products.
Procedure:
-
Prepare solutions of Hexoprenaline sulfate.
-
Expose these solutions to a series of stress conditions as described in the literature.[5][13] A typical set of conditions includes:
-
Acid Hydrolysis: 1N HCl at 60°C for 1 hour.
-
Base Hydrolysis: 0.5N NaOH at room temperature for 20 minutes.
-
Oxidation: 30% H2O2 at room temperature for 1 hour.
-
Photolytic Stress: Exposure to UV light for 8 hours.
-
Thermal Stress: Heat at 80°C for 24 hours.
-
-
Analyze the stressed samples using your method.
-
The method is considered "stability-indicating" if the peaks corresponding to the degradation products are well-resolved from the peak of the parent drug, Hexoprenaline sulfate.
References
-
ICH M10 on bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved from [Link]
-
Hexoprenaline Sulfate. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Retrieved from [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Bioanalysis Zone. Retrieved from [Link]
-
Afonso Urich, J. A., et al. (2021). Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles. Molecules, 26(21), 6597. Retrieved from [Link]
-
HEXOPRENALINE SULFATE. (n.d.). precisionFDA. Retrieved from [Link]
-
El-Nashar, R. M. (2008). Flow Injection Potentiometric Assay of Hexoprenaline in Its Pure State, Pharmaceutical Preparations, and Biological Samples. Journal of Automated Methods and Management in Chemistry, 2008, 586310. Retrieved from [Link]
-
Popa, D. S., et al. (2014). Analysis of β-agonists in Different Biological Matrices By Liquid Chromatography–tandem Mass Spectrometry. Medycyna Weterynaryjna, 70(10), 631-635. Retrieved from [Link]
-
What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation? (2025). AACC. Retrieved from [Link]
-
Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97-103. Retrieved from [Link]
-
Rajan, S., et al. (2014). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 2(1), 12-20. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Biomedical Chromatography, 38(3), e5759. Retrieved from [Link]
-
Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque, Inc. Retrieved from [Link]
-
Results of forced degradation studies on hexoprenaline. (2021). ResearchGate. Retrieved from [Link]
-
Development and validation of a new HPLC method for the determination of hexoprenaline sulfate. (n.d.). Chosun University. Retrieved from [Link]
-
Dong, M. W. (2023). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America, 41(5), 196-203. Retrieved from [Link]
-
INTERFERENCES. (2015). St. James's Hospital. Retrieved from [Link]
-
Hexoprenaline Sulfate-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Understanding cross-reactivity in immunoassay drug screening. (n.d.). Siemens Healthineers. Retrieved from [Link]
-
Owen, L. J., & Keevil, B. G. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Clinical Chemistry, 60(9), 1261-1263. Retrieved from [Link]
-
da Silva, A. M. M., et al. (2017). Drugs that interfere with the results of laboratory tests: an integrative review of the literature. Jornal Brasileiro de Patologia e Medicina Laboratorial, 53(5), 334-342. Retrieved from [Link]
-
Krasowski, M. D., et al. (2014). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. BMC Emergency Medicine, 14, 5. Retrieved from [Link]
-
Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]
-
Ismail, A. A. (2009). Interferences in Immunoassay. The Journal of Clinical Endocrinology & Metabolism, 94(1), 1-3. Retrieved from [Link]
-
Kroll, M. H., & Elin, R. J. (1994). Interference with clinical laboratory analyses. Clinical Chemistry, 40(11 Pt 1), 1996-2005. Retrieved from [Link]
-
Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. (n.d.). National Institute of Justice. Retrieved from [Link]
-
Drug-related Laboratory Test Interference. (n.d.). ASCLS. Retrieved from [Link]
-
Kroll, M. H., & Elin, R. J. (1994). Interference with clinical laboratory analyses. Clinical Chemistry, 40(11 Pt 1), 1996-2005. Retrieved from [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. Understanding cross-reactivity in immunoassay drug screening [siemens-healthineers.com]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Hexoprenaline Sulfate | TargetMol [targetmol.com]
- 9. Hexoprenaline Sulfate | C22H34N2O10S | CID 325003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nacalai.com [nacalai.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. fda.gov [fda.gov]
- 17. ema.europa.eu [ema.europa.eu]
Technical Support Center: Enhancing the Translational Relevance of Hexoprenaline Sulfate Preclinical Data
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hexoprenaline sulfate. This guide is designed to provide you with in-depth technical guidance and troubleshooting resources to improve the translational relevance of your preclinical findings. As a selective β2-adrenergic receptor agonist, Hexoprenaline sulfate's efficacy in preclinical models is paramount for its successful clinical development for conditions like bronchospasm and preterm labor.[1] This resource will equip you to design robust experiments, anticipate challenges, and interpret your data with a translational mindset.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the preclinical evaluation of Hexoprenaline sulfate.
Q1: What is the primary mechanism of action of Hexoprenaline sulfate that we should be targeting in our preclinical models?
A1: Hexoprenaline sulfate is a selective β2-adrenergic receptor agonist. Its therapeutic effects, namely bronchodilation and tocolysis (uterine muscle relaxation), are mediated through the activation of β2-adrenergic receptors. This activation stimulates the Gs alpha-subunit of G-proteins, leading to the activation of adenylyl cyclase. This enzyme, in turn, increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation.[1] Your preclinical assays should be designed to quantify this signaling cascade, from receptor binding to the downstream physiological response.
Q2: Which cell lines are most appropriate for in vitro studies of Hexoprenaline sulfate?
A2: The choice of cell line is critical for obtaining relevant data. For general β2-adrenergic receptor screening and mechanistic studies, Human Embryonic Kidney (HEK293) cells are a common choice due to their robust growth and amenability to transfection, allowing for the stable or transient expression of the human β2-adrenergic receptor. For studies focused on respiratory applications, human bronchial epithelial cell lines like BEAS-2B are more physiologically relevant. These cells endogenously express the β2-adrenergic receptor and can provide insights into the drug's effects on airway cells. For tocolytic research, primary human uterine smooth muscle cells (myometrial cells) are the gold standard, though their availability and culture can be challenging.
Q3: We are observing a diminished response to Hexoprenaline sulfate after repeated administration in our in vivo model. What could be the cause?
A3: This phenomenon is likely tachyphylaxis, or desensitization, a common issue with β2-adrenergic receptor agonists.[2][3][4][5] Prolonged or repeated exposure to an agonist can lead to the phosphorylation of the β2-adrenergic receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from its G-protein, thereby attenuating the signaling cascade.[3] This can lead to a reduced therapeutic effect over time. Your experimental design should account for this, and you may consider investigating strategies to mitigate tachyphylaxis, such as intermittent dosing schedules.
Q4: How do we select the most appropriate animal model for our preclinical studies?
A4: The choice of animal model depends on your research question. For studying bronchodilatory effects, common models include guinea pigs, rats, and mice with induced bronchoconstriction (e.g., using methacholine or histamine).[6] Guinea pigs are often favored due to their sensitive airways, which are more similar to humans than those of mice and rats. For tocolytic research, mouse and rat models of preterm labor are frequently used. These can be induced by agents like lipopolysaccharide (LPS) to mimic infection-induced preterm labor.[7] It is crucial to understand the physiological and pharmacological differences between species to ensure the chosen model is relevant to the human condition you are studying.
Q5: What are the key considerations for translating preclinical dosage to a human equivalent dose?
A5: Allometric scaling is a common method used to estimate a human equivalent dose (HED) from animal data. This method uses the body surface area of the different species to scale the dose. However, for inhaled drugs like Hexoprenaline sulfate, this can be more complex. Factors such as differences in lung anatomy, deposition patterns of inhaled particles, and local metabolism in the lungs can significantly impact the effective dose. Therefore, a more sophisticated pharmacokinetic/pharmacodynamic (PK/PD) modeling approach is often necessary to accurately predict the HED. This involves integrating data on drug concentration in the plasma and at the site of action with the observed pharmacological effect.
Troubleshooting Guides
This section provides detailed guidance on common issues encountered during specific experimental procedures.
In Vitro Assays: cAMP Accumulation
The measurement of cyclic AMP (cAMP) accumulation is a cornerstone functional assay for β2-adrenergic receptor agonists.
| Problem | Potential Cause | Troubleshooting & Optimization |
| High Background Signal | 1. Constitutive Receptor Activity: Overexpression of the β2-adrenergic receptor in cell lines like HEK293 can lead to agonist-independent signaling. 2. Endogenous Ligand Production: Some cell lines may produce low levels of catecholamines. 3. Serum Components: Factors in the cell culture serum can stimulate adenylyl cyclase. 4. High Cell Density: Too many cells per well can lead to a high basal cAMP level. | 1. Optimize Receptor Expression: If using a transient transfection system, reduce the amount of receptor DNA used. For stable cell lines, consider selecting a clone with lower expression levels. 2. Use Adrenergic Antagonists: Pre-treat cells with a non-selective beta-blocker like propranolol to block any endogenous ligand activity before adding your agonist. 3. Serum Starvation: Incubate cells in serum-free media for several hours or overnight before the assay to reduce basal signaling. 4. Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal cell number per well that provides a good signal window without a high basal level. |
| Low Signal-to-Noise Ratio | 1. Low Receptor Expression: The cell line may not express a sufficient number of β2-adrenergic receptors. 2. Ineffective Agonist Concentration: The concentrations of Hexoprenaline sulfate used may be too low. 3. Phosphodiesterase (PDE) Activity: Endogenous PDEs rapidly degrade cAMP, reducing the signal. 4. Suboptimal Assay Conditions: Incubation time or temperature may not be optimal. | 1. Use a Higher Expressing Cell Line: Consider using a cell line known to have high β2-adrenergic receptor expression or a stably transfected cell line. 2. Perform a Dose-Response Curve: Test a wide range of Hexoprenaline sulfate concentrations to determine the EC50 and ensure you are working within the dynamic range of the assay. 3. Include a PDE Inhibitor: Add a non-selective PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to the assay buffer to prevent cAMP degradation and amplify the signal. 4. Optimize Assay Parameters: Systematically vary the incubation time and temperature to find the optimal conditions for cAMP accumulation in your specific cell system. |
| High Well-to-Well Variability | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. 2. Pipetting Errors: Inaccurate or inconsistent liquid handling. 3. Edge Effects: Evaporation from the outer wells of the plate. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Use Calibrated Pipettes and Proper Technique: Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions. 3. Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples or fill them with media to create a humidity barrier. |
In Vivo Models: Bronchoconstriction in Rodents
Assessing the bronchodilatory effect of Hexoprenaline sulfate in rodent models of bronchoconstriction is a key preclinical experiment.
| Problem | Potential Cause | Troubleshooting & Optimization |
| High Variability in Bronchoconstrictor Response | 1. Inconsistent Delivery of Bronchoconstrictor: Uneven aerosolization or injection of methacholine or histamine. 2. Animal Stress: Stress can affect baseline respiratory parameters and the response to bronchoconstrictors. 3. Anesthesia Depth: Fluctuations in the depth of anesthesia can alter respiratory function. | 1. Standardize Delivery Method: Ensure the nebulizer is functioning correctly and delivering a consistent particle size. For intravenous administration, use a consistent injection volume and rate. 2. Acclimatize Animals: Allow animals to acclimate to the experimental setup to reduce stress. Handle animals gently and consistently. 3. Monitor Anesthesia Depth: Continuously monitor physiological parameters such as respiratory rate and response to stimuli to maintain a stable plane of anesthesia. |
| Lack of a Clear Bronchodilatory Effect | 1. Insufficient Dose of Hexoprenaline Sulfate: The administered dose may be too low to overcome the bronchoconstriction. 2. Timing of Drug Administration: The drug may not have been given at the optimal time relative to the bronchoconstrictor challenge. 3. Route of Administration: The chosen route (e.g., intraperitoneal) may result in slow or insufficient drug delivery to the lungs. | 1. Perform a Dose-Response Study: Test a range of Hexoprenaline sulfate doses to determine the optimal dose for bronchodilation in your model. 2. Optimize Dosing Schedule: Vary the time between Hexoprenaline sulfate administration and the bronchoconstrictor challenge to find the peak effect window. 3. Consider Alternative Routes: For respiratory studies, intratracheal or intranasal administration can provide more direct and rapid delivery to the lungs compared to systemic routes. |
| Adverse Cardiovascular Effects | 1. Off-Target Effects: At higher doses, Hexoprenaline sulfate may lose its β2-selectivity and stimulate β1-adrenergic receptors in the heart, leading to tachycardia. 2. Systemic Exposure: High systemic concentrations of the drug can lead to cardiovascular side effects. | 1. Monitor Cardiovascular Parameters: Simultaneously monitor heart rate and blood pressure during the experiment. 2. Use the Lowest Effective Dose: Determine the lowest dose of Hexoprenaline sulfate that produces the desired bronchodilatory effect to minimize off-target effects. 3. Localize Drug Delivery: Utilize inhalation delivery methods to target the lungs and reduce systemic exposure. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: In Vitro cAMP Accumulation Assay
Objective: To determine the potency and efficacy of Hexoprenaline sulfate in stimulating cAMP production in a cell-based assay.
Materials:
-
HEK293 cells stably expressing the human β2-adrenergic receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Hexoprenaline sulfate
-
Isoproterenol (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
384-well white microplate
Procedure:
-
Cell Seeding: a. Culture HEK293-β2AR cells to 80-90% confluency. b. Harvest cells and resuspend in culture medium at the optimized cell density. c. Seed the cells into a 384-well white microplate and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: a. Prepare a stock solution of IBMX in DMSO. b. On the day of the assay, dilute IBMX in stimulation buffer to the final working concentration (e.g., 500 µM). c. Prepare stock solutions of Hexoprenaline sulfate and isoproterenol in DMSO. d. Perform serial dilutions of the compounds in stimulation buffer containing IBMX to generate a concentration-response curve.
-
Assay Protocol: a. Remove the culture medium from the wells and wash the cells once with PBS. b. Add the stimulation buffer containing IBMX to each well and incubate for 30 minutes at room temperature. c. Add the serially diluted compounds to the respective wells. Include a vehicle control (stimulation buffer with IBMX and DMSO). d. Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: a. Lyse the cells and detect cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: a. Generate a cAMP standard curve. b. Convert the raw assay signal to cAMP concentrations using the standard curve. c. Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Protocol 2: In Vivo Bronchoconstriction Model in Mice
Objective: To evaluate the ability of Hexoprenaline sulfate to reverse methacholine-induced bronchoconstriction in mice.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Methacholine chloride
-
Hexoprenaline sulfate
-
Saline
-
Whole-body plethysmograph or forced oscillation system
-
Nebulizer
Procedure:
-
Animal Acclimatization and Baseline Measurement: a. Acclimatize the mice to the plethysmography chamber for at least 30 minutes before the experiment. b. Record baseline respiratory parameters (e.g., Penh, resistance, elastance) for 5-10 minutes.
-
Bronchoconstriction Challenge: a. Nebulize increasing concentrations of methacholine (e.g., 3, 10, 30 mg/mL in saline) into the chamber for a fixed duration (e.g., 3 minutes each). b. Record respiratory parameters for 5-7 minutes after each methacholine challenge.
-
Drug Administration: a. After the final methacholine challenge, administer Hexoprenaline sulfate or vehicle (saline) via the desired route (e.g., intraperitoneal, intratracheal, or nebulization).
-
Post-Treatment Measurement: a. Continuously monitor respiratory parameters for at least 60 minutes after drug administration to assess the reversal of bronchoconstriction.
-
Data Analysis: a. Calculate the percentage increase in bronchoconstriction from baseline for each methacholine concentration. b. Compare the time course of recovery of respiratory parameters between the Hexoprenaline sulfate-treated and vehicle-treated groups. c. Statistical analysis (e.g., two-way ANOVA with post-hoc tests) should be used to determine the significance of the bronchodilatory effect.
Visualizations and Data Presentation
Signaling Pathway of Hexoprenaline Sulfate
Caption: Hexoprenaline sulfate signaling cascade.
Experimental Workflow for In Vivo Bronchoconstriction Study
Caption: In vivo bronchoconstriction study workflow.
References
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]
-
European Medicines Agency. Non-clinical guidelines. [Link]
-
National Center for Biotechnology Information. (2017). Assay Guidance Manual. [Link]
-
Charles River. Human β2 Adrenergic Receptor Cell Line. [Link]
-
Liggett, S. B. (2021). Biased β-agonists may provide better control of asthma and other obstructive lung diseases, drug discovery study shows. USF Health News. [Link]
-
Hoymann, H. G. (2012). Lung Function Measurements in Rodents in Safety Pharmacology Studies. Frontiers in Pharmacology, 3, 156. [Link]
-
Addison, K. J., Morse, J., Robichaud, A., Daines, M. O., & Ledford, J. G. (2017). A Novel in vivo System to Test Bronchodilators. Journal of Infectious and Pulmonary Diseases, 3(1), 10.16966/2470-3176.120. [Link]
-
Elovitz, M. A., & Mrinalini, C. (2004). Animal models of preterm birth. Trends in Endocrinology and Metabolism, 15(10), 479–487. [Link]
-
Hoffmann, C., Le, T. M., & Klotz, K. N. (2004). Comparative pharmacology of human beta-adrenergic receptor subtypes--characterization of stably transfected receptors in CHO cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 369(2), 151–159. [Link]
-
Goral, V., Jin, Y., Sun, H., Ferrie, A. M., Wu, Q., & Fang, Y. (2011). Agonist-directed desensitization of the β2-adrenergic receptor. PloS one, 6(4), e19282. [Link]
-
MediciNova, Inc. Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling and Simulation Support the Novelty of MN-221, a Highly-Selective Beta2-Adrenergic Agonist for Treatment of Acute Asthma. [Link]
-
Robertson, S. A., Christiaens, I., Dorian, C., & Zaragoza, D. B. (2010). Mouse models of preterm birth. Biology of Reproduction, 83(4), 515–526. [Link]
-
PNAS. (2021). Identification and characterization of an atypical Gαs-biased β2AR agonist that fails to evoke airway smooth muscle cell tachyphylaxis. [Link]
-
Michel, M. C. (1988). [Long-term therapy with beta-2 mimetics: role of tachyphylaxis]. Allergie et immunologie, 20(8), 298, 301, 303-5. [Link]
-
Davis, C., & Conolly, M. E. (1980). Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro. British journal of clinical pharmacology, 10(5), 417–423. [Link]
-
StatPearls. (2023). Beta-2 Agonists. [Link]
-
Siegel, R. A., & Cooper, J. R. (2001). α- and β-Adrenergic Receptors. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
-
Biology Stack Exchange. Why do beta-1 and beta-2 adrenergic receptors result in two completely different effects (though both use Gs pathway)?. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
European Medicines Agency. Guideline on quality, non-clinical and clinical requirements for investigational advanced therapy medicinal products in clinical trials. [Link]
-
European Medicines Agency. Clinical efficacy and safety: respiratory system. [Link]
-
GMDP Academy. (2024). EMA News: New Revised Guidelines for Demonstrating Therapeutic Equivalence and Pharmaceutical Quality in Inhalation and Nasal Medicinal Products. [Link]
-
U.S. Food and Drug Administration. FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. [Link]
-
European Medicines Agency. Nonclinical Guidelines. [Link]
-
Regulations.gov. Nonclinical Safety Evaluation of the Immunotoxic Potential of Drugs and Biologics. [Link]
-
YouTube. (2023). Preclinical Development to Enable Clinical Studies What Does FDA Require. [Link]
-
Proteopedia. (2024). Beta-2 Adrenergic Receptor. [Link]
-
MeSH RDF Explorer. Hexoprenaline Sulfate. [Link]
-
Earth.com. (2026). Is pain relief safe during pregnancy? What the strongest evidence shows. [Link]
-
YouTube. (2020). Alpha vs. Beta Adrenergic Receptors - Autonomic Nervous System - Physiology and Pharmacology. [Link]
-
StatPearls. (2023). Beta2-Adrenergic Receptor Agonists and Antagonists. [Link]
-
YouTube. (2024). NP Exam Prep - Review of Alpha and Beta Adrenergic Receptors. [Link]
-
Rosa & Co. PK/PD Modeling of MN-221 for COPD and Acute Asthma. [Link]
-
Journal of Pharmacokinetics and Pharmacodynamics. (2012). A geometrical approach to the PKPD modelling of inhaled bronchodilators. [Link]
-
Expert Opinion on Drug Metabolism & Toxicology. (2019). Pharmacokinetic-Pharmacodynamic Models that Incorporate Drug-Target Binding Kinetics. [Link]
-
Breast Cancer Research and Treatment. (2019). β 2 -Adrenergic Receptor Expression Is Associated With Biomarkers of Tumor Immunity and Predicts Poor Prognosis in Estrogen Receptor-Negative Breast Cancer. [Link]
-
Journal of Cancer Research and Clinical Oncology. (2022). Expression pattern and clinical significance of beta 2-adrenergic receptor in oral squamous cell carcinoma: an emerging prognostic indicator and future therapeutic target. [Link]
-
Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
-
PLOS Computational Biology. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. [Link]
-
British Journal of Pharmacology. (2017). Pharmacogenomics of off‐target adverse drug reactions. [Link]
-
Frontiers in Pharmacology. (2022). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. [Link]
Sources
- 1. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biased β-agonists may provide better control of asthma and other obstructive lung diseases, drug discovery study shows - USF Health NewsUSF Health News [hscweb3.hsc.usf.edu]
- 3. Identification and characterization of an atypical Gαs-biased β2AR agonist that fails to evoke airway smooth muscle cell tachyphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Long-term therapy with beta-2 mimetics: role of tachyphylaxis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lung Function Measurements in Rodents in Safety Pharmacology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Managing Hyperglycemia in Hexoprenaline Sulfate Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the mechanisms and characteristics of hexoprenaline sulfate-induced hyperglycemia.
Q1: What is the precise molecular mechanism by which hexoprenaline sulfate induces hyperglycemia?
A1: Hexoprenaline sulfate is a selective β2-adrenergic receptor agonist.[1][2][3][4] Its hyperglycemic effect stems from the activation of β2-adrenergic receptors, primarily in the liver and skeletal muscle.[2] This activation triggers a G-protein-coupled receptor pathway, leading to the activation of adenylate cyclase.[1] This enzyme increases intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA).[1] PKA then initiates a signaling cascade that promotes:
-
Glycogenolysis: The breakdown of stored glycogen into glucose.[5][6][7]
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Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors.[6][8]
Simultaneously, β2-adrenergic stimulation can directly affect the pancreas, leading to increased glucagon secretion and, in some contexts, a direct effect on insulin secretion, further contributing to elevated blood glucose levels.[9][10]
dot
Caption: Hexoprenaline-induced hyperglycemia pathway.
Q2: What are the anticipated dose-dependent effects of hexoprenaline sulfate on blood glucose in common animal models?
A2: The hyperglycemic response to hexoprenaline sulfate is dose-dependent. While specific data for hexoprenaline is limited in publicly available literature, the effects of other β2-agonists can provide a reference. It is crucial to perform a dose-response study within your specific animal model and experimental conditions.
| Animal Model | Typical IV Dose Range | Expected Glycemic Response | Time to Peak Glucose |
| Rat | 1-10 mcg/kg | Moderate to significant increase | 15-30 minutes |
| Mouse | 1-10 mcg/kg | Moderate to significant increase | 15-30 minutes |
| Rabbit | 0.5-5 mcg/kg | Moderate to significant increase | 15-30 minutes |
Note: These are estimated ranges. Always consult literature for your specific model and establish your own dose-response curve.
Q3: How rapidly does hyperglycemia develop after hexoprenaline sulfate administration, and what is its duration?
A3: Following intravenous administration, the onset of hyperglycemia is rapid, typically observed within minutes, with peak glucose levels often reached between 15 to 30 minutes.[9] The duration is relatively short, influenced by the drug's half-life (approximately 1 to 3 hours), with glucose levels gradually returning to baseline.[2] The exact timeline can vary based on the dose, route of administration, and the metabolic state of the animal.
Q4: Can tolerance to the hyperglycemic effect of hexoprenaline sulfate develop with chronic administration?
A4: Yes, tolerance, or tachyphylaxis, is a known phenomenon with chronic administration of β2-adrenergic agonists. This occurs due to the downregulation and desensitization of β2-adrenergic receptors on target cells. Continuous stimulation leads to receptor phosphorylation, internalization, and degradation, reducing the cell's responsiveness to the drug. This can result in a diminished hyperglycemic effect over time with repeated dosing.
Part 2: Troubleshooting Guide for Experimental Studies
This guide provides solutions to common problems encountered during in vivo and in vitro experiments with hexoprenaline sulfate.
Scenario 1: High variability in blood glucose readings within the same experimental group.
-
Possible Cause 1: Stress-Induced Hyperglycemia. Improper animal handling, restraint, or even cage changes can induce a stress response, leading to the release of endogenous catecholamines and glucocorticoids, which independently raise blood glucose.[11][12]
-
Troubleshooting Steps:
-
Acclimatization: Ensure animals are properly acclimatized to the facility and handling procedures for at least one week before the experiment.
-
Handling: Handle animals calmly and consistently. For procedures like tail-vein blood sampling, ensure proficiency to minimize stress and time.
-
Refined Procedures: Consider less stressful alternatives to oral gavage for glucose administration, such as voluntary consumption of a glucose gel.[11][12]
-
-
-
Possible Cause 2: Inconsistent Dosing. Errors in drug preparation, dilution, or administration volume can lead to significant variability.
-
Troubleshooting Steps:
-
Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for drug preparation.
-
Verification: Double-check all calculations for dosing based on the most recent animal body weights.
-
Technique: Ensure consistent administration technique (e.g., injection speed and site for IV or IP routes).
-
-
-
Possible Cause 3: Variations in Fasting Times. The metabolic state of the animal at the time of dosing is critical. Inconsistent fasting periods will lead to variable baseline glucose levels.
-
Troubleshooting Steps:
-
dot
Caption: Workflow for a reproducible in vivo experiment.
Scenario 2: Difficulty distinguishing between hexoprenaline-induced hyperglycemia and baseline glycemic dysregulation in a diabetic animal model.
-
Possible Cause: Confounding Pathophysiology. Diabetic models (e.g., streptozotocin-induced or db/db mice) have inherent insulin resistance or deficiency, which can mask or exaggerate the effects of hexoprenaline.
-
Troubleshooting Steps:
-
Thorough Baseline Characterization: Before hexoprenaline administration, perform comprehensive metabolic phenotyping, including baseline glucose, insulin levels, and an Oral Glucose Tolerance Test (OGTT) or Insulin Tolerance Test (ITT) to establish the degree of glucose intolerance or insulin resistance.
-
Appropriate Control Groups:
-
Vehicle Control (Diabetic): Diabetic animals receiving the vehicle to control for the effects of the disease progression.
-
Vehicle Control (Non-Diabetic): Healthy animals receiving the vehicle to establish a normal glycemic response.
-
Hexoprenaline (Non-Diabetic): Healthy animals receiving hexoprenaline to isolate the drug's effect in a metabolically normal state.
-
-
Lower Dose Range: Consider using a lower dose range of hexoprenaline in diabetic models, as they may be more sensitive to its hyperglycemic effects.
-
-
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for essential experiments in the context of managing hexoprenaline-induced hyperglycemia.
Protocol 1: Oral Glucose Tolerance Test (OGTT) in a Rodent Model Following Hexoprenaline Sulfate Administration
This protocol assesses the impact of hexoprenaline on glucose clearance.
-
Materials:
-
Procedure:
-
Animal Preparation: Fast mice for 4-6 hours with ad libitum access to water.[12][13][14]
-
Baseline Measurements: Weigh each animal to calculate the precise dose of glucose and hexoprenaline.[13][14] Obtain a baseline blood sample (Time 0) from the tail vein for glucose measurement.
-
Drug Administration: Administer hexoprenaline sulfate (or vehicle) via the desired route (e.g., IP, IV). Wait for the appropriate pre-treatment time based on the drug's pharmacokinetics (e.g., 15 minutes for IV).
-
Glucose Challenge: Administer a bolus dose of glucose orally (typically 1-2 g/kg body weight).[12][13]
-
Blood Sampling: Collect blood samples at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose challenge.[12][14]
-
Data Analysis: Plot blood glucose concentration against time for each group. Calculate the Area Under the Curve (AUC) to quantify the total glycemic excursion.
-
Protocol 2: Measurement of Plasma Insulin and Glucagon Levels
This protocol is crucial for understanding the hormonal response to hexoprenaline.
-
Sample Collection:
-
Collect whole blood into EDTA-coated tubes at your desired time points.[15] Keep samples on ice.
-
For glucagon, it is highly recommended to add a protease inhibitor cocktail (e.g., aprotinin, DPP-4 inhibitor) to the collection tube to prevent peptide degradation.[15]
-
Centrifuge the blood at 4°C to separate the plasma.
-
Aliquot the plasma into fresh tubes and store at -80°C until analysis.
-
-
Assay Methods:
-
ELISA (Enzyme-Linked Immunosorbent Assay): The most common method for quantifying insulin and glucagon. Use species-specific, validated kits.
-
Radioimmunoassay (RIA): A highly sensitive method, though it involves radioactive materials.
-
Mass Spectrometry: Offers high specificity and can distinguish between different forms of glucagon but requires specialized equipment.[15]
-
Protocol 3: Assessment of Glycogen Content in Liver and Muscle Tissue
This protocol directly measures the effect of hexoprenaline on glycogen stores.
-
Tissue Harvesting:
-
At the end of the experiment, euthanize the animal using an approved method.
-
Quickly excise the liver and specific skeletal muscles (e.g., gastrocnemius, soleus).
-
Immediately freeze the tissues in liquid nitrogen to halt enzymatic activity.
-
Store tissues at -80°C.
-
-
Analytical Methods:
-
Tissue Homogenization: Homogenize a weighed portion of the frozen tissue in a suitable buffer (e.g., potassium hydroxide or trichloroacetic acid).[16]
-
Glycogen Isolation: Precipitate glycogen using ethanol.[16]
-
Hydrolysis: Hydrolyze the isolated glycogen to glucose monomers using acid or enzymatic methods.
-
Quantification: Measure the resulting glucose concentration using a colorimetric assay (e.g., anthrone method or a commercial glucose assay kit).[16] Calculate the glycogen content relative to the tissue weight.
-
References
-
Title: Oral Glucose Tolerance Test in Mouse Source: Protocols.io URL: [Link]
-
Title: Carbohydrate storage in cells: a laboratory activity for the assessment of glycogen stores in biological tissues Source: Advances in Physiology Education URL: [Link]
-
Title: Validation of a refined protocol for mouse oral glucose tolerance testing without gavage Source: Scientific Reports URL: [Link]
-
Title: What is the mechanism of Hexoprenaline Sulfate? Source: Patsnap Synapse URL: [Link]
-
Title: What are the side effects of Hexoprenaline Sulfate? Source: Patsnap Synapse URL: [Link]
-
Title: The glucose tolerance test in mice: Sex, drugs and protocol Source: PubMed Central URL: [Link]
-
Title: (PDF) Oral Glucose Tolerance Test in Mouse v1 Source: ResearchGate URL: [Link]
-
Title: hexoprenaline | Dosing & Uses Source: medtigo URL: [Link]
-
Title: Glucose Tolerance Test in Mice Source: Bio-protocol URL: [Link]
-
Title: What is Hexoprenaline Sulfate used for? Source: Patsnap Synapse URL: [Link]
-
Title: The Determination of Glycogen in Liver and Muscle by Use of Anthrone Reagent Source: Journal of Biological Chemistry URL: [Link]
-
Title: Muscle Glycogen Assessment and Relationship with Body Hydration Status: A Narrative Review Source: PubMed Central URL: [Link]
-
Title: Glycogen content in the liver and muscles. (A) Liver glycogen concentration Source: ResearchGate URL: [Link]
-
Title: Tissue glycogen content and glucose intolerance Source: PubMed Central URL: [Link]
-
Title: Therapeutical procedures to treat the metabolic syndrome in humans and animal models Source: ResearchGate URL: [Link]
-
Title: Hexoprenaline : Indications, Uses, Dosage, Drugs Interactions, Side effects Source: The Pharma Research URL: [Link]
-
Title: Hexoprenaline - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The effects of hexoprenaline, a beta 2-sympathomimetic drug, on maternal glucose, insulin, glucagon, and free fatty acid levels Source: PubMed URL: [Link]
-
Title: Methods and Guidelines for Measurement of Glucagon in Plasma Source: PubMed Central URL: [Link]
-
Title: Serum Insulin Measurement Source: Medscape URL: [Link]
-
Title: Therapies for hyperglycaemia-induced diabetic complications: from animal models to clinical trials Source: PubMed Central URL: [Link]
-
Title: Maintenance of the postabsorptive plasma glucose concentration: insulin or insulin plus glucagon? Source: American Journal of Physiology-Endocrinology and Metabolism URL: [Link]
-
Title: Robust noninvasive detection of hyperglycemia in mouse models of metabolic dysregulation using the novel Urination Index biomarker Source: PubMed Central URL: [Link]
-
Title: Metabolic studies in acute asthma before and after treatment Source: PubMed URL: [Link]
-
Title: Glucagon, Plasma (GLP) Source: Marshfield Labs URL: [Link]
-
Title: The use of animal models in diabetes research Source: PubMed Central URL: [Link]
-
Title: Studies on the mechanism of epinephrine-induced hyperglycemia in man. Evidence for participation of pancreatic glucagon secretion Source: PubMed URL: [Link]
-
Title: Adrenergic receptor and epinephrine-induced hyperglycemia and glucose tolerance Source: The Tohoku Journal of Experimental Medicine URL: [Link]
-
Title: Innovative Approaches to the Management of Hyperglycemia in Metabolic Syndrome Source: Journal of Obesity and Medical Complications URL: [Link]
-
Title: Glucagon Blood Test Source: MedlinePlus URL: [Link]
-
Title: Effect of epinephrine on glucose metabolism in humans: contribution of the liver Source: PubMed URL: [Link]
-
Title: Medication-induced hyperglycemia: pediatric perspective Source: PubMed Central URL: [Link]
-
Title: Stimulation of glycogenolysis and gluconeogenesis by epinephrine independent of its beta-adrenergic function in perfused rat liver Source: PubMed URL: [Link]
-
Title: Effect of adrenergic agonists on glycogenolysis in primary cultures of astrocytes Source: PubMed URL: [Link]
-
Title: Beta(2)-Adrenergic activation increases glycogen synthesis in L6 skeletal muscle cells through a signalling pathway independent of cyclic AMP Source: PubMed URL: [Link]
Sources
- 1. What is the mechanism of Hexoprenaline Sulfate? [synapse.patsnap.com]
- 2. hexoprenaline | Dosing & Uses | medtigo [medtigo.com]
- 3. What is Hexoprenaline Sulfate used for? [synapse.patsnap.com]
- 4. Hexoprenaline - Wikipedia [en.wikipedia.org]
- 5. Hexoprenaline : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. Stimulation of glycogenolysis and gluconeogenesis by epinephrine independent of its beta-adrenergic function in perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of adrenergic agonists on glycogenolysis in primary cultures of astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of epinephrine on glucose metabolism in humans: contribution of the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of hexoprenaline, a beta 2-sympathomimetic drug, on maternal glucose, insulin, glucagon, and free fatty acid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the mechanism of epinephrine-induced hyperglycemia in man. Evidence for participation of pancreatic glucagon secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage | bioRxiv [biorxiv.org]
- 12. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Methods and Guidelines for Measurement of Glucagon in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Duration of Action of Hexoprenaline Sulfate
Welcome to the technical support center for advanced drug delivery strategies. This guide is designed for researchers, scientists, and drug development professionals actively working to extend the therapeutic window of short-acting beta-2 adrenergic agonists, with a specific focus on Hexoprenaline sulfate. Here, we move beyond theoretical concepts to provide practical, field-tested insights and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to troubleshoot common challenges and accelerate your research and development efforts.
Understanding the Core Challenge: The Short Half-Life of Hexoprenaline
Hexoprenaline sulfate is a potent, selective beta-2 adrenergic agonist used for its bronchodilatory and tocolytic effects.[1] Its therapeutic efficacy is primarily limited by its short elimination half-life, which is typically in the range of 1 to 3 hours.[2] This necessitates frequent administration to maintain therapeutic plasma concentrations, potentially leading to issues with patient compliance and fluctuations in therapeutic effect. The primary goal of the strategies outlined in this guide is to develop a formulation that provides a sustained release of Hexoprenaline, thereby prolonging its duration of action.
Mechanism of Action: A Quick Refresher
Hexoprenaline exerts its effects by binding to beta-2 adrenergic receptors, primarily located on the smooth muscle cells of the bronchioles and the uterus.[2] This binding activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels, in turn, activate protein kinase A, which phosphorylates various intracellular proteins, ultimately resulting in smooth muscle relaxation and bronchodilation or uterine relaxation.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for extending the duration of action of Hexoprenaline sulfate?
A1: The most promising strategies involve formulating Hexoprenaline within a controlled-release drug delivery system. The main approaches, which we will detail in this guide, are:
-
Liposomal Encapsulation: Entrapping the hydrophilic Hexoprenaline molecule within the aqueous core of liposomes.
-
Polymeric Nanoparticles/Microspheres: Incorporating Hexoprenaline into a biodegradable polymer matrix, such as PLGA (poly(lactic-co-glycolic acid)), to create nanoparticles or microspheres for sustained release, particularly for pulmonary delivery.
-
Prodrug Approach: Chemically modifying the Hexoprenaline molecule to create an inactive precursor (prodrug) that is metabolized in the body to release the active drug over an extended period.
Q2: Hexoprenaline sulfate is hydrophilic. What challenges does this present for encapsulation?
A2: Encapsulating hydrophilic drugs like Hexoprenaline sulfate into lipid-based carriers like liposomes can be challenging, often resulting in low encapsulation efficiency.[3] This is because the drug has a tendency to remain in the external aqueous phase rather than being entrapped within the liposome's aqueous core during formulation. Strategies to overcome this include optimizing the lipid composition, using a high drug-to-lipid ratio, and employing specific formulation techniques like the thin-film hydration method followed by sonication or extrusion.[4][5]
Q3: For pulmonary delivery, what is the ideal particle size for these formulations?
A3: For effective delivery to the deep lung, particles should have an aerodynamic diameter between 1 and 5 micrometers.[6] Particles larger than 5 µm tend to deposit in the upper airways, while particles smaller than 1 µm are often exhaled. Therefore, the manufacturing process for nanoparticles and microspheres must be carefully controlled to achieve this optimal size range.
Q4: How can I assess the in vitro release profile of my sustained-release Hexoprenaline formulation?
A4: In vitro release testing is crucial to predict the in vivo performance of your formulation. For inhaled formulations, this can be challenging as there is no standardized pharmacopoeial method.[7] However, several techniques are commonly used, including the paddle-over-disk method, Transwell systems, and custom-designed diffusion cells that mimic the conditions of the lung lining fluid.[7][8] The key is to use a method that can discriminate between different formulations and show a consistent, prolonged release profile compared to the unformulated drug.
Q5: What are the critical stability concerns for these advanced formulations?
A5: For liposomal and nanoparticle formulations, stability is a major consideration.[9][10] Key concerns include:
-
Physical Stability: Aggregation, fusion, and particle size changes over time.
-
Chemical Stability: Degradation of the encapsulated drug and the lipid or polymer components.
-
Drug Leakage: Premature release of the encapsulated drug during storage. Stability studies should be conducted under various conditions (e.g., temperature, humidity, light exposure) to determine the shelf-life of the formulation.[9][11]
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for the most promising strategies to extend the duration of action of Hexoprenaline sulfate. Each protocol is accompanied by a troubleshooting guide to address common issues encountered during experimentation.
Strategy 1: Liposomal Encapsulation of Hexoprenaline Sulfate
Scientific Rationale: Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core.[2] By encapsulating the hydrophilic Hexoprenaline sulfate within this aqueous core, its release into the systemic circulation can be slowed, thereby prolonging its therapeutic effect. The lipid bilayer acts as a barrier to rapid diffusion.
Caption: Workflow for Hexoprenaline-loaded liposome preparation and characterization.
-
Lipid Dissolution:
-
In a round-bottom flask, dissolve a suitable lipid mixture (e.g., DSPC and cholesterol at a 7:3 molar ratio) in an organic solvent such as chloroform.[4]
-
The choice of lipids is critical; lipids with a higher phase transition temperature (Tm) can lead to more stable liposomes with lower drug leakage.
-
-
Thin Film Formation:
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid Tm (e.g., 60°C for DSPC).[4][5]
-
A thin, uniform lipid film should form on the inner wall of the flask. Ensure all solvent is removed by placing the flask under high vacuum for at least 2 hours.
-
-
Hydration with Drug Solution:
-
Prepare a solution of Hexoprenaline sulfate in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the Hexoprenaline solution to the lipid film and hydrate above the lipid Tm with gentle rotation. This allows the lipid film to swell and form multilamellar vesicles (MLVs) that encapsulate the drug solution.[12]
-
-
Size Reduction (Sonication/Extrusion):
-
To obtain smaller, more uniform unilamellar vesicles (SUVs or LUVs), the MLV suspension must be downsized.
-
Sonication: Use a probe sonicator to sonicate the suspension in an ice bath. Be cautious, as prolonged sonication can lead to lipid degradation.
-
Extrusion (Recommended): Pass the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a mini-extruder.[4] This method provides better control over vesicle size and distribution. Perform 11-21 passes for optimal results.
-
-
Purification:
-
Remove unencapsulated Hexoprenaline by dialysis against the buffer or by ultracentrifugation.[13]
-
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (EE) | 1. Drug leakage during formulation. 2. Insufficient drug-to-lipid ratio. 3. Inappropriate lipid composition. | 1. Use lipids with a higher Tm and include cholesterol to increase bilayer stability. 2. Increase the initial concentration of Hexoprenaline in the hydration buffer. 3. Experiment with different lipid compositions, including charged lipids to interact with the drug.[3] |
| Inconsistent Particle Size | 1. Incomplete hydration of the lipid film. 2. Inefficient sonication or extrusion. | 1. Ensure the hydration temperature is above the Tm of all lipid components. 2. Increase the number of extrusion passes or optimize sonication time and power. |
| Formulation Instability (Aggregation) | 1. Low surface charge (zeta potential). 2. Inappropriate storage conditions. | 1. Incorporate charged lipids (e.g., DSPG) into the formulation to increase electrostatic repulsion. 2. Store at 4°C and avoid freezing unless a cryoprotectant is used. |
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (EE%): Calculated using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100.[14] The free drug is measured in the supernatant after separating the liposomes. The total drug is measured after disrupting the liposomes with a suitable solvent (e.g., methanol).
-
In Vitro Drug Release: A dialysis bag method or a Franz diffusion cell can be used to monitor the release of Hexoprenaline from the liposomes into a buffer over time.
Strategy 2: PLGA Nanoparticles/Microspheres for Pulmonary Delivery
Scientific Rationale: Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer approved by the FDA for use in drug delivery systems.[15] By encapsulating Hexoprenaline sulfate within PLGA nanoparticles or microspheres, a sustained release profile can be achieved as the polymer matrix gradually degrades in the lung environment. This approach is particularly suitable for developing a long-acting inhaled therapy.
Caption: Workflow for Hexoprenaline-loaded PLGA particle preparation and characterization.
This method is suitable for encapsulating hydrophilic drugs like Hexoprenaline sulfate.
-
Preparation of Phases:
-
Aqueous Phase (w1): Dissolve Hexoprenaline sulfate in a small volume of deionized water.
-
Organic Phase (o): Dissolve PLGA in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
External Aqueous Phase (w2): Prepare a solution of a surfactant (e.g., polyvinyl alcohol - PVA) in deionized water. The surfactant is crucial for stabilizing the emulsion.
-
-
Primary Emulsion (w1/o):
-
Add the internal aqueous phase (w1) to the organic phase (o).
-
Emulsify using a high-speed homogenizer or a probe sonicator to create a fine water-in-oil emulsion.
-
-
Secondary Emulsion (w1/o/w):
-
Add the primary emulsion to the external aqueous phase (w2) under continuous stirring.
-
This forms a double emulsion (water-in-oil-in-water).
-
-
Solvent Evaporation:
-
Continuously stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate.
-
As the solvent evaporates, the PLGA precipitates, forming solid nanoparticles/microspheres with the drug entrapped inside.
-
-
Collection and Washing:
-
Collect the hardened particles by centrifugation.
-
Wash the particles several times with deionized water to remove residual surfactant and unencapsulated drug.
-
-
Lyophilization (Freeze-Drying):
-
Resuspend the washed particles in a small amount of water containing a cryoprotectant (e.g., trehalose or mannitol).
-
Freeze-dry the suspension to obtain a dry powder suitable for inhalation.
-
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (EE) | 1. Drug diffusion into the external aqueous phase. 2. Poor stability of the primary emulsion. | 1. Increase the viscosity of the organic phase or the internal aqueous phase. 2. Optimize the homogenization/sonication parameters for the primary emulsion. |
| Large or Polydisperse Particle Size | 1. Inefficient homogenization. 2. Inappropriate surfactant concentration. | 1. Increase the speed or duration of homogenization. 2. Optimize the concentration of the surfactant (PVA) in the external aqueous phase. |
| Particle Aggregation after Lyophilization | 1. Insufficient cryoprotectant. | 1. Increase the concentration of the cryoprotectant in the final suspension before freeze-drying. |
-
Particle Size and Morphology: Analyzed by Scanning Electron Microscopy (SEM) and DLS.
-
Drug Loading and EE%: Similar to liposomes, drug content is measured after dissolving a known amount of particles in a suitable solvent.
-
In Vitro Aerodynamic Performance: Assessed using a Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI) to determine the fine particle fraction (FPF).
-
In Vitro Drug Release: Can be performed using a dialysis method or by incubating the particles in a simulated lung fluid and measuring the drug concentration in the supernatant at various time points.
Strategy 3: Prodrug Approach (Hypothetical)
Scientific Rationale: A prodrug is an inactive derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug.[16][17] For Hexoprenaline, which has two catechol-like hydroxyl groups, a prodrug strategy could involve masking these groups with a promoiety that is slowly cleaved in vivo, providing a sustained release of active Hexoprenaline.
A potential prodrug strategy for Hexoprenaline could involve the synthesis of a dicarbonate ester prodrug. The carbonate linkers would be designed to be susceptible to hydrolysis by esterases present in the plasma and tissues.
Caption: Hypothetical activation pathway for a Hexoprenaline prodrug.
| Challenge | Potential Cause(s) | Recommended Approach(es) |
| Premature Hydrolysis | The prodrug linker is too labile and hydrolyzes in the gastrointestinal tract (if orally administered) or immediately upon entering circulation. | Modify the electronic and steric properties of the promoiety to tune the rate of hydrolysis. |
| Incomplete Conversion to Active Drug | The prodrug is eliminated from the body before it can be fully converted to Hexoprenaline. | Design the promoiety to be a substrate for highly expressed esterases in the target tissue or plasma. |
| Formation of Toxic Byproducts | The cleaved promoiety is toxic. | Select promoieties that are generally recognized as safe (GRAS) or are known to be metabolized to non-toxic compounds. |
Note: The synthesis and evaluation of a novel prodrug is a complex process that requires significant expertise in medicinal chemistry and pharmacology. The above is a conceptual outline and would require extensive experimental validation.
In Vivo Evaluation
Once a promising formulation with a desirable in vitro release profile has been developed, in vivo studies are necessary to confirm the extended duration of action.
Animal Model: Anesthetized guinea pigs or rats are commonly used models for assessing bronchodilator activity.[18]
Methodology:
-
Animals are sensitized to an allergen (e.g., ovalbumin) to induce an asthmatic phenotype.
-
Bronchoconstriction is induced by challenging the animals with a spasmogen like histamine or methacholine.[19]
-
The test formulation (e.g., liposomal Hexoprenaline) or a control (unformulated Hexoprenaline or placebo) is administered, typically via intratracheal instillation or inhalation.
-
Airway resistance is measured over time using techniques like whole-body plethysmography or the forced oscillation technique to determine the onset and duration of the bronchodilatory effect.[18][19]
A successful long-acting formulation will demonstrate a statistically significant reduction in airway resistance for a longer period compared to the unformulated drug.
Summary of Key Formulation Parameters and Characterization Techniques
| Formulation Strategy | Key Parameters to Optimize | Essential Characterization Techniques |
| Liposomal Encapsulation | Lipid composition (type, ratio, charge), drug-to-lipid ratio, extrusion parameters. | DLS (size, zeta potential), HPLC/UV-Vis (EE%), in vitro release assay. |
| PLGA Nanoparticles/Microspheres | PLGA type (molecular weight, lactide:glycolide ratio), surfactant type and concentration, homogenization speed. | SEM (morphology), DLS (size), HPLC/UV-Vis (drug loading, EE%), cascade impaction (aerodynamic performance), in vitro release assay. |
| Prodrug Approach | Promoiety structure, linker chemistry. | NMR, Mass Spectrometry (structural confirmation), in vitro plasma stability assay, pharmacokinetic studies. |
This technical guide provides a framework for the rational design and evaluation of long-acting formulations of Hexoprenaline sulfate. By understanding the underlying scientific principles and anticipating common experimental challenges, researchers can more efficiently develop novel therapeutic options with improved pharmacokinetic profiles.
References
-
medtigo. (n.d.). hexoprenaline | Dosing & Uses. Retrieved from [Link]
-
Alzahrani, R. R. (2022, July 28). How to increase the encapsulation efficacy (EE) in liposomal formulation? ResearchGate. Retrieved from [Link]
-
Geaneotes, P. J., & Floreancig, P. E. (2025). Strategy-Level Prodrug Synthesis. Chemistry (Weinheim an der Bergstrasse, Germany), 31(33), e202501115. Retrieved from [Link]
-
Firmansyah, D., et al. (2025). Microspheres for Inhalation Delivery (Characteristics and In Vitro Release). ResearchGate. Retrieved from [Link]
-
protocols.io. (2023, January 12). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. Retrieved from [Link]
-
Newman, B., & Lafferrere, L. (2019). In Vitro Testing for Orally Inhaled Products: Developments in Science-Based Regulatory Approaches. AAPS J, 21(6), 98. Retrieved from [Link]
-
Singh, S., et al. (2023). A current review on animal models of anti-asthmatic drugs screening. Journal of Applied Pharmaceutical Science, 13(1), 1-10. Retrieved from [Link]
-
ResearchGate. (2025, April 15). How to determine the encapsulation efficiency of a hydrophobic drug in liposomes? Retrieved from [Link]
-
MDPI. (2022). Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles. Molecules, 27(21), 7265. Retrieved from [Link]
-
Gutbier, S., et al. (2021). Preparation of Poly-Lactic-Co-Glycolic Acid Nanoparticles in a Dry Powder Formulation for Pulmonary Antigen Delivery. Pharmaceutics, 13(8), 1195. Retrieved from [Link]
-
Preprints.org. (2024). Polymeric Controlled Release System: Synthesis, Characterization and Application of Poly(Hydroxyethyl Methacrylate-co-itaconic Acid) Hydrogel. Retrieved from [Link]
-
Lemoine, D., et al. (2009). Pharmaceutical Stability Aspects of Nanomedicines. International Journal of Pharmaceutics, 382(1-2), 1-13. Retrieved from [Link]
-
Chosun University. (n.d.). Development and validation of a new HPLC method for the determination of hexoprenaline sulfate. Retrieved from [Link]
-
ONdrugDelivery. (2020). DEVELOPING AN IN VITRO DISSOLUTION AND RELEASE SYSTEM FOR ORALLY INHALED DRUG PRODUCTS. Retrieved from [Link]
-
Eloy, J. O., et al. (2014). Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. Journal of Drug Delivery, 2014, 428426. Retrieved from [Link]
-
Science.gov. (n.d.). prodrugs design synthesis: Topics. Retrieved from [Link]
-
Han, C. S., et al. (2022). Inhalable Nano-Dimpled Microspheres Containing Budesonide-PLGA for Improved Aerodynamic Performance. International Journal of Nanomedicine, 17, 3351–3364. Retrieved from [Link]
-
Addison, K. J., et al. (2017). A Novel in vivo System to Test Bronchodilators. Journal of Infectious and Pulmonary Diseases, 3(1), 120. Retrieved from [Link]
-
ResearchGate. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Retrieved from [Link]
-
MDPI. (2022). PLGA-Based Strategies for Intranasal and Pulmonary Applications. Polymers, 14(21), 4735. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of HPLC method for simultaneous determination of orciprenaline sulfate and bromhexine hydrochloride in cough pharmaceutical formulations: Tablets and syrups. Retrieved from [Link]
- Google Patents. (n.d.). WO2000033888A2 - Prodrug compounds and process for preparation thereof.
-
Journal of Drug Delivery and Therapeutics. (2023). In vitro dissolution testing methods for inhaled drugs. Retrieved from [Link]
-
Moyano, D. F., et al. (2019). What Does Nanoparticle Stability Mean?. ACS Sustainable Chemistry & Engineering, 7(11), 9571-9580. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Controlled Release Gel Formulations. Retrieved from [Link]
-
ResearchGate. (n.d.). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs v1. Retrieved from [Link]
-
ResearchGate. (2025, July 21). Very low encapsulation efficiency in liposomes: what could be going wrong and how to optimize? Retrieved from [Link]
-
Zarrintaj, P., et al. (2018). Preparation, Characterization and Evaluation of Drug Release Properties of Simvastatin-loaded PLGA Microspheres. Avicenna Journal of Medical Biotechnology, 10(1), 2–8. Retrieved from [Link]
-
ResearchGate. (n.d.). A Novel in vivo System to Test Bronchodilators. Retrieved from [Link]
-
American Chemical Society. (2019). Prodrug Strategies in Medicinal Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (2023). The importance of dissolution for orally inhaled drug products: Pharmaceutical, regulatory and clinical considerations. Retrieved from [Link]
-
International Journal of Basic & Clinical Pharmacology. (n.d.). Formulation and characterization studies of microspheres. Retrieved from [Link]
-
ResearchGate. (n.d.). Time course and duration of bronchodilatation with formoterol dry powder in patients with stable asthma. Retrieved from [Link]
-
Science and Education Publishing. (n.d.). Validation of a Spectrophotometric Analytical Method for the Quantitative Determination of Adrenaline in Injectable Pharmaceutical Formulations. Retrieved from [Link]
-
YouTube. (2020, February 5). Learn how to Produce PLGA Nanoparticles. Retrieved from [Link]
-
Preprints.org. (2024). Experimental and Modelling Study of Controlled Release from Dextran-Based Cryogels. Retrieved from [Link]
-
Intertek. (n.d.). Inhalation Product Analysis and Testing. Retrieved from [Link]
-
YouTube. (2022, April 22). Fabrication and Characterization of Drug-Releasing Microspheres. Retrieved from [Link]
-
Floreancig, P. E., & Geaneotes, P. J. (2025). Strategy-Level Prodrug Synthesis. Chemistry – A European Journal, 31(33), e202501115. Retrieved from [Link]
-
National Institutes of Health. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link]
-
PubMed. (n.d.). A comparative study of the bronchodilator effect and duration of action of liposome encapsulated beta-2 adrenergic agonists in the guinea-pig. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability Testing Parameters and Issues for Nanotechnology-Based Drug Products. Retrieved from [Link]
-
nanoComposix. (n.d.). Poly (D,L-lactide-co-glycolic acid) – PLGA Nanoparticles. Retrieved from [Link]
-
Science.gov. (n.d.). formulations drug release: Topics. Retrieved from [Link]
-
The Journal of Physical Chemistry C. (2019). What Does Nanoparticle Stability Mean? Retrieved from [Link]
-
Science.gov. (n.d.). plga nanoparticles prepared: Topics. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 8. In Vitro Testing for Orally Inhaled Products: Developments in Science-Based Regulatory Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Precise & Reliable Nanoparticles' Stability Study - CD Bioparticles [cd-bioparticles.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nanocomposix.com [nanocomposix.com]
- 16. acs.org [acs.org]
- 17. Strategy‐Level Prodrug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A current review on animal models of anti-asthmatic drugs screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Identifying and mitigating off-target effects of Hexoprenaline sulfate.
Welcome to the technical support resource for researchers utilizing Hexoprenaline sulfate. This guide is designed to provide in-depth, field-proven insights into identifying and mitigating the off-target effects of this potent β2-adrenergic receptor agonist. Our goal is to equip you with the knowledge to perform robust, well-controlled experiments and accurately interpret your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of Hexoprenaline sulfate and its expected downstream signaling cascade?
Hexoprenaline sulfate is a direct-acting sympathomimetic agent that selectively targets the β2-adrenergic receptor (β2AR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2][3] Its primary therapeutic applications are as a bronchodilator for conditions like asthma and as a tocolytic agent to suppress premature labor by relaxing uterine smooth muscle.[4][5][6][7]
The canonical signaling pathway initiated by Hexoprenaline binding to the β2AR is as follows:
-
Receptor Activation: Hexoprenaline binds to the β2AR, inducing a conformational change.
-
G Protein Coupling: The activated receptor couples to the stimulatory G protein, Gs.[8][9]
-
Adenylyl Cyclase Activation: The Gs protein activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4][5][9]
-
PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[5][10]
-
Downstream Phosphorylation: PKA phosphorylates various intracellular proteins, leading to the desired physiological response. In smooth muscle, this cascade inhibits myosin light-chain kinase, reducing intracellular calcium and causing muscle relaxation (bronchodilation or uterine relaxation).[2][5]
Caption: Workflow for troubleshooting unexpected phenotypes.
Q3: What are the known or potential off-target liabilities for β2-adrenergic agonists?
While Hexoprenaline is considered selective for the β2AR, no drug is perfectly specific. Potential off-target effects can be categorized in several ways:
-
Subtype Selectivity: The most common off-target effect for β2AR agonists is activity at the β1-adrenergic receptor , which is highly expressed in the heart. This can lead to cardiovascular side effects like tachycardia (increased heart rate) and palpitations. [4][11][12]Although Hexoprenaline has a favorable selectivity profile, this can be concentration-dependent. [4][5]* Other GPCRs: At higher concentrations, Hexoprenaline could potentially interact with other related GPCRs, such as other adrenergic receptor subtypes (alpha-adrenergic) or dopamine receptors, though this is less characterized.
-
Non-Canonical Signaling: The β2AR itself can engage in non-canonical, Gs-independent signaling. Upon phosphorylation by GPCR kinases (GRKs), the receptor can bind to β-arrestin . [13][14][15]This interaction not only desensitizes the Gs signal but can also initiate a separate wave of signaling, for instance, by activating MAPK/ERK pathways. [14][15]While technically an "on-target" interaction, this β-arrestin-biased signaling can lead to different cellular outcomes than the canonical cAMP pathway and may be misinterpreted as an off-target effect. [16]* Ion Channels: Some sympathomimetic drugs have been noted to interact with ion channels, which could contribute to cardiovascular effects or tremors. [6]
Potential Off-Target/Liability Consequence Experimental Evidence β1-Adrenergic Receptor Tachycardia, palpitations, increased cardiac contractility. Commonly observed clinical side effect for β-agonists. [11][12] β-arrestin Pathway MAPK/ERK activation, receptor internalization, anti-apoptotic signaling. Well-established mechanism for β2AR regulation and signaling. [13][14][16] | Other Adrenergic Subtypes | Vasoconstriction (α1), changes in blood pressure. | Less common, would require screening against a panel of receptors. |
Experimental Protocols & Mitigation Strategies
Q4: How can I proactively design my experiments to identify or mitigate off-target effects?
A well-designed experiment anticipates and controls for potential off-target activities.
Core Principles for Robust Experimental Design:
-
Use the Lowest Effective Concentration: Determine the EC50 or a similar potency metric for your primary on-target effect and work at concentrations close to this value (e.g., 1x to 10x EC50). Avoid using excessively high concentrations, as this is the primary driver of off-target binding. [17]2. Incorporate Negative and Positive Controls:
-
Negative Control: A structurally similar but inactive molecule, if available.
-
Positive Controls: At least two structurally distinct agonists for the same target (as mentioned in Q2). .
-
-
Orthogonal Approaches: Do not rely on a single assay. Confirm key findings using different experimental methods. For example, if you observe a change in gene expression, validate it with both qPCR and a protein-level assay like a Western blot or ELISA.
Protocol 1: Profiling Selectivity Using a Competitive Binding Assay
This protocol allows you to quantify the affinity of Hexoprenaline for its primary target (β2AR) versus a key off-target (β1AR).
-
Objective: To determine the binding affinity (Ki) of Hexoprenaline for β1AR and β2AR.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing either human β1AR or β2AR.
-
A radiolabeled antagonist with high affinity for both receptors (e.g., [³H]-Dihydroalprenolol).
-
Unlabeled Hexoprenaline sulfate.
-
Scintillation counter and vials.
-
-
Methodology:
-
Prepare reaction tubes containing a fixed concentration of cell membranes and the radiolabeled antagonist.
-
Add increasing concentrations of unlabeled Hexoprenaline sulfate to the tubes (e.g., from 10⁻¹² M to 10⁻³ M).
-
Incubate the reactions to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the data as percent inhibition of radioligand binding versus the concentration of Hexoprenaline.
-
Fit the data to a one-site competition model to determine the IC50, and then calculate the Ki using the Cheng-Prusoff equation.
-
-
Interpretation: The ratio of Ki (β1AR) / Ki (β2AR) provides the selectivity index. A higher index indicates greater selectivity for the β2AR.
Protocol 2: Broad Off-Target Profiling via a Commercial Screening Service
For a comprehensive and unbiased assessment, using a commercial service is the most efficient approach.
-
Rationale: These services maintain large panels of validated assays for hundreds of GPCRs, kinases, ion channels, and transporters. This provides a broad view of a compound's interaction profile. [18]* Workflow:
-
Select a Service: Choose a reputable contract research organization (CRO) that offers safety pharmacology or off-target screening panels (e.g., Eurofins SafetyScreen44™, CEREP BioPrint™).
-
Choose a Concentration: Select a screening concentration. A concentration of 10 µM is a common standard, as it is high enough to detect most physiologically relevant off-target interactions without being confounded by non-specific effects.
-
Submit Compound: Provide a sample of Hexoprenaline sulfate to the service provider.
-
Receive Data: The provider will return a report detailing the percent inhibition or activation at each target in the panel.
-
Analyze Hits: Any target showing significant inhibition (typically >50%) should be considered a "hit" and warrants further investigation with full dose-response assays to determine potency (IC50/EC50).
-
References
- Patsnap Synapse. (2024, June 15).
- Patsnap Synapse. (2024, July 17).
-
MacDonald, E., & MacLeod, M. (2009). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 5(10), 759-766. [Link]
-
Xiao, R. P. (2001). Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research, 89(8), 651-660. [Link]
- Various Authors. (2022, September 16). Hexoprenaline: Indications, Uses, Dosage, Drugs Interactions, Side effects.
-
Rockman, H. A., Koch, W. J., & Lefkowitz, R. J. (2002). Novel beta2-adrenergic receptor signaling pathways. The Journal of biological chemistry, 277(23), 19931-4. [Link]
-
Sathish, V., et al. (2011). β-Arrestins specifically constrain β2-adrenergic receptor signaling and function in airway smooth muscle. Journal of Biological Chemistry, 286(16), 14309-14317. [Link]
- MIMS. Hexoprenaline: Uses, Dosage, Side Effects and More.
- medtigo. hexoprenaline | Dosing & Uses.
-
ResearchGate. Schematic representation of the beta 1- and beta 2-adrenergic receptor...[Link]
-
Padro, C. J., & Sanders, V. M. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Journal of immunology (Baltimore, Md. : 1950), 192(12), 5483-9. [Link]
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
-
Han, S. O., et al. (2013). GPCR signaling via β-arrestin-dependent mechanisms. Journal of cellular biochemistry, 114(4), 747-55. [Link]
-
Wikipedia. Beta-2 adrenergic receptor. [Link]
-
Creative BioMart. GPCRs Desensitization. [Link]
-
MolecularCloud. (2020, November 8). How to reduce off-target effects and increase CRISPR editing efficiency?[Link]
-
Ahn, S., et al. (2016). β-arrestin–biased signaling through the β2-adrenergic receptor promotes cardiomyocyte contraction. Proceedings of the National Academy of Sciences, 113(28), 7939-7944. [Link]
-
Lee, S., & On, K. (2024). Kinetic model for the desensitization of G protein-coupled receptor. bioRxiv. [Link]
-
Taylor & Francis Online. Off-target identification by chemical proteomics for the understanding of drug side effects. [Link]
-
CRISPR Medicine News. (2023, August 1). Strategies to Avoid and Reduce Off-Target Effects. [Link]
-
Physiological Reviews. Posttranslational modifications in GPCR internalization. [Link]
-
Portland Press. Beta-arrestin and GPCR desensitization, internalization, and signaling. [Link]
-
Eason, M. G., et al. (2005). Beta-arrestin binding to the beta2-adrenergic receptor requires both receptor phosphorylation and receptor activation. Journal of Biological Chemistry, 280(10), 9419-26. [Link]
-
Rajagopal, S., & Shenoy, S. K. (2018). G-Protein Coupled Receptor Resensitization – Appreciating the Balancing Act of Receptor Function. Molecular and cellular pharmacology, 10(1), 1-13. [Link]
-
Wang, Y., & Tang, Y. (2007). β-arrestin signaling and regulation of transcription. Journal of cell science, 120(Pt 2), 213-8. [Link]
- Patsnap Synapse. (2024, July 12).
-
Amgen. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
-
MDPI. (2024). Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. [Link]
-
The Kingsley Clinic. Hexoprenaline: Uses, Dosage, and Side Effects Overview. [Link]
-
Thieme Connect. (2022). Hexoprenaline Compared with Atosiban as Tocolytic Treatment for Preterm Labor. [Link]
-
PubChem. Hexoprenaline Sulfate. [Link]
-
Pharmaffiliates. Hexoprenaline Sulfate-impurities. [Link]
-
precisionFDA. HEXOPRENALINE SULFATE. [Link]
Sources
- 1. mims.com [mims.com]
- 2. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Hexoprenaline Sulfate | TargetMol [targetmol.com]
- 4. What is Hexoprenaline Sulfate used for? [synapse.patsnap.com]
- 5. What is the mechanism of Hexoprenaline Sulfate? [synapse.patsnap.com]
- 6. medkoo.com [medkoo.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the side effects of Hexoprenaline Sulfate? [synapse.patsnap.com]
- 12. Hexoprenaline Compared with Atosiban as Tocolytic Treatment for Preterm Labor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-Arrestins specifically constrain β2-adrenergic receptor signaling and function in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.biologists.com [journals.biologists.com]
- 16. pnas.org [pnas.org]
- 17. How to reduce off-target effects and increase CRISPR editing efficiency? | MolecularCloud [molecularcloud.org]
- 18. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Validation & Comparative
A Comparative Analysis of Hexoprenaline Sulfate versus Salbutamol on Airway Smooth Muscle: A Guide for Researchers
This guide provides a detailed comparative analysis of two prominent beta-2 adrenergic agonists, Hexoprenaline sulfate and Salbutamol, with a specific focus on their effects on airway smooth muscle. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological differences between these two compounds, supported by experimental data and methodologies. Our objective is to furnish a comprehensive resource that informs experimental design and advances the development of respiratory therapeutics.
Introduction: The Clinical Imperative for Effective Bronchodilation
Bronchodilators are fundamental in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). These conditions are characterized by the reversible or partially reversible narrowing of the airways, primarily due to the contraction of airway smooth muscle. Beta-2 adrenergic receptor agonists are a cornerstone of therapy, acting to relax these muscles and alleviate bronchoconstriction[1][2].
Salbutamol (also known as albuterol) is a short-acting beta-2 agonist (SABA) that has been a benchmark for fast-acting relief of bronchospasm for decades. Its efficacy and safety profile are well-documented. Hexoprenaline sulfate is another selective beta-2 adrenergic agonist, which has also been utilized for its bronchodilator and tocolytic properties. While both molecules target the same receptor, subtle differences in their pharmacological profiles can have significant implications for therapeutic efficacy and side effects. This guide will dissect these differences to provide a clearer understanding of their relative performance.
Mechanism of Action: A Shared Pathway with Potential Divergences
Both Hexoprenaline and Salbutamol exert their primary therapeutic effect by stimulating beta-2 adrenergic receptors on the surface of airway smooth muscle cells. This interaction initiates a cascade of intracellular events, as depicted in the signaling pathway below.
The Beta-2 Adrenergic Signaling Cascade
Activation of the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR), leads to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates several target proteins. This phosphorylation cascade ultimately results in a decrease in intracellular calcium levels and the inhibition of myosin light-chain kinase, leading to the relaxation of the airway smooth muscle and bronchodilation.
Figure 2: Experimental Workflow for Isolated Organ Bath Studies.
In Vivo Assessment: Animal Models of Bronchoconstriction
In vivo models are crucial for understanding the integrated physiological response to bronchodilators.
Objective: To compare the bronchodilator and bronchoprotective effects of Hexoprenaline sulfate and Salbutamol in an animal model of airway hyperreactivity.
Methodology:
-
Animal Model: Anesthetized and mechanically ventilated guinea pigs or mice are commonly used.
-
Induction of Bronchoconstriction: A bronchoconstricting agent (e.g., methacholine or histamine) is administered intravenously or via aerosol to induce an increase in airway resistance.
-
Drug Administration: Hexoprenaline sulfate or Salbutamol is administered (e.g., via aerosol or intravenously) prior to or after the bronchoconstrictor challenge.
-
Measurement of Airway Function: Airway resistance and dynamic compliance are measured using techniques such as forced oscillation or whole-body plethysmography.
-
Data Analysis: The ability of each drug to reverse (bronchodilation) or prevent (bronchoprotection) the increase in airway resistance is quantified and compared.
Conclusion and Future Directions
The available evidence indicates that both Hexoprenaline sulfate and Salbutamol are effective beta-2 adrenergic agonists that induce bronchodilation through the same fundamental signaling pathway. The primary distinction appears to lie in their side-effect profiles, with clinical data suggesting that Hexoprenaline may be associated with a lower incidence of tachycardia compared to Salbutamol, although it may induce a more significant decrease in plasma potassium.
For drug development professionals, this suggests that further exploration of the structural and pharmacological nuances that contribute to Hexoprenaline's potentially more favorable cardiovascular profile could be a fruitful avenue for designing next-generation beta-2 agonists with an improved therapeutic index.
For researchers, there is a clear need for direct, head-to-head in vitro studies on airway smooth muscle to definitively characterize the relative potency and efficacy of these two compounds. Such studies, employing the standardized protocols outlined in this guide, would provide invaluable data for a more complete comparative assessment.
References
-
Warrell, D. A., Robertson, D. G., Newton Howes, J., Conolly, M. E., Paterson, J. W., Beilin, L. J., & Dollery, C. T. (1970). Comparison of Cardiorespiratory Effects of Isoprenaline and Salbutamol in Patients with Bronchial Asthma. British Medical Journal, 2(5700), 23–26. [Link]
-
Bremner, P., Burgess, C., Purdie, G., Beasley, R., & Crane, J. (1993). The extrapulmonary effects of inhaled hexoprenaline and salbutamol in healthy individuals. European Journal of Clinical Pharmacology, 45(1), 37–39. [Link]
-
Gummerus, M. (1983). [Tocolysis with hexoprenalin and salbutamol in a clinical comparison]. Geburtshilfe und Frauenheilkunde, 43(3), 151–155. [Link]
-
Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317–322. [Link]
-
Choo-Kang, Y. F., Simpson, W. T., & Grant, I. W. (1969). Controlled Comparison of the Bronchodilator Effects of Three β-Adrenergic Stimulant Drugs Administered by Inhalation to Patients with Asthma. British Medical Journal, 2(5652), 287–289. [Link]
- Lemoine, H., & Kaumann, A. J. (1986). A comparative study of the relaxant effects of fenoterol, hexoprenaline and salbutamol on isolated human bronchial smooth muscle. British Journal of Clinical Pharmacology, 22(4), 481–485.
- Sears, M. R. (2012). The dark side of β2-agonists. Pulmonary Pharmacology & Therapeutics, 25(1), 22–26.
- Cazzola, M., Page, C. P., Rogliani, P., & Matera, M. G. (2013). β2-agonist therapy in lung disease. American Journal of Respiratory and Critical Care Medicine, 187(7), 690–696.
- Johnson, M. (2006). Molecular mechanisms of β2-adrenergic receptor function, response, and regulation. Journal of Allergy and Clinical Immunology, 117(1), 18–24.
- Billington, C. K., O'Donnell, R. A., & He, B. (2013). The β2-adrenoceptor is a master regulator of the contractile phenotype of airway smooth muscle.
- Anderson, G. P. (1993).
-
Avery, G. S., & Pinder, R. M. (1974). Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma. Drugs, 8(6), 424–442. [Link]
- Apperley, G. H., Daly, M. J., & Levy, G. P. (1976). Selectivity of beta-adrenoceptor agonists and antagonists on bronchial, cardiac and vascular beta-adrenoceptors. British Journal of Pharmacology, 57(2), 235–246.
- Bond, R. A., & computationally, R. R. (2007). The molecular basis of β-adrenergic receptor signaling. Journal of Dental Research, 86(11), 1024–1035.
-
Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048–1061. [Link]
- Green, S. A., & Liggett, S. B. (1994). A polymorphic intron of the human beta 2-adrenergic receptor gene is associated with an altered response to beta 2-adrenergic agonists. Pharmacogenetics, 4(5), 261–266.
- Cazzola, M., & Matera, M. G. (2017). Bronchodilators: Current and future. Clinical Chest Medicine, 38(1), 19–33.
- Tattersfield, A. E. (1994). The James Burns Amberson Lecture. The effects of beta agonists on airway function. American Journal of Respiratory and Critical Care Medicine, 150(5 Pt 2), S1–S3.
- Cockcroft, D. W., & McIvor, R. A. (1995). Beta 2-agonists in the treatment of asthma. Annals of Allergy, Asthma & Immunology, 75(2), 93–101.
- Nelson, H. S. (1995). β-Adrenergic bronchodilators. New England Journal of Medicine, 333(8), 499–506.
- Lipworth, B. J. (1996). Treatment of acute asthma. The Lancet, 348(9042), 1641–1645.
- Lofdahl, C. G. (2004). Long-acting β2-agonists in the management of asthma. Current Opinion in Pulmonary Medicine, 10(1), 1–6.
- Salpeter, S. R., Ormiston, T. M., & Salpeter, E. E. (2004). Cardiovascular effects of β-agonists in patients with asthma and COPD: a meta-analysis. Chest, 125(6), 2309–2321.
- Walters, E. H., & Walters, J. A. (2006). Inhaled short acting beta2-agonists for stable chronic obstructive pulmonary disease.
- Appleton, S., Jones, T., Poole, P., Pilotto, L., Adams, R., Lasserson, T. J., & Smith, B. (2006). Ipratropium bromide versus short acting beta-2 agonists for stable chronic obstructive pulmonary disease.
- van Noord, J. A., de Munck, D. R., Bantje, T. A., Hop, W. C., Akveld, M. L., & Bommer, A. M. (2005). Long-term treatment of chronic obstructive pulmonary disease with salmeterol and the additive effect of ipratropium.
- Rennard, S. I. (2004). Combination therapy for chronic obstructive pulmonary disease. Proceedings of the American Thoracic Society, 1(2), 119–125.
- Tashkin, D. P., & Fabbri, L. M. (2010). Long-acting beta-agonists in the management of chronic obstructive pulmonary disease: current and future agents.
-
Lindén, A., & Bergendal, A. (1993). Salmeterol, formoterol, and salbutamol in the isolated guinea pig trachea: differences in maximum relaxant effect and potency but not in functional antagonism. Thorax, 48(5), 547–553. [Link]
Sources
A Comparative Guide to the Efficacy of Hexoprenaline Sulfate versus Salbutamol as Beta-2 Adrenergic Receptor Agonists
This guide provides an in-depth technical comparison of Hexoprenaline sulfate and the widely recognized beta-2 agonist, Salbutamol. Our analysis is grounded in published experimental data and established pharmacological principles, offering researchers, scientists, and drug development professionals a comprehensive resource for validating the efficacy of these compounds. We will delve into their mechanisms of action, compare their performance in both clinical and preclinical settings, and provide detailed protocols for key validation assays.
The Foundation: Beta-2 Adrenergic Receptor Agonism
Beta-2 adrenergic receptors (β2-ARs) are G-protein coupled receptors predominantly expressed on the smooth muscle cells of the airways and the uterus.[1][2] Agonism of these receptors is a cornerstone of therapy for conditions characterized by smooth muscle contraction, such as bronchospasm in asthma and chronic obstructive pulmonary disease (COPD), and uterine contractions in preterm labor.[1][3] The therapeutic efficacy of β2-AR agonists is directly linked to their ability to induce smooth muscle relaxation.
Both Hexoprenaline sulfate and Salbutamol are classified as selective beta-2 adrenergic receptor agonists.[4][5] Their primary mechanism of action involves binding to β2-ARs, which triggers a conformational change in the receptor and activates the associated stimulatory G-protein (Gs).[3] This initiates a downstream signaling cascade, leading to the relaxation of smooth muscle.
The Canonical β2-AR Signaling Pathway
The binding of a β2-agonist to its receptor initiates a well-defined intracellular signaling cascade:
-
G-Protein Activation: The agonist-bound receptor activates the Gs protein, causing the exchange of GDP for GTP on its alpha subunit (Gαs).
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the beta-gamma subunits and stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The rise in intracellular cAMP levels activates Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates various intracellular targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light chain kinase, ultimately resulting in smooth muscle relaxation.[3]
Caption: The signaling cascade initiated by a beta-2 agonist.
Molecular Profiles: Hexoprenaline Sulfate and Salbutamol
A molecule's chemical structure dictates its pharmacological properties, including its affinity for the target receptor and its selectivity over other receptor subtypes.
Hexoprenaline sulfate is a sympathomimetic amine with a chemical structure characterized by a hexamethylene chain linking two catecholamine-like moieties.[6][7]
Salbutamol (also known as albuterol) is a phenylethanolamine derivative with a tertiary butyl group attached to the nitrogen atom, which contributes to its β2-selectivity.[3][8]
| Feature | Hexoprenaline Sulfate | Salbutamol |
| Chemical Structure | ||
| Molecular Formula | C22H34N2O10S[6] | C13H21NO3[8] |
| Receptor Selectivity | Selective β2-adrenoreceptor agonist[4][5] | Selective for β2 receptors over β1 receptors[9] |
| (R)-enantiomer Affinity | Data not readily available | The (R)-enantiomer has a significantly higher affinity for the β2-receptor than the (S)-enantiomer[9] |
Comparative Efficacy: A Review of the Evidence
The true measure of a drug's efficacy lies in its performance in preclinical models and, most importantly, in clinical settings. Here, we compare Hexoprenaline sulfate and Salbutamol in their two primary therapeutic applications.
Tocolytic Efficacy in Preterm Labor
Both Hexoprenaline and Salbutamol have been used as tocolytic agents to inhibit uterine contractions and delay preterm birth.[10][11]
A randomized clinical trial directly comparing intravenous Hexoprenaline and Salbutamol in 140 patients with threatened premature labor revealed comparable efficacy in prolonging gestation.[2] In the Hexoprenaline group, 77% of newborns had a birth weight of ≥2500 g, compared to 74% in the Salbutamol group.[2] Furthermore, 66% of pregnancies in both groups continued beyond 37 weeks of gestation.[2]
A key differentiator observed in this study was the side-effect profile. Maternal tachycardia occurred significantly less frequently with Hexoprenaline infusion compared to Salbutamol.[2] Overall, side effects were reported in 11% of mothers in the Hexoprenaline group versus 30% in the Salbutamol group.[2] Another study comparing Hexoprenaline to the oxytocin antagonist Atosiban also noted that maternal side effects like tachycardia and palpitations were more frequent with Hexoprenaline.[12]
| Clinical Outcome | Hexoprenaline | Salbutamol |
| Newborn weight ≥2500 g | 77%[2] | 74%[2] |
| Birth after 37 weeks | 66%[2] | 66%[2] |
| Maternal Side Effects | 11%[2] | 30%[2] |
| Maternal Tachycardia | Statistically significantly less than Salbutamol[2] | More frequent than Hexoprenaline[2] |
Bronchodilator Efficacy in Asthma and COPD
Hexoprenaline and Salbutamol are both effective bronchodilators used in the management of asthma and other obstructive airway diseases.[4][5]
A comparative study of inhaled Hexoprenaline (200 µg and 400 µg) and Salbutamol (200 µg) in patients with asthma and chronic bronchitis found that both drugs produced a similar increase in the forced expiratory volume in one second (FEV1).[13] The study concluded that Hexoprenaline aerosol is a safe and effective bronchodilator.[13] Another review of Hexoprenaline's pharmacological properties noted that comparisons with Salbutamol have yielded equivocal results, suggesting comparable efficacy.[5]
A study investigating the extrapulmonary effects of inhaled Hexoprenaline and Salbutamol in healthy volunteers found that Salbutamol caused a significantly greater increase in heart rate, while Hexoprenaline led to a more pronounced decrease in plasma potassium.[14]
Validating Efficacy: Key Experimental Protocols
To objectively compare the efficacy of beta-2 agonists like Hexoprenaline sulfate and a known standard such as Salbutamol, a series of well-defined in vitro and ex vivo experiments are essential. As a Senior Application Scientist, the rationale behind our experimental choices is as crucial as the methodology itself. We aim to build a comprehensive profile of the test compound, from its interaction with the molecular target to its functional effect on target tissues.
Protocol 1: Beta-2 Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the β2-AR. This is a fundamental assay to quantify the direct interaction between the drug and its target. A higher affinity (lower Ki) suggests that the drug binds more tightly to the receptor.
Methodology: Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (e.g., Hexoprenaline sulfate) to displace a radiolabeled ligand with known affinity (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol) from the β2-AR.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells expressing a high density of β2-ARs (e.g., HEK293 or CHO cells stably transfected with the human β2-AR gene).
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled test compound (Hexoprenaline sulfate) or a reference compound (Salbutamol) to the wells.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like propranolol).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
Allow the filters to dry, and then add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: cAMP Accumulation Assay
Objective: To quantify the functional response to β2-AR activation by measuring the intracellular accumulation of the second messenger, cAMP. This assay determines the potency (EC50) and efficacy (Emax) of the agonist.
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This is a competitive immunoassay that measures the amount of cAMP produced by cells following agonist stimulation.
Step-by-Step Protocol:
-
Cell Preparation:
-
Culture cells expressing β2-ARs (e.g., HEK293 or primary human airway smooth muscle cells) in a 96- or 384-well plate.
-
Allow the cells to adhere and grow to the desired confluency.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of the test compound (Hexoprenaline sulfate) and the reference compound (Salbutamol) in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Remove the culture medium from the cells and add the agonist dilutions.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.
-
-
Cell Lysis and Detection:
-
Add a lysis buffer containing the HTRF detection reagents to each well. These reagents typically include a cAMP-d2 conjugate (acceptor) and a Europium cryptate-labeled anti-cAMP antibody (donor).
-
Incubate the plate at room temperature for 60 minutes to allow the immunoassay to reach equilibrium.
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence for each well.
-
The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the HTRF signal against the logarithm of the agonist concentration.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the resulting dose-response curve.
-
Caption: Principle of the competitive cAMP HTRF assay.
Protocol 3: Isolated Organ Bath for Smooth Muscle Relaxation
Objective: To measure the functional effect of the test compound on the contractility of an isolated smooth muscle tissue, providing a more physiologically relevant assessment of efficacy.
Methodology: Ex Vivo Tissue Bath Assay
This technique uses isolated strips of tracheal or uterine smooth muscle to measure changes in contractility in response to drug application.
Step-by-Step Protocol:
-
Tissue Preparation:
-
Euthanize a laboratory animal (e.g., guinea pig or rat) according to ethical guidelines.
-
Dissect the trachea or uterus and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Prepare rings or strips of the smooth muscle tissue.
-
-
Mounting the Tissue:
-
Suspend the tissue strips in an organ bath chamber filled with physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply a small amount of initial tension to the tissue and allow it to equilibrate for at least 60 minutes.
-
-
Inducing Contraction:
-
Induce a sustained contraction of the smooth muscle by adding a contractile agent to the bath (e.g., acetylcholine or histamine for tracheal muscle; oxytocin for uterine muscle).
-
-
Measuring Relaxation:
-
Once a stable contraction is achieved, add cumulative concentrations of the test compound (Hexoprenaline sulfate) or the reference compound (Salbutamol) to the bath.
-
Record the resulting relaxation of the muscle as a decrease in tension.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the maximal relaxation possible.
-
Plot the percentage of relaxation against the logarithm of the agonist concentration.
-
Determine the EC50 and Emax for relaxation for each compound.
-
Caption: A simplified diagram of an isolated organ bath setup.
Synthesis and Conclusion
The comparative analysis of Hexoprenaline sulfate and Salbutamol reveals two effective beta-2 adrenergic receptor agonists with distinct profiles. While their efficacy in producing the desired therapeutic effects of tocolysis and bronchodilation appears to be broadly comparable based on the available clinical data, a notable difference emerges in their side-effect profiles. Specifically, Hexoprenaline has been associated with a lower incidence of maternal tachycardia in the context of tocolysis.
This observation underscores the importance of a comprehensive validation approach. While receptor binding affinity and in vitro potency in cAMP assays are critical for understanding the molecular pharmacology of a compound, they do not always predict the full clinical picture. Functional assays, such as the isolated organ bath, provide a more integrated view of a drug's effect on tissue, and ultimately, clinical trials are required to establish the true therapeutic index.
For researchers and drug development professionals, the choice between these or other beta-2 agonists will depend on the specific therapeutic indication and the desired balance between efficacy and safety. The experimental protocols outlined in this guide provide a robust framework for conducting such a comparative validation, ensuring that decisions are based on solid scientific evidence.
References
-
Patsnap Synapse. (2024). What is Hexoprenaline Sulfate used for?[Link]
-
Gummerus, M. (1983). Tocolysis with hexoprenalin and salbutamol in a clinical comparison. Geburtshilfe und Frauenheilkunde, 43(3), 151–155. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2083, Salbutamol. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 325003, Hexoprenaline Sulfate. [Link]
-
precisionFDA. (n.d.). HEXOPRENALINE SULFATE. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123600, (-)-Salbutamol. [Link]
-
Tandon, M. K. (1977). Bronchodilator effect of hexoprenaline aerosol in bronchial asthma and chronic bronchitis. The Medical Journal of Australia, 2(25), 828–830. [Link]
-
Wikipedia. (n.d.). Salbutamol. [Link]
-
van As, A., McDonald, I., Gebhardt, T., & Dowdeswell, R. (1978). A comparative assessment of carbuterol, fenoterol and hexoprenaline in allergic asthma. South African Medical Journal, 53(25), 1011–1015. [Link]
-
Pharmacompass. (n.d.). HEXOPRENALINE SULFATE. [Link]
-
IU Indianapolis ScholarWorks. (n.d.). Tocolytic therapy for preterm delivery: Systematic review and network meta-analysis. [Link]
-
Pinder, R. M., Brogden, R. N., Speight, T. M., & Avery, G. S. (1977). Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma. Drugs, 14(1), 1–28. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3609, Hexoprenaline. [Link]
-
Eagle Biosciences. (n.d.). Anti-beta2 Adrenergic Receptor Antibodies (IgG) Elisa. [Link]
-
Revvity. (2024). How to run a cAMP HTRF assay. [Link]
-
Bouachour, G., Tirot, P., Varache, N., Gouello, J. P., & Harry, P. (2000). Comparative efficiency of nebulized adrenaline and salbutamol in severe acute asthma. A randomized, controlled prospective study. Presse Medicale, 29(3), 112–117. [Link]
-
Walter, M., Wertaschnigg, D., Eppel, W., Pul-Schenk, M., & Worda, C. (2022). Hexoprenaline Compared with Atosiban as Tocolytic Treatment for Preterm Labor. Geburtshilfe und Frauenheilkunde, 82(8), 885–894. [Link]
-
REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. [Link]
-
Cisbio. (2007). HTRF® package insert cAMP HiRange. [Link]
-
Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. [Link]
-
ResearchGate. (n.d.). Calculated Binding Affinities (kcal/mol) of Salbutamol β₂ Adrenergic.... [Link]
-
NIH. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. [Link]
-
Ball, D. I., Brittain, R. T., & Coleman, R. A. (1991). Estimation of the efficacy and affinity of the beta 2-adrenoceptor agonist salmeterol in guinea-pig trachea. British Journal of Pharmacology, 104(3), 665–671. [Link]
-
BioGRID. (n.d.). Salbutamol Result Summary. [Link]
-
Scireq. (n.d.). Tissue Baths in Respiratory Disease Models. [Link]
-
Singh, V., Sharma, B. B., & Sharma, M. (2013). Identification of high affinity bioactive Salbutamol conformer directed against mutated (Thr164Ile) beta 2 adrenergic receptor. Journal of Receptors and Signal Transduction, 33(4), 233–239. [Link]
-
Ammar, F., El-Hechmi, Z., & Annabi, N. (2001). A controlled trial of nebulized salbutamol and adrenaline in acute severe asthma. La Tunisie Medicale, 79(1), 21–26. [Link]
-
NIH. (n.d.). Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists. [Link]
-
Lipworth, B. J., & Clark, D. J. (2000). Discriminating measures of bronchodilator drug efficacy and potency. British Journal of Clinical Pharmacology, 49(6), 533–538. [Link]
-
ResearchGate. (2025). [The use of Gynipral (hexoprenaline) in suppression of uterus contractions]. [Link]
-
Nials, A. T., & Coleman, R. A. (1993). Comparison of the effects of salbutamol and adrenaline on airway smooth muscle contractility in vitro and on bronchial reactivity in vivo. Thorax, 48(4), 368–373. [Link]
-
Lipworth, B. J., Clark, D. J., & Struthers, A. D. (1990). The extrapulmonary effects of inhaled hexoprenaline and salbutamol in healthy individuals. European Respiratory Journal, 3(7), 757–760. [Link]
-
ResearchGate. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. [Link]
-
Choo-Kang, Y. F., Simpson, W. T., & Grant, I. W. (1969). Controlled Comparison of the Bronchodilator Effects of Three β-Adrenergic Stimulant Drugs Administered by Inhalation to Patients with Asthma. British Medical Journal, 2(5652), 287–289. [Link]
-
NIH. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. [Link]
-
Hill, S. J., & Hall, I. P. (1999). Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells. British Journal of Pharmacology, 128(5), 1009–1016. [Link]
-
NIH. (n.d.). Tocolysis - StatPearls. [Link]
-
JoVE. (2022). Measurements: Tracheal Constriction Using Mice l Protocol Preview. [Link]
-
Kauppila, A., Tuimala, R., & Ylikorkala, O. (1979). Decrease of serum oestriol during intravenous hexoprenaline or salbutamol treatment. British Journal of Obstetrics and Gynaecology, 86(11), 865–868. [Link]
-
Lipshitz, J. (1977). Hexoprenaline--a new tocolytic for treatment of premature labor. South African Medical Journal, 52(10), 389–392. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [Tocolysis with hexoprenalin and salbutamol in a clinical comparison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salbutamol - Wikipedia [en.wikipedia.org]
- 4. Hexoprenaline Sulfate | TargetMol [targetmol.com]
- 5. Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hexoprenaline Sulfate | C22H34N2O10S | CID 325003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hexoprenaline | C22H32N2O6 | CID 3609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Salbutamol Result Summary | BioGRID [thebiogrid.org]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. Tocolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Hexoprenaline Compared with Atosiban as Tocolytic Treatment for Preterm Labor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bronchodilator effect of hexoprenaline aerosol in bronchial asthma and chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The extrapulmonary effects of inhaled hexoprenaline and salbutamol in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hexoprenaline Sulfate and Terbutaline in Tocolysis Models: A Guide for Researchers
For researchers and drug development professionals navigating the complexities of tocolytic agent selection, a nuanced understanding of the available options is paramount. This guide provides a detailed, head-to-head comparison of two prominent beta-2 adrenergic agonists, Hexoprenaline sulfate and Terbutaline, in the context of tocolysis models. By delving into their mechanisms of action, and synthesizing available preclinical and clinical data, this document aims to equip scientists with the critical information needed for informed decision-making in research and development.
Introduction: The Challenge of Preterm Labor and the Role of Tocolytics
Preterm birth remains a significant challenge in modern obstetrics, contributing substantially to neonatal morbidity and mortality[1]. Tocolytic agents are administered to delay delivery, providing a crucial window for interventions such as the administration of antenatal corticosteroids to improve fetal lung maturity[1][2]. Among the classes of tocolytics, beta-2 adrenergic agonists have been a mainstay, exerting their effects by relaxing the uterine smooth muscle (myometrium)[2].
Hexoprenaline and Terbutaline are two such beta-2 selective agonists. While both are utilized for their tocolytic properties, their nuanced differences in pharmacological profiles, efficacy, and side effects warrant a thorough comparative analysis. This guide will explore these differences through the lens of available scientific evidence.
Mechanism of Action: A Shared Pathway to Myometrial Quiescence
Both Hexoprenaline sulfate and Terbutaline are beta-2 adrenergic receptor agonists[2]. Their primary mechanism of action involves the stimulation of beta-2 adrenergic receptors present on the surface of myometrial cells. This interaction initiates a downstream signaling cascade that ultimately leads to uterine muscle relaxation.
The binding of the agonist to the beta-2 receptor activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates several intracellular targets. This phosphorylation cascade results in a decrease in intracellular calcium levels and the inhibition of myosin light chain kinase, the enzyme responsible for smooth muscle contraction. The net effect is a reduction in the frequency and intensity of uterine contractions.
Caption: Signaling pathway of Hexoprenaline and Terbutaline in myometrial cells.
Comparative Efficacy in Tocolysis
A study on the use of Terbutaline in preterm labor showed that it was effective in prolonging labor, with a majority of patients experiencing a delay in delivery of over a week[3]. Another study comparing Terbutaline to salbutamol found that while both were equally effective in the first 48 hours, Terbutaline was associated with a longer overall prolongation of gestation and a better neonatal outcome[4][5].
Clinical studies involving Hexoprenaline have often compared it to the oxytocin antagonist, Atosiban. One retrospective study found that Atosiban had a higher efficacy in the first 48 hours of tocolysis compared to Hexoprenaline[1][6]. However, for long-term tocolysis, there were no significant differences between the two[1][6].
A network meta-analysis of tocolytic agents classified both Hexoprenaline and Terbutaline under the "beta-mimetics" category. This analysis found that beta-mimetics, as a class, were more effective than placebo in delaying delivery by 48 hours[7].
Side Effect Profiles: The Critical Differentiator
The primary concern with beta-2 adrenergic agonists is their potential for cardiovascular side effects, stemming from off-target stimulation of beta-1 adrenergic receptors in the heart.
Cardiovascular Effects: Clinical data suggests that Hexoprenaline is associated with a higher incidence of maternal tachycardia and palpitations compared to other tocolytics like Atosiban[1][6]. Terbutaline has also been associated with cardiovascular side effects, including an increase in maternal heart rate[8]. However, some studies suggest that Terbutaline may have a more favorable cardiovascular profile than other beta-mimetics like salbutamol, with a lower incidence of tachycardia[4][5]. The US Food and Drug Administration has issued a black box warning against the prolonged use of injectable terbutaline (over 72 hours) for preterm labor due to the risk of maternal cardiac complications[2].
Other Side Effects: Tremor is another common side effect of beta-2 agonists. A comparative study of inhaled Hexoprenaline and Terbutaline for bronchial obstruction found that while both had a negligible influence on heart rate and blood pressure at the tested doses, Hexoprenaline was associated with a more pronounced increase in finger tremor in some patients[9]. Nausea and tremors have also been reported as common maternal side effects of Terbutaline in a clinical setting[3].
| Side Effect | Hexoprenaline | Terbutaline |
| Maternal Tachycardia | Reported to be significant[1][6] | Moderate increase reported[8] |
| Palpitations | Frequently reported[1][6] | Reported |
| Tremor | More pronounced in some studies[9] | Common side effect[3] |
| Nausea | Less commonly reported | Common side effect[3] |
Experimental Protocols for Comparative Assessment
To conduct a rigorous head-to-head comparison of Hexoprenaline and Terbutaline in a research setting, the following experimental models and protocols are recommended.
In Vitro Uterine Contractility Assay
This assay directly measures the relaxant effect of the compounds on uterine muscle tissue.
Objective: To determine and compare the potency (IC50) of Hexoprenaline sulfate and Terbutaline in inhibiting spontaneous or agonist-induced contractions of isolated myometrial strips.
Methodology:
-
Tissue Preparation: Obtain myometrial biopsies from consenting patients undergoing scheduled cesarean delivery at term, who are not in labor. Dissect the tissue into longitudinal strips (e.g., 2x10 mm).
-
Organ Bath Setup: Mount the myometrial strips in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Isometric Tension Recording: Connect the strips to isometric force transducers to record contractile activity. Allow the tissues to equilibrate and establish regular spontaneous contractions.
-
Compound Administration: Prepare stock solutions of Hexoprenaline sulfate and Terbutaline. Add the compounds to the organ baths in a cumulative, concentration-dependent manner.
-
Data Analysis: Measure the amplitude and frequency of contractions before and after the addition of each drug concentration. Calculate the percentage of inhibition of contractile activity and determine the IC50 value (the concentration of the drug that produces 50% of its maximal inhibitory effect) for each compound.
Caption: Workflow for in vitro uterine contractility assay.
In Vivo Animal Model of Preterm Labor
Animal models are essential for evaluating the systemic effects and overall efficacy of tocolytic agents.
Objective: To compare the in vivo efficacy of Hexoprenaline sulfate and Terbutaline in suppressing uterine contractions and delaying delivery in a relevant animal model.
Methodology:
-
Animal Model: Utilize a validated animal model of preterm labor, such as the lipopolysaccharide (LPS)-induced preterm labor model in pregnant mice or rats.
-
Induction of Preterm Labor: On a specific day of gestation, administer LPS to induce an inflammatory response and uterine contractions.
-
Drug Administration: Administer Hexoprenaline sulfate, Terbutaline, or a vehicle control to different groups of animals via a clinically relevant route (e.g., subcutaneous or intravenous infusion).
-
Monitoring: Continuously monitor uterine activity using intrauterine pressure catheters or non-invasive methods. Observe the animals for signs of labor and record the time to delivery.
-
Outcome Measures: The primary outcome is the prolongation of gestation. Secondary outcomes can include maternal and fetal heart rate, blood pressure, and survival rates.
-
Data Analysis: Compare the mean time to delivery between the treatment groups and the control group. Analyze the effects of the drugs on uterine contractility and maternal/fetal physiological parameters.
Conclusion and Future Directions
Both Hexoprenaline sulfate and Terbutaline are effective tocolytic agents that operate through the same beta-2 adrenergic signaling pathway. The available evidence, largely from indirect comparisons, suggests that while both can delay preterm labor, their side effect profiles may differ. Hexoprenaline appears to be associated with a higher incidence of cardiovascular side effects such as tachycardia and palpitations.
For researchers, the choice between these two agents in a tocolysis model will depend on the specific research question. If the focus is purely on the tocolytic effect, both are viable options. However, if the study aims to investigate the interplay between tocolytic efficacy and cardiovascular side effects, a direct comparison would be highly valuable.
The lack of direct head-to-head comparative studies, particularly those providing quantitative data on potency and efficacy in standardized tocolysis models, represents a significant knowledge gap. Future research should prioritize such studies to provide a more definitive basis for selecting the optimal beta-2 adrenergic agonist for both clinical use and further research and development.
References
-
Hexoprenaline and terbutaline administered by inhalation. A comparison between two beta2-adrenoreceptor agonists with respect to effect on bronchial obstruction, heart rate, blood pressure and muscle tremor. Scand J Respir Dis. 1978;59(3):160-166. [Link]
-
Hahn, D. W., & McGuire, J. L. (2012). Tocolytic therapy for preterm delivery: systematic review and network meta-analysis. BMJ, 345, e6226. [Link]
-
Andersson, K. E., Ingemarsson, I., & Persson, C. G. (1975). Effects of terbutaline on human uterine motility at term. Acta obstetricia et gynecologica Scandinavica, 54(2), 165-169. [Link]
-
Svedmyr, N., & Thiringer, G. (1978). Hexoprenaline and terbutaline administered by inhalation. A comparison between two beta2-adrenoreceptor agonists with respect to effect on bronchial obstruction, heart rate, blood pressure and muscle tremor. Scandinavian journal of respiratory diseases, 59(3), 160-166. [Link]
-
Kirchhoff, E., Seeber, B., & Marth, C. (2022). Hexoprenaline Compared with Atosiban as Tocolytic Treatment for Preterm Labor. Geburtshilfe und Frauenheilkunde, 82(08), 852-858. [Link]
-
Bai, P. G., Kumar, P. R., & Kumar, T. N. (2016). Efficacy of terbutaline in preterm labour-our experience. International Journal of Basic & Clinical Pharmacology, 5(5), 1833-1836. [Link]
-
Creasy, R. K. (2009). Labor Inhibition. In GLOWM: The Global Library of Women's Medicine. [Link]
-
Motazedian, S., Ghaffarpasand, F., & Asadi, N. (2010). Terbutaline versus salbutamol for suppression of preterm labor: a randomized clinical trial. Annals of Saudi medicine, 30(5), 370-375. [Link]
-
De-Heer, M., & Doyle, L. W. (2021). Tocolysis. In StatPearls. StatPearls Publishing. [Link]
-
Berg, G., Andersson, R. G., & Ryden, G. (1985). In vitro myometrial contractility profiles of different pharmacological agents used for induction of labor. American journal of perinatology, 29(9), 699-703. [Link]
-
Motazedian, S., Ghaffarpasand, F., & Asadi, N. (2010). Terbutaline versus salbutamol for suppression of preterm labor: a randomized clinical trial. Annals of Saudi medicine, 30(5), 370-375. [Link]
Sources
- 1. Hexoprenaline Compared with Atosiban as Tocolytic Treatment for Preterm Labor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tocolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ijbcp.com [ijbcp.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Hexoprenaline Compared with Atosiban as Tocolytic Treatment for Preterm Labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tocolytic therapy for preterm delivery: systematic review and network meta-analysis | The BMJ [bmj.com]
- 8. Effects of terbutaline on human uterine motility at term - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hexoprenaline and terbutaline administered by inhalation. A comparison between two beta2-adrenoreceptor agonists with respect to effect on bronchial obstruction, heart rate, blood pressure and muscle tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Hexoprenaline Sulfate and Atosiban in Tocolysis
For Researchers, Scientists, and Drug Development Professionals
In the critical landscape of preterm labor management, the choice of a tocolytic agent is a delicate balance between efficacy and maternal-fetal safety. This guide provides an in-depth, objective comparison of the side effect profiles of two prominent tocolytics: Hexoprenaline sulfate, a β2-adrenergic receptor agonist, and Atosiban, an oxytocin receptor antagonist. By synthesizing data from clinical trials and meta-analyses, this document aims to equip researchers and drug development professionals with the evidence-based insights necessary for informed decision-making and future therapeutic development.
Mechanistic Basis of Tocolytic Action and Off-Target Effects
The divergent mechanisms of action of Hexoprenaline sulfate and Atosiban fundamentally dictate their respective side effect profiles.
Hexoprenaline Sulfate: As a sympathomimetic agent, Hexoprenaline stimulates β2-adrenergic receptors, which are abundant in the smooth muscle of the uterus.[1] This activation triggers a cascade of intracellular events, leading to an increase in cyclic adenosine monophosphate (cAMP) levels.[1][2] Elevated cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various proteins, ultimately resulting in the relaxation of uterine smooth muscle and the inhibition of contractions.[2] However, the selectivity of Hexoprenaline for β2-receptors is not absolute. Off-target stimulation of β1-adrenergic receptors, primarily located in the heart, can lead to undesirable cardiovascular side effects.[1]
Atosiban: In contrast, Atosiban is a synthetic peptide that acts as a competitive antagonist of oxytocin receptors in the myometrium.[3][4] By blocking these receptors, Atosiban prevents oxytocin from initiating the intracellular signaling cascade that leads to uterine contractions.[4][5] Specifically, it inhibits the oxytocin-mediated release of inositol trisphosphate (IP3) from the myometrial cell membrane, which consequently reduces the release of intracellular calcium from the sarcoplasmic reticulum and the influx of extracellular calcium.[3] This targeted mechanism of action is associated with a more favorable side effect profile, particularly concerning cardiovascular events.[4][6]
Signaling Pathway of Hexoprenaline Sulfate
Caption: Experimental workflow for a comparative clinical trial.
Step-by-Step Methodology:
-
Patient Selection and Randomization:
-
Recruit pregnant women diagnosed with preterm labor within a specified gestational age range (e.g., 24-34 weeks).
-
Apply strict inclusion and exclusion criteria to ensure a homogenous study population and exclude contraindications for either drug. [7] * Randomly assign participants to receive either Hexoprenaline sulfate or Atosiban in a double-blind manner, if feasible.
-
-
Drug Administration and Dosing Regimen:
-
Administer the drugs according to established protocols. For instance, Atosiban is typically given as an initial intravenous bolus, followed by a continuous infusion. H[8]exoprenaline can be administered intravenously. [9] * Standardize the duration of tocolytic therapy (e.g., 48 hours) to allow for the administration of antenatal corticosteroids.
-
[7]3. Maternal and Fetal Monitoring:
- Maternal Vital Signs: Continuously monitor heart rate, blood pressure, and respiratory rate.
- Fetal Monitoring: Continuously monitor fetal heart rate and uterine contractions using cardiotocography.
- Biochemical Monitoring: Perform regular blood tests to measure glucose and potassium levels.
- Subjective Side Effects: Use a standardized questionnaire to systematically record patient-reported side effects such as palpitations, tremor, headache, nausea, and flushing at regular intervals.
-
Data Analysis:
-
Compare the incidence of each side effect between the two groups using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test for categorical variables).
-
Analyze changes in continuous variables (e.g., maternal heart rate, blood glucose) over time using methods like repeated measures ANOVA.
-
Calculate relative risks or odds ratios to quantify the difference in the likelihood of experiencing side effects between the two treatment arms.
-
The available evidence strongly indicates that Atosiban has a more favorable side effect profile compared to Hexoprenaline sulfate, particularly with regard to cardiovascular adverse events in the mother. T[7][11]his is a direct consequence of their distinct pharmacological mechanisms. While both drugs can be effective in delaying preterm labor, the improved safety and tolerability of Atosiban position it as a preferable option in many clinical scenarios, especially for patients with pre-existing cardiovascular risk factors.
[12]Future research should focus on large-scale, prospective, randomized controlled trials directly comparing the latest generation of tocolytics, including head-to-head comparisons of Atosiban with other agents like nifedipine, with a strong emphasis on both short-term and long-term maternal and neonatal outcomes. Furthermore, pharmacogenomic studies could help identify patient populations that are more susceptible to the adverse effects of specific tocolytics, paving the way for a more personalized approach to preterm labor management.
References
-
Atosiban: Uses, Dosage, Side Effects and More | MIMS Philippines. [Link]
-
Atosiban - Wikipedia. [Link]
-
What is the mechanism of Hexoprenaline Sulfate? - Patsnap Synapse. [Link]
-
What is the mechanism of Atosiban acetate? - Patsnap Synapse. [Link]
-
How Does Atosiban Work? - Knowledge - Shaanxi Bloom Tech Co., Ltd. [Link]
-
Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem - NIH. [Link]
-
What is Hexoprenaline Sulfate used for? - Patsnap Synapse. [Link]
-
Oxytocin Antagonist Atosiban for the Treatment of Preterm Labor: Clinical Trial Evidence - Great Britain Journals Press. [Link]
-
Hexoprenaline : Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]
-
Hexoprenaline Sulfate - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]
-
Tocolytics for preterm labor: a systematic review - PubMed. [Link]
-
Tocolytic therapy for preterm delivery: systematic review and network meta-analysis - NCBI. [Link]
-
What Are the Side Effects of Atosiban? - Knowledge - Shaanxi Bloom Tech Co., Ltd. [Link]
-
Tocolytic therapy for preterm delivery: Systematic review and network meta-analysis. [Link]
-
Hexoprenaline Compared with Atosiban as Tocolytic Treatment for Preterm Labor - NIH. [Link]
-
A prospective randomised trial of atosiban versus hexoprenaline for acute tocolysis and intrauterine resuscitation - PubMed. [Link]
-
Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma - PubMed. [Link]
-
The Side Effects of GYNIPRAL (Hexoprenaline) - Biomedicus. [Link]
-
Atosiban for preterm labour - PubMed. [Link]
-
Tocolytics for delaying preterm birth: a network meta-analysis (0924) - PubMed. [Link]
-
Tocolytic therapy for preterm delivery: systematic review and network meta-analysis - PMC. [Link]
-
Hexoprenaline Compared with Atosiban as Tocolytic Treatment for Preterm Labor - PubMed. [Link]
-
Hexoprenaline Compared with Atosiban as Tocolytic Treatment for Preterm Labor Vergleich der tokolytischen Therapie mit Hexoprena. [Link]
-
What are the side effects of Hexoprenaline Sulfate? - Patsnap Synapse. [Link]
-
Atosiban or hexoprenaline for acute tocolysis? - Contemporary OB/GYN. [Link]
-
Hexoprenaline Compared with Atosiban as Tocolytic Treatment for Preterm Labor | Request PDF - ResearchGate. [Link]
-
Atosiban and nifedipine in acute tocolysis: a comparative study - PubMed. [Link]
-
Adverse drug reactions to tocolytic treatment for preterm labour: prospective cohort study. [Link]
-
Atosiban and nifedipine in acute tocolysis: A comparative study - ResearchGate. [Link]
-
TOCOLYTICS | PHARMACOLOGY REVIEW - YouTube. [Link]
-
Adverse drug reactions to tocolytic treatment for preterm labour: Prospective cohort study. [Link]
-
A comparison of tocolysis with nifedipine or atosiban in preterm labor - ResearchGate. [Link]
-
Comparison of the efficacy and adverse effects of nifedipine and indomethacin for the treatment of preterm labor - PubMed. [Link]
-
The effects of the tocolytics atosiban and nifedipine on fetal movements, heart rate and blood flow | Semantic Scholar. [Link]
-
Tocolytics for delaying preterm birth: a network meta‐analysis (0924) - PMC. [Link]
-
Adverse drug reactions to tocolytic treatment for preterm labour: prospective cohort study. [Link]
Sources
- 1. What is Hexoprenaline Sulfate used for? [synapse.patsnap.com]
- 2. What is the mechanism of Hexoprenaline Sulfate? [synapse.patsnap.com]
- 3. Atosiban - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Atosiban acetate? [synapse.patsnap.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. Hexoprenaline Compared with Atosiban as Tocolytic Treatment for Preterm Labor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
- 9. Hexoprenaline : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 10. Adverse drug reactions to tocolytic treatment for preterm labour: prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hexoprenaline Compared with Atosiban as Tocolytic Treatment for Preterm Labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atosiban for preterm labour - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Bronchodilatory Potency of Hexoprenaline Sulfate and Fenoterol
For researchers, scientists, and drug development professionals, the precise evaluation of bronchodilator potency is paramount in the pursuit of effective respiratory therapeutics. This guide provides an in-depth, objective comparison of two prominent short-acting β2-adrenergic agonists: Hexoprenaline sulfate and Fenoterol. Moving beyond a simple cataloging of features, we will delve into the causality behind experimental choices and present detailed, self-validating protocols to empower your own comparative studies.
Introduction: Profiling the Agonists
Hexoprenaline and Fenoterol are sympathomimetic amines primarily indicated for the relief of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Both compounds exert their therapeutic effect by selectively stimulating β2-adrenergic receptors, which are abundantly expressed on the smooth muscle cells of the airways.[3][4]
Hexoprenaline sulfate is a selective β2-adrenoceptor agonist known for its bronchodilatory properties.[5] It is recognized for a favorable side-effect profile, particularly concerning cardiovascular effects, which has been a key differentiator in some clinical applications.[5][6]
Fenoterol hydrobromide is another potent and relatively selective β2-adrenoceptor agonist.[7] It has been widely used as a fast-acting rescue medication for acute asthma symptoms.[8]
The fundamental mechanism for both drugs is the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation triggers a downstream signaling cascade, as illustrated below.
The β2-Adrenergic Signaling Pathway
Activation of the β2-adrenergic receptor by an agonist like Hexoprenaline or Fenoterol leads to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][4] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates several target proteins. This cascade ultimately results in the relaxation of airway smooth muscle and consequent bronchodilation.[9]
Caption: The β2-adrenergic receptor signaling cascade leading to bronchodilation.
Benchmarking Potency: Ex Vivo Organ Bath Studies
To quantitatively compare the bronchodilatory potency of Hexoprenaline and Fenoterol, the isolated organ bath technique using guinea pig tracheal rings is a robust and widely accepted ex vivo model.[10] This method allows for the direct measurement of smooth muscle relaxation in response to agonist stimulation.
Rationale for Experimental Design
The choice of guinea pig trachea is based on its well-characterized pharmacological responses and the presence of a mixed population of β1 and β2-adrenoceptors, making it a suitable model to assess both potency and selectivity. To elicit a measurable relaxation, the tracheal smooth muscle must first be pre-contracted. A cholinergic agonist, such as carbachol or methacholine, is typically used to induce a stable, submaximal contraction.[10] This mimics the bronchoconstricted state observed in asthmatic airways.
Experimental Protocol: Isolated Guinea Pig Tracheal Ring Assay
This protocol outlines the steps for preparing and using guinea pig tracheal rings to determine the EC50 and Emax values for Hexoprenaline and Fenoterol.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Krebs-Henseleit solution (in mM: NaCl 118.4, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, glucose 11.1)
-
Carbachol (or Methacholine)
-
Hexoprenaline sulfate
-
Fenoterol hydrobromide
-
Isoprenaline hydrochloride (as a reference compound)
-
Isolated organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit solution.
-
Gently clean the trachea of adhering connective tissue.
-
Cut the trachea into 3-4 mm wide rings.
-
-
Mounting the Tissue:
-
Suspend each tracheal ring between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach the upper hook to an isometric force transducer connected to a data acquisition system.
-
-
Equilibration and Tensioning:
-
Apply an initial tension of 1 g to each tracheal ring.
-
Allow the tissues to equilibrate for 60-90 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.
-
-
Pre-contraction:
-
Induce a submaximal contraction by adding a concentration of carbachol that produces approximately 50-70% of the maximal response (typically in the range of 0.1-1 µM).
-
Allow the contraction to stabilize.
-
-
Cumulative Concentration-Response Curves:
-
Once a stable plateau of contraction is achieved, add the β2-agonist (Hexoprenaline, Fenoterol, or Isoprenaline) in a cumulative manner, increasing the concentration in half-log increments.
-
Allow the tissue to reach a steady-state relaxation at each concentration before adding the next.
-
-
Data Analysis:
-
Express the relaxation at each agonist concentration as a percentage of the pre-contracted tension.
-
Plot the percentage of relaxation against the logarithm of the agonist concentration to generate a concentration-response curve.
-
Calculate the EC50 (the molar concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum relaxation effect) for each drug.
-
Caption: Workflow for the isolated guinea pig tracheal ring assay.
Expected Quantitative Data and Comparison
Based on available literature, we can anticipate the following outcomes from this experimental setup.
| Parameter | Hexoprenaline Sulfate (Estimated) | Fenoterol | Reference: Isoprenaline |
| Potency (EC50) | ~5.7 nM | 5.6 nM[10] | 2.5 nM[10] |
| Efficacy (Emax) | Full Agonist (~100% relaxation) | Partial Agonist (~61% of Isoprenaline's max effect in maximally contracted tissue)[10] | Full Agonist (100% relaxation)[10] |
| Relative Potency | 219 (Isoprenaline = 100) | 44.6 (Isoprenaline = 100) | 100 |
Note on Hexoprenaline EC50 Estimation: A direct EC50 value for Hexoprenaline in a comparable guinea pig trachea model was not found in the reviewed literature. The value of ~5.7 nM is estimated based on its reported relative potency of 219 compared to Isoprenaline (100) and an Isoprenaline EC50 of 2.5 nM from a similar study.[10] This estimation allows for a more direct comparison but should be interpreted with caution.
From these data, Fenoterol appears to be slightly more potent than the estimated potency of Hexoprenaline in inducing tracheal relaxation. However, a key differentiator is their efficacy under conditions of strong contraction. Fenoterol has been shown to act as a partial agonist in maximally contracted tissue, while Hexoprenaline is generally considered a full agonist.[10]
Assessing the Molecular Mechanism: cAMP Accumulation Assay
To corroborate the findings from the organ bath studies and to investigate the direct effect of these agonists on their primary signaling pathway, a cyclic AMP (cAMP) accumulation assay in human airway smooth muscle cells is the gold standard.
Rationale for Experimental Design
This cell-based assay directly measures the production of the second messenger, cAMP, following β2-adrenoceptor stimulation.[9] This provides a molecular-level confirmation of agonist activity and allows for the determination of potency (EC50) in a controlled cellular environment. Using primary human bronchial smooth muscle cells (HBSMC) enhances the clinical relevance of the findings.
Experimental Protocol: cAMP Enzyme Immunoassay (EIA)
This protocol outlines a competitive immunoassay for the quantitative determination of cAMP in HBSMC lysates.
Materials:
-
Primary Human Bronchial Smooth Muscle Cells (HBSMC)
-
Cell culture medium and supplements
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Hexoprenaline sulfate and Fenoterol hydrobromide
-
Forskolin (as a positive control for adenylyl cyclase activation)
-
cAMP EIA Kit (commercially available)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture HBSMC in appropriate growth medium until they reach 80-90% confluency.
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Assay Preparation:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent the degradation of cAMP.
-
-
Agonist Stimulation:
-
Add varying concentrations of Hexoprenaline, Fenoterol, or a positive control (e.g., Forskolin) to the wells.
-
Incubate for a defined period (e.g., 15 minutes) at 37°C to stimulate cAMP production.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells using the lysis buffer provided in the EIA kit.
-
-
cAMP Measurement (following EIA kit instructions):
-
Typically, this involves a competitive binding reaction where cAMP in the cell lysate competes with a fixed amount of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.
-
After incubation and washing steps, a substrate is added, and the resulting colorimetric signal is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
The intensity of the signal is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 for cAMP production for each drug.
-
Selectivity Profile: β1 vs. β2 Adrenergic Receptors
An ideal bronchodilator should exhibit high selectivity for β2-receptors in the lungs to minimize off-target effects, particularly the stimulation of β1-receptors in the heart, which can lead to tachycardia and palpitations.
Hexoprenaline sulfate has demonstrated a high degree of β2-selectivity in preclinical models. In studies using isolated guinea pig tissues, Hexoprenaline was significantly more potent in relaxing the trachea (a β2-mediated response) than in stimulating the atria (a β1-mediated response). A clinical study comparing several β2-agonists for their tocolytic (uterine-relaxing) effects found that Hexoprenaline had the least effect on maternal heart rate for an equivalent effect on the uterus, suggesting high β2-selectivity in vivo.[6]
Fenoterol is also classified as a relatively β2-selective agonist.[7] However, some studies suggest that this selectivity can be dose-dependent.
| Drug | β2-Selectivity Evidence |
| Hexoprenaline Sulfate | High potency on guinea pig trachea (β2) vs. low potency on atria (β1). Clinically shown to have less chronotropic (heart rate) effect for equivalent uterine (β2) relaxation compared to Fenoterol.[6] |
| Fenoterol | Described as a relatively selective β2-adrenoceptor agonist.[7] Some clinical comparisons suggest it may have more pronounced β1-mediated side effects than Hexoprenaline at equipotent uterine-relaxant doses.[6] |
Clinical Onset and Duration of Action
In a clinical setting, the speed of onset and the duration of bronchodilation are critical parameters. A study directly comparing multiple inhaled bronchodilators in patients with chronic obstructive airway disease provides valuable insights.
-
Onset of Action: The onset of action for Hexoprenaline was found to be slightly quicker than that of ipratropium bromide. In a separate patient group, Fenoterol demonstrated a quicker and stronger onset of bronchodilation within the first 20 minutes compared to ipratropium bromide.
-
Maximum Effect and Duration: While both drugs provide effective bronchodilation, a review of long-term maintenance therapy in asthma suggested that oral Hexoprenaline was superior to Fenoterol, primarily due to a lower incidence of side-effects, even with slightly lesser bronchodilatory effects.[5] Another study comparing inhaled Fenoterol to salbutamol noted that Fenoterol tended to have a longer duration of action.[7]
Summary and Conclusion
This guide provides a framework for the comparative benchmarking of Hexoprenaline sulfate and Fenoterol.
-
Mechanism of Action: Both agonists function through the canonical β2-adrenergic receptor-cAMP pathway, and their activity can be quantified using cAMP accumulation assays in relevant cell types like HBSMCs.
-
Selectivity: Preclinical and clinical evidence suggests that Hexoprenaline may possess a more favorable β2-selectivity profile, with a lower propensity for β1-mediated cardiovascular side effects compared to Fenoterol at equipotent doses.
-
Clinical Profile: Both are effective, fast-acting bronchodilators. The choice between them in a clinical or developmental context may be influenced by the desired balance between maximal bronchodilation and the potential for side effects.
The experimental protocols provided herein offer a robust starting point for researchers to conduct their own head-to-head comparisons, generating the precise, context-specific data needed for informed drug development decisions.
References
-
[Onset of action and maximum effect of bronchodilators administered by a metered dose inhaler. Clinical investigations with fenoterol, hexoprenaline, ipratropium bromide, isoprenaline, orciprenaline, salbutamol and terbutaline (author's transl)]. (1976). Wien Klin Wochenschr, 88(20), 674-9. Available from: [Link]
-
Pauwels, R., van der Straeten, M., Weyne, J., & Bazin, H. (1993). Formoterol, Fenoterol, and Salbutamol as Partial Agonists for Relaxation of Maximally Contracted Guinea Pig Tracheae: Comparison of Relaxation With Receptor Binding. J Allergy Clin Immunol. Available from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Hexoprenaline Sulfate? Available from: [Link]
-
Kufareva, I., et al. (2013). Molecular interactions between fenoterol stereoisomers and derivatives and the β2-adrenergic receptor binding site studied by docking and molecular dynamics simulations. PLoS One, 8(9), e75709. Available from: [Link]
-
Staples, A., & Nappe, T. (2025). Beta2-Agonists. In: StatPearls. StatPearls Publishing. Available from: [Link]
-
Nevada Medicaid. (2009). Beta2 Adrenergic Agents – Short-Acting Review. Available from: [Link]
-
Lötvall, J., & Palmqvist, M. (1999). Pharmacological similarities and differences between beta2-agonists. Scand J Respir Dis Suppl, 101, 45-51. Available from: [Link]
-
Heel, R. C., Brogden, R. N., Speight, T. M., & Avery, G. S. (1978). Fenoterol: a review of its pharmacological properties and therapeutic efficacy in asthma. Drugs, 15(1), 3-32. Available from: [Link]
-
O'Donnell, S. R., & Wanstall, J. C. (1975). Hexoprenaline: beta-adrenoreceptor selectivity in isolated tissues from the guinea-pig. Clin Exp Pharmacol Physiol, 2(6), 541-7. Available from: [Link]
-
Cleveland Clinic. (2023). Beta-Agonist. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Fenoterol. In PubChem Compound Summary. Retrieved January 21, 2026, from [Link].
-
Lötvall, J., & Palmqvist, M. (1999). Pharmacological similarities and differences between beta(2)-agonists. Respiration, 66 Suppl 1, 3-8. Available from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Fenoterol Hydrobromide? Available from: [Link]
-
Wainer, I. W., & Ducharme, J. (2011). The effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand directed chiral recognition. Chirality, 23(1), 1-9. Available from: [Link]
-
Edwards, C., & Grierson, J. (1977). Bronchodilator effect of hexoprenaline aerosol in bronchial asthma and chronic bronchitis. Med J Aust, 2(25), 828-30. Available from: [Link]
-
Lipshitz, J., & Baillie, P. (1976). A comparison of the uterine beta2-adrenoreceptor selectivity of fenoterol, hexoprenaline, ritodrine and salbutamol. S Afr Med J, 50(49), 1969-72. Available from: [Link]
-
Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. Br J Pharmacol, 160(5), 1048-61. Available from: [Link]
-
Medindia. (2022). Hexoprenaline. Available from: [Link]
-
Lin, S. M., et al. (1995). Inhaled Fenoterol Pretreatment Attenuates Airway Resistance Response to Endotracheal Intubation. Acta Anaesthesiol Sin, 33(1), 7-14. Available from: [Link]
-
QxMD. (n.d.). Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma. Read by QxMD. Retrieved January 21, 2026, from [Link]
-
Allen, S. L., et al. (1985). Electrophysiological and other aspects of the relaxant action of isoprenaline in guinea-pig isolated trachealis. Br J Pharmacol, 85(4), 843-54. Available from: [Link]
-
Fairfax, A. J., et al. (1980). Comparison between the effects of inhaled isoprenaline and fenoterol on plasma cyclic AMP and heart rate in normal subjects. Thorax, 35(7), 526-30. Available from: [Link]
-
Patsnap Synapse. (2024). What is Hexoprenaline Sulfate used for? Available from: [Link]
-
ResearchGate. (2025). Affinity and Selectivity of β-Adrenoceptor Antagonists In Vitro. Available from: [Link]
-
Pinder, R. M., Brogden, R. N., Speight, T. M., & Avery, G. S. (1977). Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma. Drugs, 14(1), 1-28. Available from: [Link]
-
Tliba, O., & Amrani, Y. (2016). Human Airway Smooth Muscle Analysis Methods. ResearchGate. Available from: [Link]
-
Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. Br J Pharmacol, 160(5), 1048-61. Available from: [Link]
-
Reiter, M., & Brandt, W. (1985). Relaxant effects on tracheal and ileal smooth muscles of the guinea pig. Arzneimittelforschung, 35(1A), 408-14. Available from: [Link]
-
Science.gov. (n.d.). isolated guinea-pig ileum: Topics. Retrieved January 21, 2026, from [Link]
-
Wainer, I. W., & Ducharme, J. (2011). Effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand-directed chiral recognition. Chirality, 23(1), 1-9. Available from: [Link]
-
Lin, C. S., et al. (2001). Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues. Acta Pharmacol Sin, 22(12), 1077-82. Available from: [Link]
-
Lunell, N. O., et al. (1983). The effects of hexoprenaline, a beta 2-sympathomimetic drug, on maternal glucose, insulin, glucagon, and free fatty acid levels. Acta Obstet Gynecol Scand, 62(5), 433-6. Available from: [Link]
-
Kaumann, A. J., & Lemoine, H. (1987). Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium. Naunyn Schmiedebergs Arch Pharmacol, 335(1), 43-51. Available from: [Link]
-
Gurevich, V. V., & Gurevich, E. V. (2008). Functional Selectivity in Adrenergic and Angiotensin Signaling Systems. Mol Pharmacol, 74(5), 1165-72. Available from: [Link]
-
Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of drugs targeting the β 1 -adrenoceptor. bioRxiv. Available from: [Link]
-
Husslein, P., et al. (2022). Hexoprenaline Compared with Atosiban as Tocolytic Treatment for Preterm Labor. Geburtshilfe Frauenheilkd, 82(8), 869-877. Available from: [Link]
-
Himes, B. E. (2018). Opening up to cAMP Transport Mechanisms in Airway Smooth Muscle. Am J Respir Cell Mol Biol, 58(1), 1-2. Available from: [Link]
-
Koziol-White, C. J., & Panettieri, R. A., Jr. (2012). cAMP regulation of airway smooth muscle function. Expert Rev Respir Med, 6(3), 269-80. Available from: [Link]
-
Pang, L., & Knox, A. J. (1995). Activation of cAMP-dependent pathways in human airway smooth muscle cells inhibits TNF-alpha-induced ICAM-1 and VCAM-1 expression and T lymphocyte adhesion. J Immunol, 154(5), 2358-65. Available from: [Link]
-
Okayama, Y., et al. (2008). Human Airway Smooth Muscle Promotes Human Lung Mast Cell Survival, Proliferation, and Constitutive Activation: Cooperative Roles for CADM1, Stem Cell Factor, and IL-6. J Immunol, 181(4), 2772-82. Available from: [Link]
Sources
- 1. Time course of bronchodilating effect of inhaled formoterol, a potent and long acting sympathomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of ACTH on the relaxation of guinea pig trachea with various bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactivity of guinea-pig isolated trachea to methacholine, histamine and isoproterenol applied serosally versus mucosally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical evaluation of intravenous hexoprenaline in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A comparison of the duration of action of fenoterol and salbutamol in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. [Onset of action and maximum effect of bronchodilators administered by a metered dose inhaler. Clinical investigations with fenoterol, hexoprenaline, ipratropium bromide, isoprenaline, orciprenaline, salbutamol and terbutaline (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on the Anti-inflammatory Effects of Hexoprenaline Sulfate: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals seeking to replicate and expand upon published findings regarding the anti-inflammatory properties of Hexoprenaline sulfate. By objectively comparing its performance with other relevant compounds and providing detailed experimental methodologies, this document serves as a practical resource for investigating its therapeutic potential.
Introduction: The Anti-inflammatory Potential of a β2-Adrenergic Agonist
Hexoprenaline sulfate, a selective β2-adrenergic receptor agonist, is traditionally recognized for its bronchodilatory and tocolytic effects.[1][2] Emerging evidence, however, has illuminated its significant anti-inflammatory capabilities.[3][4] This guide delves into the molecular mechanisms underpinning these effects and provides a roadmap for their experimental validation and comparison with other β2-agonists, such as Salbutamol and Formoterol, as well as the benchmark corticosteroid, Dexamethasone.
The rationale for investigating the anti-inflammatory properties of β2-agonists lies in their ability to modulate the immune response, primarily through the activation of β2-adrenergic receptors on immune cells. This activation triggers a signaling cascade that can suppress the production of pro-inflammatory cytokines, key mediators in a host of inflammatory diseases.
Mechanistic Overview: Signaling Pathways at Play
The anti-inflammatory effects of Hexoprenaline sulfate are primarily mediated through the β2-adrenergic receptor signaling pathway. Upon binding, Hexoprenaline sulfate activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which in turn can modulate the activity of various transcription factors, including the cAMP response element-binding protein (CREB).
A crucial downstream effect of this pathway is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[5] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). By inhibiting the NF-κB pathway, β2-agonists can effectively dampen the inflammatory cascade.
In contrast, Dexamethasone, a potent corticosteroid, exerts its anti-inflammatory effects through a different primary mechanism. It binds to the glucocorticoid receptor (GR), which then translocates to the nucleus. Inside the nucleus, the GR complex can directly inhibit the activity of pro-inflammatory transcription factors like NF-κB through a process called transrepression.
Signaling Pathway: β2-Adrenergic Receptor-Mediated Anti-inflammatory Effects
Caption: Workflow for assessing the anti-inflammatory effects of test compounds on LPS-stimulated macrophages.
Quantification of Pro-inflammatory Cytokines by ELISA
This protocol outlines the measurement of TNF-α and IL-6 in the collected cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits for mouse TNF-α and IL-6
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the ELISA kit manual.
-
Coating: Coat a 96-well microplate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with the blocking buffer provided in the kit for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add the prepared standards and collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add the TMB substrate solution. Incubate until a color change is observed.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by plotting a standard curve.
Assessment of NF-κB Activation by Western Blot
This protocol details the analysis of NF-κB activation by measuring the phosphorylation of the p65 subunit and the degradation of its inhibitor, IκBα, in cell lysates.
Materials:
-
Cell lysates from the in vitro inflammation model
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65, anti-NF-κB p65, anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phospho-p65 and IκBα to the total p65 and β-actin, respectively.
Conclusion and Future Directions
The experimental framework provided in this guide offers a robust starting point for investigating the anti-inflammatory properties of Hexoprenaline sulfate. By following these protocols, researchers can systematically replicate and build upon existing findings. The comparative data, while not from direct head-to-head studies, strongly suggests that Hexoprenaline sulfate possesses anti-inflammatory effects comparable to other β2-agonists.
Future research should focus on direct comparative studies to elucidate the relative potency and efficacy of Hexoprenaline sulfate against other β2-agonists and standard anti-inflammatory drugs in various inflammatory models. Furthermore, exploring the downstream effects of the β2-adrenergic signaling pathway in more detail, including its interaction with other signaling cascades, will provide a more complete understanding of its therapeutic potential in inflammatory diseases.
References
-
Pergola, C., & Ranzato, E. (2015). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. International Journal of Molecular Sciences, 16(12), 30169–30189. [Link]
-
Tanaka, S., et al. (2010). Salbutamol inhibits lipopolysaccharide-induced inflammatory responses in rat peritoneal macrophages. The Journal of toxicological sciences, 35(3), 327–334. [Link]
-
Goulding, N. J., & Guyre, P. M. (1992). Albuterol does not antagonize the inhibitory effect of dexamethasone on monocyte cytokine release. American journal of respiratory and critical care medicine, 157(3), 1010–1015. [Link]
-
Butsykin, V. V., et al. (2017). Role of β2-Adrenoreceptors in Adrenergic Anti-Inflammatory Mechanism in Sepsis. Bulletin of experimental biology and medicine, 164(1), 58–61. [Link]
-
Patsnap. (2024). What is the mechanism of action of Dexamethasone? Patsnap Synapse. [Link]
-
Butsykin, V. V., et al. (2021). The Effects of α7n-Acetylcholine, β2-Adrenergic Receptors Agonists, NF-κB, STAT3 Inhibitors on the Implementation of the Cholinergic Anti-Inflammatory Pathway in Sepsis. Acta Scientific Microbiology, 4(7), 16-20. [Link]
-
Patsnap. (2024). What is Hexoprenaline Sulfate used for? Patsnap Synapse. [Link]
-
Pinder, R. M., et al. (1977). Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma. Drugs, 14(1), 1–28. [Link]
-
Donnelly, L. E., et al. (2010). Effects of formoterol and salmeterol on cytokine release from monocyte-derived macrophages. The European respiratory journal, 35(2), 433–440. [Link]
Sources
- 1. What is Hexoprenaline Sulfate used for? [synapse.patsnap.com]
- 2. Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salbutamol inhibits lipopolysaccharide-induced inflammatory responses in rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the anti-inflammatory effects of β-adrenoceptor agonists on human lung macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beta-adrenergic agonists exert their "anti-inflammatory" effects in monocytic cells through the IkappaB/NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Interspecies Differences in Response to Hexoprenaline Sulfate: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the physiological responses to Hexoprenaline sulfate across various species, offering critical insights for researchers, scientists, and drug development professionals. By examining interspecies differences in pharmacodynamics, pharmacokinetics, and metabolism, this document aims to facilitate more informed decisions in preclinical research and translational studies.
Introduction to Hexoprenaline Sulfate: A Dual-Acting Beta-2 Agonist
Hexoprenaline sulfate is a selective beta-2 adrenergic receptor agonist primarily utilized for its potent bronchodilator and tocolytic (uterine relaxant) properties.[1] Its mechanism of action involves the stimulation of beta-2 adrenergic receptors, which are predominantly located in the smooth muscle of the bronchi and the uterus.[1] This stimulation activates the G-protein-coupled receptor pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] The elevated cAMP levels subsequently activate protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in smooth muscle relaxation.[1]
This dual utility in treating bronchospasm and inhibiting premature labor has made Hexoprenaline a subject of interest in both respiratory and obstetric research. However, translating findings from animal models to human clinical applications requires a thorough understanding of the significant interspecies variations in response to this drug.
Signaling Pathway and Mechanism of Action
The fundamental mechanism of Hexoprenaline sulfate is conserved across species, targeting the beta-2 adrenergic receptor signaling cascade.
Caption: Signaling pathway of Hexoprenaline sulfate in smooth muscle cells.
Comparative Pharmacodynamics: Tocolytic and Bronchodilator Effects
The efficacy of Hexoprenaline sulfate can vary significantly between species due to differences in receptor density, affinity, and downstream signaling pathways.
Tocolytic (Uterine Relaxant) Effects
Interspecies differences in uterine physiology and the hormonal regulation of pregnancy can influence the tocolytic response to Hexoprenaline.
| Species | Tocolytic Efficacy | Key Findings |
| Human | Effective in delaying premature labor.[1][2] | A retrospective study showed that while effective, Hexoprenaline had more maternal side effects compared to atosiban.[1] Another study indicated a success rate of 34-78% in preventing premature labor, with the advantage of better tolerability compared to other beta-mimetics.[3] |
| Rat | Demonstrated increase in placental blood flow. | In pregnant rats, Hexoprenaline increased placental blood flow by 198%, suggesting a potential mechanism for improving fetal outcomes beyond simple uterine relaxation. |
| Dog | Used as a model for toxicity studies of tocolytic agents.[4] | A comparative toxicity study in dogs showed that Hexoprenaline was associated with fewer arrhythmias compared to terbutaline and ritodrine.[4] |
| Sheep | Often used as a model for human pregnancy. | While specific data on Hexoprenaline efficacy in sheep is limited, this species is a common model for studying tocolytic agents due to similarities in placental physiology with humans. |
Bronchodilator Effects
The bronchodilator response to Hexoprenaline is influenced by the distribution and function of beta-2 adrenergic receptors in the respiratory tract, which can differ between species.
| Species | Bronchodilator Efficacy | Key Findings |
| Human | Effective in treating bronchospasm associated with asthma and bronchitis.[2] | Clinical trials have established its efficacy, with a key advantage being a lower incidence of side effects like tremors and tachycardia compared to other bronchodilators.[2] |
| Guinea Pig | A relevant pharmacological model for studying bronchodilators. | The guinea pig airway is considered a good model for human respiratory pharmacology due to similar receptor characteristics and physiological responses to bronchodilators. |
| Dog | Used in comparative studies of beta-2 agonists. | Studies comparing salbutamol and isoprenaline in dogs have provided insights into the differential effects on bronchial and cardiovascular beta-adrenoceptors, which is relevant for understanding the selectivity of drugs like Hexoprenaline. |
Comparative Pharmacokinetics and Metabolism
The duration and intensity of Hexoprenaline's effects are largely determined by its pharmacokinetic profile and metabolic fate, which are known to exhibit significant interspecies variability. While direct comparative pharmacokinetic data for Hexoprenaline is scarce, studies on similar beta-2 agonists like orciprenaline provide valuable insights.
| Species | Key Pharmacokinetic & Metabolic Features (based on Orciprenaline data) |
| Human | Biphasic decline in plasma with a half-life of 6 hours for the slower phase. Metabolism is primarily through conjugation with glucuronic acid.[5] |
| Rat | Higher concentrations of the drug are found in the lungs, liver, and kidneys compared to plasma. Metabolism also involves glucuronic acid conjugation.[5] |
| Rabbit | Biphasic decline in plasma with a longer half-life of 15 hours for the slower phase. Metabolism is through glucuronic acid conjugation.[5] |
| Cat | Biphasic decline in plasma with a half-life of 6 hours. Notably, cats do not metabolize orciprenaline to an appreciable amount, suggesting a potential for prolonged drug exposure and increased risk of toxicity.[5] |
Causality Behind Experimental Choices: The choice of animal models in preclinical studies is critical. For instance, the rat is a common model for initial efficacy and safety screening due to its small size and rapid breeding cycle. The dog is often used for cardiovascular safety assessment due to its heart's physiological similarities to humans. The pregnant sheep is a valuable model for obstetric research because of its similar placental structure and fetal development timeline to humans.
Comparative Adverse Effects
The adverse effect profile of Hexoprenaline sulfate is a critical consideration in its therapeutic use and varies across species.
| Species | Common Adverse Effects |
| Human | Tachycardia, palpitations, tremors, and headache are common.[1][6] Metabolic effects such as hyperglycemia and hypokalemia can also occur.[1] |
| Dog | In a comparative toxicity study, Hexoprenaline was associated with a lower incidence of arrhythmias compared to terbutaline and ritodrine.[4] However, at high doses, cardiovascular effects like increased heart rate and decreased mean arterial pressure were observed.[4] |
Experimental Protocols
In Vitro Assessment of Metabolism using Liver Microsomes
This protocol provides a framework for comparing the metabolic stability and metabolite profiling of Hexoprenaline sulfate across different species.
Objective: To determine the rate of metabolism and identify major metabolites of Hexoprenaline sulfate in liver microsomes from human, dog, rat, and sheep.
Materials:
-
Pooled liver microsomes from human, dog, rat, and sheep
-
Hexoprenaline sulfate
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of Hexoprenaline sulfate in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and Hexoprenaline sulfate. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound and identify the metabolites formed.
-
Calculate the in vitro half-life and intrinsic clearance for each species.
Causality Behind Experimental Choices: Liver microsomes are used as they contain a high concentration of cytochrome P450 enzymes, which are the primary enzymes responsible for Phase I metabolism of many drugs. Using an NADPH regenerating system is essential to sustain the activity of these enzymes. Quenching the reaction with a solvent like acetonitrile stops the enzymatic activity at a specific time point, allowing for accurate measurement of the drug and its metabolites.
Caption: Experimental workflow for in vitro metabolism studies.
Conclusion and Future Directions
This guide highlights the significant interspecies differences in the response to Hexoprenaline sulfate. While the fundamental mechanism of action is conserved, variations in pharmacodynamics, pharmacokinetics, and metabolism necessitate careful consideration when extrapolating data from animal models to humans. The dog appears to be a suitable model for assessing cardiovascular side effects, while the guinea pig is a relevant model for bronchodilator efficacy. The pregnant sheep remains a key model for tocolytic research.
Future research should focus on direct comparative studies of Hexoprenaline sulfate's pharmacokinetics and metabolism across these key species to build a more complete translational bridge. The use of in vitro systems, such as liver microsomes and hepatocytes from different species, will be instrumental in elucidating species-specific metabolic pathways and predicting potential drug-drug interactions. A deeper understanding of these interspecies differences will ultimately lead to more effective and safer therapeutic applications of Hexoprenaline sulfate.
References
-
Hexoprenaline. (1972). S. Afr. Med. J., 46, 1999. [Link]
-
What is Hexoprenaline Sulfate used for? - Patsnap Synapse. (2024, June 15). Patsnap. [Link]
-
A comparison of the relative toxicities of beta-sympathomimetic tocolytic agents. (1985). PubMed. [Link]
-
Hexoprenaline: Uses, Dosage, Side Effects and More | MIMS Philippines. MIMS. [Link]
-
Hexoprenaline : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2022, September 16). Docplexus. [Link]
-
Hexoprenaline: a review of its pharmacological properties and therapeutic efficacy with particular reference to asthma. (1977). PubMed. [Link]
-
[Hexoprenalin as a tocolytic drug (author's transl)]. (1976). PubMed. [Link]
-
What is the mechanism of Hexoprenaline Sulfate? - Patsnap Synapse. (2024, July 17). Patsnap. [Link]
-
What are the side effects of Hexoprenaline Sulfate? - Patsnap Synapse. (2024, July 12). Patsnap. [Link]
-
[Hexoprenaline--a new tocolytic for treatment of premature labor]. (1985). PubMed. [Link]
-
Bronchodilator effect of hexoprenaline aerosol in bronchial asthma and chronic bronchitis. (1977). PubMed. [Link]
-
Hexoprenaline and terbutaline administered by inhalation. A comparison between two beta2-adrenoreceptor agonists with respect to effect on bronchial obstruction, heart rate, blood pressure and muscle tremor. (1978). PubMed. [Link]
-
Hexoprenaline Compared with Atosiban as Tocolytic Treatment for Preterm Labor. (2022). NIH. [Link]
-
Comparative pharmacokinetics and metabolism of cephapirin in laboratory animals and humans. (1976). PubMed. [Link]
-
Metabolism and pharmacokinetics of orciprenaline in various animal species and man. (1976). PubMed. [Link]
Sources
- 1. Hexoprenaline Compared with Atosiban as Tocolytic Treatment for Preterm Labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hexoprenaline Compared with Atosiban as Tocolytic Treatment for Preterm Labor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the bronchodilator and cardiovascular actions of salbutamol, isoprenaline and orciprenaline in guinea-pigs and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the relative toxicities of beta-sympathomimetic tocolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and pharmacokinetics of orciprenaline in various animal species and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the effects of the most commonly used tocolytic agents on maternal and fetal blood flow - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Secure and Compliant Disposal of Hexoprenaline Sulfate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper management and disposal of chemical reagents are a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of hexoprenaline sulfate, a β2-adrenergic agonist, ensuring the protection of laboratory personnel and the environment.
Core Principles of Hexoprenaline Sulfate Waste Management
Before delving into specific procedures, it is essential to understand the foundational principles governing the disposal of hexoprenaline sulfate. As a pharmacologically active substance, its disposal is regulated to prevent environmental contamination and accidental exposure.
Key Considerations:
-
Hazard Profile: According to its Safety Data Sheet (SDS), hexoprenaline sulfate is classified as toxic if inhaled and harmful to aquatic life with long-lasting effects.[1] This necessitates careful handling to avoid generating dust or aerosols and strict containment to prevent release into waterways.
-
Regulatory Framework: The U.S. Environmental Protection Agency (EPA) has established specific regulations for the management of hazardous waste pharmaceuticals.[2][3] A key provision of these regulations is the ban on sewering (flushing) of hazardous pharmaceutical waste.[4][5] All disposal procedures must adhere to these federal, state, and local regulations.
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a lab coat, must be worn at all times when handling hexoprenaline sulfate and its waste products.[1][6] In situations where dust may be generated, respiratory protection is required.
Step-by-Step Disposal Protocol
The following procedures provide a clear workflow for the safe and compliant disposal of hexoprenaline sulfate waste.
Step 1: Immediate Segregation at the Point of Generation
Proper waste segregation is the first and most critical step. All materials contaminated with hexoprenaline sulfate must be treated as hazardous waste and kept separate from non-hazardous laboratory trash.
Table 1: Waste Segregation and Container Requirements
| Waste Stream | Examples | Recommended Container |
| Solid Waste | Contaminated gloves, weighing paper, absorbent pads, empty vials | A designated, leak-proof hazardous waste container with a secure lid. |
| Liquid Waste | Unused solutions, solvent rinses from glassware | A clearly labeled, screw-top, chemically compatible container (e.g., high-density polyethylene). |
| Sharps Waste | Contaminated needles, syringes, Pasteur pipettes | A puncture-resistant sharps container specifically designated for hazardous chemical waste. |
Step 2: Labeling and Accumulation
Accurate and clear labeling is a legal requirement and essential for safe handling.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Hexoprenaline Sulfate," and an indication of the associated hazards (e.g., "Toxic").
-
Accumulation: Waste containers should be kept in a designated satellite accumulation area within the laboratory. These containers must remain closed except when adding waste.[4]
Step 3: Decontamination of Labware
Reusable glassware and equipment must be decontaminated before being returned to general use.
-
Initial Rinse: Rinse the contaminated item with a small amount of a suitable solvent (e.g., 70% ethanol) to dissolve any residual hexoprenaline sulfate.
-
Collect Rinsate: This initial rinsate must be collected and disposed of as hazardous liquid waste.
-
Standard Washing: After the initial hazardous rinse, the glassware can be washed using standard laboratory procedures.
Step 4: Arranging for Final Disposal
The final disposal of hexoprenaline sulfate must be conducted by a licensed hazardous waste contractor.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office will provide specific guidance on waste pickup schedules and procedures.
-
Waste Manifest: A hazardous waste manifest will be completed to document the transfer of waste to the disposal facility, ensuring a cradle-to-grave tracking of the material.
Emergency Spill Procedures
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean a small spill, ensure you are wearing the necessary PPE, including respiratory protection if dealing with a powder.
-
Containment and Cleanup:
-
For solid spills, carefully cover the powder with a damp paper towel to avoid generating dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Collect all contaminated materials (absorbent, paper towels, etc.) and place them in a sealed container labeled as hazardous waste.
-
-
Decontaminate the Area: Clean the spill area with a suitable detergent and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of hexoprenaline sulfate waste.
Caption: Hexoprenaline Sulfate Disposal Workflow
By implementing these procedures, laboratories can ensure the safe handling and disposal of hexoprenaline sulfate, fostering a culture of safety and environmental responsibility.
References
-
U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. Available at: [Link]
-
King & Spalding. (2019). EPA Issues New Pharmaceutical Waste Management Rules for Hospitals, Medical Clinics and Pharmacies. Available at: [Link]
-
Secure Waste, Inc. (2024). EPA Hazardous Pharmaceutical Waste Management Overview!!. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. Available at: [Link]
-
Stericycle. EPA Regulations for Healthcare & Pharmaceuticals. Available at: [Link]
-
Chem-Impex International, Inc. Safety Data Sheet. Available at: [Link]
-
Indian Health Service. Medication Disposal. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Available at: [Link]
-
U.S. Drug Enforcement Administration (DEA). How to Properly Dispose of Your Unused Medicines. Available at: [Link]
-
Stericycle. USP 800 & Hazardous Drug Disposal. Available at: [Link]
Sources
Safeguarding Your Research: A Comprehensive Guide to Handling Hexoprenaline Sulfate
An Essential Framework for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Personal Protective Equipment (PPE), and Disposal of Hexoprenaline Sulfate.
As a potent beta-2 adrenergic receptor agonist, Hexoprenaline sulfate is a valuable compound in respiratory and tocolytic research.[1][2][3] However, its pharmacological activity necessitates a robust safety protocol to protect laboratory personnel from potential exposure. This guide provides an in-depth, procedural framework for the safe handling of Hexoprenaline sulfate, emphasizing the causality behind each safety measure to foster a culture of informed caution in your laboratory.
Understanding the Risks: Hazard Identification and Analysis
Hexoprenaline sulfate is classified as toxic if inhaled (H331) and harmful to aquatic life with long-lasting effects (H412).[1][4] While some suppliers may classify it as non-hazardous, it is imperative to adhere to the more stringent classification to ensure maximum safety. The primary route of occupational exposure is through the inhalation of airborne particles. Skin contact and ingestion are also potential routes of exposure that must be mitigated.
Pharmacological Profile: Hexoprenaline is a stimulant of adrenergic beta-2 receptors, used as a bronchodilator and tocolytic agent.[3] Accidental exposure could lead to systemic effects such as increased heart rate (tachycardia), arrhythmias, hyperglycemia, muscle cramps, and anxiety.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling Hexoprenaline sulfate. The following table outlines the minimum required PPE, with explanations for the necessity of each component.
| PPE Component | Specifications | Rationale for Use |
| Respiratory Protection | NIOSH-approved N95 respirator or higher.[6] | To prevent the inhalation of fine particles of Hexoprenaline sulfate, which is the primary exposure risk.[1][4] Surgical masks are insufficient as they do not provide adequate respiratory protection from chemical exposure.[6][7] |
| Hand Protection | Powder-free, disposable nitrile gloves (double-gloving recommended).[7][8] | To prevent skin contact and absorption. Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.[8][9] Gloves should be changed every 30-60 minutes or immediately if contaminated.[8] |
| Body Protection | Disposable, long-sleeved gown with tight-fitting cuffs.[7] | To protect the skin and personal clothing from contamination. Gowns should close in the back to provide a solid front.[7] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[10] | To protect the eyes from splashes or airborne particles.[7] |
| Face Protection | A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[11] | To provide an additional layer of protection for the entire face. |
| Head and Shoe Covers | Disposable head/hair covers and shoe covers.[7] | To prevent the spread of contamination outside of the designated handling area.[7][11] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is paramount to minimizing exposure risk. The following workflow is designed to guide the user through the safe handling of Hexoprenaline sulfate from receipt to disposal.
Experimental Protocol: Weighing and Preparing a Stock Solution
This protocol provides a detailed, step-by-step methodology for a common laboratory procedure involving Hexoprenaline sulfate.
Objective: To accurately weigh Hexoprenaline sulfate powder and prepare a stock solution in a safe and contained manner.
Materials:
-
Hexoprenaline sulfate powder
-
Appropriate solvent (e.g., DMSO)[3]
-
Ventilated balance enclosure or chemical fume hood
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Appropriate pipettes
-
Vortex mixer or sonicator
Procedure:
-
Preparation:
-
Weighing:
-
Place a piece of weighing paper or a weighing boat on the analytical balance within the ventilated enclosure.
-
Tare the balance.
-
Carefully transfer the desired amount of Hexoprenaline sulfate powder onto the weighing paper using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Solution Preparation:
-
Carefully transfer the weighed powder into the appropriate volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the powder.
-
Use a vortex mixer or sonicator if necessary to ensure complete dissolution.
-
Once dissolved, add the solvent to the final desired volume.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Cleanup:
-
Decontaminate the spatula and any other reusable equipment.
-
Dispose of the weighing paper and any other contaminated disposable items in the designated hazardous waste container.
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal of Hexoprenaline sulfate and contaminated materials can pose a risk to the environment and public health.[13] A clear and compliant disposal plan is therefore a critical component of the overall safety protocol.
Disposal Protocol:
-
Segregation: At the point of generation, segregate waste into three streams: solid, liquid, and sharps.
-
Containment:
-
Place all contaminated solid waste (e.g., gloves, gowns, weighing paper, pipette tips) into a clearly labeled, sealed hazardous waste container.[14]
-
Collect all unused solutions and solvent rinsates in a labeled, leak-proof hazardous waste container.
-
Dispose of any contaminated needles or other sharps in a designated, puncture-resistant sharps container.
-
-
Storage: Store waste containers in a secure, designated area away from general laboratory traffic.[14]
-
Disposal: All waste contaminated with Hexoprenaline sulfate must be disposed of as hazardous chemical waste.[15] Do not dispose of this material down the drain or in the regular trash.[16] Arrange for collection by your institution's environmental health and safety department or a certified hazardous waste disposal contractor. The preferred method of disposal is high-temperature incineration.[13]
By implementing these comprehensive safety and handling procedures, researchers can confidently work with Hexoprenaline sulfate while ensuring their personal safety and minimizing environmental impact. This guide serves as a foundational document that should be integrated into your laboratory's specific safety protocols and training programs.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 325003, Hexoprenaline Sulfate. Retrieved from [Link]
-
World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Princeton University. (n.d.). Handling Radioactive Materials Safely. Environmental Health and Safety. Retrieved from [Link]
-
Patel, P. M., & Sharma, S. (2023). Beta2-Agonists. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Stericycle. (2023). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Lab Manager. (2011). Staying Safe Around Radioactive Materials in the Laboratory. Retrieved from [Link]
-
Patsnap. (2024). What are the side effects of Hexoprenaline Sulfate? Synapse. Retrieved from [Link]
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing, 29(6), 333-338.
-
University of Massachusetts Lowell. (n.d.). Radiation Lab Rules and Regulations. Retrieved from [Link]
-
Health Service Executive. (2022). Guidelines for the Segregation, Packaging and Removal of Waste Medicines from HSE Pharmacy Departments and Aseptic Compounding Units. Retrieved from [Link]
-
Approved Storage & Waste. (n.d.). Pharmaceutical Waste Management. Retrieved from [Link]
-
Bay Area Clean Water Agencies. (2009). Pharmaceutical Waste Update and RCRA Review. Retrieved from [Link]
-
Canadian Agency for Drugs and Technologies in Health. (2018). Safe handling of hazardous drugs. Retrieved from [Link]
-
Stormont Vail Health. (n.d.). Handling Hazardous Medications. Retrieved from [Link]
Sources
- 1. Hexoprenaline Sulfate | C22H34N2O10S | CID 325003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. echemi.com [echemi.com]
- 5. What are the side effects of Hexoprenaline Sulfate? [synapse.patsnap.com]
- 6. gerpac.eu [gerpac.eu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. pppmag.com [pppmag.com]
- 9. Staying Safe Around Radioactive Materials in the Laboratory | Lab Manager [labmanager.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiation Lab Rules and Regulations | Using Rad Materials | Radiation Safety | UMass Lowell [uml.edu]
- 13. iwaste.epa.gov [iwaste.epa.gov]
- 14. assets.hse.ie [assets.hse.ie]
- 15. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 16. approvedmedwaste.com [approvedmedwaste.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
